2-Methylpropane-1,3-diamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2/c1-4(2-5)3-6/h4H,2-3,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDXGMDGYOIWKIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561041 | |
| Record name | 2-Methylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2400-78-4 | |
| Record name | 2-Methylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-1,3-propanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Characterization of 2-Methylpropane-1,3-diamine: A Technical Guide
Introduction
2-Methylpropane-1,3-diamine, a diamine with the molecular formula C₄H₁₂N₂, serves as a versatile building block in various chemical syntheses, including the development of polymers and novel pharmaceutical agents.[1] Its structural integrity and purity are paramount for the reliability and reproducibility of downstream applications. Consequently, a robust and unambiguous spectroscopic characterization is essential for its quality control and structural verification.
This technical guide provides an in-depth analysis of the spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The content herein is structured to offer not just spectral data, but a foundational understanding of the molecular behaviors that give rise to these spectroscopic fingerprints. The methodologies and interpretations are presented to be self-validating, ensuring researchers, scientists, and drug development professionals can confidently apply this information in their work.
Molecular Structure and Spectroscopic Overview
The structure of this compound features a propane backbone with a methyl group at the C2 position and primary amine groups at the C1 and C3 positions. This arrangement leads to distinct chemical environments for its constituent atoms, which are key to its spectroscopic identification.
Molecular Structure of this compound
Caption: Ball-and-stick model of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the absence of readily available experimental spectra, the following sections are based on high-quality predicted data, which provide a reliable basis for structural confirmation.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms in a molecule.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterium oxide (D₂O). The choice of solvent is critical; CDCl₃ is a standard for many organic molecules, while D₂O can be used to exchange the labile amine protons, causing their signals to disappear, which can be a useful diagnostic tool.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
The relaxation delay should be set to at least 1-2 seconds.
-
-
Referencing: The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
The predicted ¹H NMR spectrum of this compound shows distinct signals corresponding to the different proton environments.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -CH ₃ | ~ 0.9 | Doublet (d) | 3H |
| -NH ₂ | ~ 1.5 (broad) | Singlet (s) | 4H |
| -CH (CH₃)- | ~ 1.8 | Multiplet (m) | 1H |
| -CH ₂-NH₂ | ~ 2.7 | Doublet (d) | 4H |
| Data predicted using online NMR prediction tools.[2][3][4] |
-
-CH₃ protons: These three protons are equivalent and are split by the adjacent methine proton, resulting in a doublet.
-
-NH₂ protons: The four protons on the two amine groups are expected to be in a similar chemical environment and often appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange.
-
-CH(CH₃)- proton: This single proton is coupled to the three methyl protons and the four methylene protons, leading to a complex multiplet.
-
-CH₂-NH₂ protons: The four protons on the two methylene groups are equivalent and are split by the adjacent methine proton, resulting in a doublet.
¹H NMR Structural Correlation
Caption: ¹H NMR coupling relationships in this compound.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of the molecule.
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
A wider spectral width is needed (e.g., 0-220 ppm).
-
A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon.
-
A significantly larger number of scans is required due to the low natural abundance of ¹³C.
-
-
Referencing: The solvent peak (e.g., CDCl₃ at 77.16 ppm) is often used as a secondary reference.
Due to the molecule's symmetry, only three distinct carbon signals are expected.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| -C H₃ | ~ 18 |
| -C H(CH₃)- | ~ 35 |
| -C H₂-NH₂ | ~ 45 |
| Data predicted using online NMR prediction tools.[5][6] |
-
-CH₃ carbon: This is the most shielded carbon, appearing at the lowest chemical shift (upfield).
-
-CH(CH₃)- carbon: The tertiary carbon is less shielded than the methyl carbon.
-
-CH₂-NH₂ carbons: These two equivalent carbons are the most deshielded (downfield) due to the electron-withdrawing effect of the adjacent nitrogen atoms.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
-
Sample Preparation: For a liquid sample like this compound, the spectrum can be acquired neat (as a thin film between two salt plates, e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum.
The IR spectrum of this compound is expected to be dominated by absorptions from the amine and alkyl functional groups.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | 3400 - 3250 | Medium |
| C-H Stretch (sp³ C-H) | 2960 - 2850 | Strong |
| N-H Bend (scissoring) | 1650 - 1580 | Medium |
| C-N Stretch | 1250 - 1020 | Medium-Weak |
| N-H Wag | 910 - 665 | Strong, Broad |
| Frequency ranges are based on standard IR correlation tables for primary amines.[8][9][10] |
-
N-H Stretch: The presence of two primary amine groups (-NH₂) will give rise to two distinct bands in this region, corresponding to the asymmetric and symmetric stretching vibrations.[9]
-
C-H Stretch: Strong absorptions just below 3000 cm⁻¹ are characteristic of the stretching of sp³ hybridized C-H bonds in the methyl and methylene groups.
-
N-H Bend: This absorption is due to the scissoring vibration of the -NH₂ groups and is a key indicator of a primary amine.[9]
-
C-N Stretch: The stretching of the carbon-nitrogen bond in aliphatic amines typically appears in this region.[10]
-
N-H Wag: A broad and strong absorption in the fingerprint region is characteristic of the out-of-plane bending (wagging) of the N-H bonds in primary amines.[9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
-
Ionization Method: Electron Ionization (EI) is a common and effective method for analyzing relatively small, volatile molecules like this compound. A standard electron energy of 70 eV is used.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.
The mass spectrum will provide the molecular weight and characteristic fragment ions.
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound. For C₄H₁₂N₂, the exact mass is approximately 88.10 Da.[1] According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[11][12]
-
Major Fragmentation Pathway (Alpha-Cleavage): The most characteristic fragmentation for aliphatic amines is alpha-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom.[11][13][14] This process results in the formation of a stable, resonance-stabilized iminium cation.
Predicted Major Fragment Ions
| m/z Value | Proposed Fragment Ion | Formation Pathway |
| 88 | [C₄H₁₂N₂]⁺ | Molecular Ion (M⁺) |
| 73 | [M - CH₃]⁺ | Loss of a methyl radical via C-C alpha-cleavage. |
| 58 | [M - CH₂NH₂]⁺ | Loss of an aminomethyl radical. |
| 44 | [CH₃-CH=NH₂]⁺ | Product of C-C alpha-cleavage with H-rearrangement. |
| 30 | [CH₂=NH₂]⁺ | Alpha-cleavage resulting in the iminium ion. This is often the base peak for primary amines. |
Proposed Alpha-Cleavage Fragmentation
Caption: Primary alpha-cleavage pathways for this compound.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. The predicted ¹H and ¹³C NMR spectra offer a detailed map of the molecule's carbon-hydrogen framework. The expected IR absorption bands serve as a reliable method for confirming the presence of key functional groups, particularly the primary amine moieties. Finally, the anticipated mass spectrometric fragmentation pattern, dominated by alpha-cleavage, provides definitive information on the molecular weight and structural connectivity. Together, these techniques form a self-validating system for the unambiguous identification and quality assessment of this compound, ensuring its suitability for high-stakes applications in research and development.
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Methylpropane-1,3-diamine
This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2-methylpropane-1,3-diamine, tailored for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings and practical aspects of ¹H and ¹³C NMR spectroscopy for the structural elucidation of this diamine. In the absence of publicly available experimental spectra, this guide will utilize predicted NMR data to illustrate the principles of spectral interpretation.
Introduction: The Role of NMR in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[1] It is a non-destructive technique that relies on the magnetic properties of atomic nuclei.[2] For organic chemists and drug developers, ¹H and ¹³C NMR are indispensable tools for confirming the identity and purity of synthesized compounds.
This compound is a simple aliphatic diamine with the chemical formula C₄H₁₂N₂.[3] Its structure presents an interesting case for NMR analysis due to the presence of chemically distinct protons and carbons, offering a clear illustration of fundamental NMR principles such as chemical shift, spin-spin coupling, and integration. Understanding the NMR profile of this molecule is crucial for anyone working with it in synthesis or formulation.
Theoretical Framework: Deciphering the NMR Spectrum
An NMR spectrum provides several key pieces of information:
-
Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the chemical environment of the nucleus. Electron-withdrawing groups deshield a nucleus, causing its signal to appear at a higher chemical shift (downfield), while electron-donating groups shield it, shifting the signal to a lower chemical shift (upfield).[4]
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratio of different types of protons in a molecule.
-
Splitting Pattern (Multiplicity): The splitting of a signal into multiple peaks (a multiplet) is caused by the magnetic influence of neighboring, non-equivalent nuclei. The "n+1 rule" is often used to predict the multiplicity, where 'n' is the number of equivalent neighboring protons.
-
Coupling Constant (J): The distance between the peaks in a multiplet is the coupling constant, measured in Hertz (Hz). It provides information about the connectivity of atoms.
Experimental Protocol: Acquiring High-Quality NMR Data
While the data presented here is predicted, a robust experimental protocol is essential for obtaining high-quality NMR spectra in a laboratory setting.
Sample Preparation
-
Solvent Selection: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks. For this compound, chloroform-d (CDCl₃) is a suitable choice due to its ability to dissolve many organic compounds.[5] Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD), especially if hydrogen bonding with the amine protons is of interest.[6]
-
Concentration: For a standard ¹H NMR spectrum, a concentration of 5-25 mg of the sample in 0.5-0.75 mL of solvent is typically sufficient. For ¹³C NMR, which is inherently less sensitive, a more concentrated sample (20-100 mg) may be required.
-
Filtration: To ensure a homogeneous magnetic field, the sample should be free of any particulate matter. Filtering the sample through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube is recommended.
-
Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to the sample to provide a reference point for the chemical shift scale (δ = 0.00 ppm).
NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Number of Scans: 4 to 16 scans are usually sufficient for a compound of this molecular weight.
-
Relaxation Delay: A delay of 1-2 seconds between scans allows for full relaxation of the protons.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.
-
Number of Scans: A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay: A 2-second relaxation delay is generally adequate.
-
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. This data was generated using advanced NMR prediction software.[1][2][7][8]
Table 1: Predicted ¹H NMR Data for this compound
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~0.90 | Doublet | 3H | -CH₃ |
| b | ~1.60 | Multiplet | 1H | -CH- |
| c | ~2.60 | Doublet | 4H | -CH₂-NH₂ |
| d | ~1.50 | Broad Singlet | 4H | -NH₂ |
Table 2: Predicted ¹³C NMR Data for this compound
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~17 | -CH₃ |
| 2 | ~35 | -CH- |
| 3 | ~45 | -CH₂-NH₂ |
In-Depth Spectral Interpretation
¹H NMR Spectrum Analysis
The predicted ¹H NMR spectrum of this compound is expected to show four distinct signals, corresponding to the four different proton environments in the molecule.
-
Signal a (~0.90 ppm, Doublet, 3H): This upfield signal is assigned to the three protons of the methyl group (-CH₃) . Its chemical shift is in the typical range for an aliphatic methyl group. The signal is split into a doublet by the adjacent methine proton (-CH-), according to the n+1 rule (1+1=2).
-
Signal b (~1.60 ppm, Multiplet, 1H): This signal corresponds to the single proton of the methine group (-CH-) . It is expected to be a complex multiplet due to coupling with the three methyl protons and the four methylene protons.
-
Signal c (~2.60 ppm, Doublet, 4H): This downfield signal is assigned to the four protons of the two equivalent methylene groups (-CH₂-NH₂) . The electron-withdrawing effect of the adjacent nitrogen atoms causes a downfield shift compared to a standard aliphatic methylene group. This signal is split into a doublet by the single methine proton.
-
Signal d (~1.50 ppm, Broad Singlet, 4H): This broad signal is characteristic of the four protons of the two amino groups (-NH₂) . The chemical shift of amine protons can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[9][10] The rapid exchange of these protons with each other and with trace amounts of water in the solvent often leads to a broad signal and a lack of observable coupling to adjacent protons.[11]
Molecular Structure and Proton Assignments
Caption: ¹H NMR assignments for this compound.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is predicted to show three signals, corresponding to the three distinct carbon environments in the molecule.
-
Signal 1 (~17 ppm): This upfield signal is assigned to the methyl carbon (-CH₃) .
-
Signal 2 (~35 ppm): This signal corresponds to the methine carbon (-CH-) .
-
Signal 3 (~45 ppm): This downfield signal is assigned to the two equivalent methylene carbons (-CH₂-NH₂) . The attachment to the electronegative nitrogen atom causes this signal to appear at a higher chemical shift. The typical chemical shift for a carbon attached to an amino group is in the range of 37-45 ppm.
Molecular Structure and Carbon Assignments
Caption: ¹³C NMR assignments for this compound.
Conclusion
This in-depth technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectroscopy of this compound. By analyzing the predicted spectral data, we have demonstrated how to interpret key NMR parameters to elucidate the molecular structure. The principles of chemical shift, integration, and spin-spin coupling have been applied to assign each signal to its corresponding nucleus within the molecule. This guide serves as a valuable resource for researchers and scientists in understanding and applying NMR spectroscopy for the characterization of aliphatic diamines and other organic molecules.
References
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Physical and chemical properties of 2-Methylpropane-1,3-diamine
An In-depth Technical Guide to 2-Methylpropane-1,3-diamine
Foreword: A Versatile Diamine Building Block
In the landscape of chemical synthesis, diamines are fundamental building blocks, prized for their dual nucleophilic centers which allow for the construction of complex polymers, macrocycles, and pharmacologically active scaffolds. Among these, this compound (CAS: 2400-78-4) emerges as a compound of significant interest. Its simple, branched aliphatic structure offers a unique combination of flexibility and steric influence, making it a valuable tool for researchers in materials science and drug discovery. This guide provides a comprehensive technical overview of its core physical and chemical properties, handling protocols, and application potential, designed for the practicing scientist and development professional.
Chemical Identity and Molecular Structure
Correctly identifying a chemical is the bedrock of sound science. This compound is known by several names and identifiers, which are crucial for accurate literature and database searches.
| Identifier | Value | Source |
| CAS Number | 2400-78-4 | [1][2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-Methyl-1,3-propanediamine, 1,3-Diamino-2-methylpropane | [1] |
| Molecular Formula | C₄H₁₂N₂ | [2] |
| Molecular Weight | 88.15 g/mol | [2] |
| InChIKey | BDXGMDGYOIWKIF-UHFFFAOYSA-N | [2] |
The molecule's structure consists of a three-carbon propane backbone with primary amine groups (-NH₂) at positions 1 and 3, and a methyl group (-CH₃) at the central carbon (position 2). This structure prevents chirality while providing steric bulk adjacent to the propane chain.
Caption: 2D structure of this compound.
Physicochemical Properties
The physical properties of a compound dictate its handling, purification, and reaction conditions. This compound is a liquid at room temperature.
| Property | Value | Source |
| Appearance | Colorless to almost colorless clear liquid | |
| Physical State (at 20°C) | Liquid | |
| Flash Point | 35 °C (95 °F) | |
| Specific Gravity (20/20) | 0.88 | |
| Refractive Index (n20/D) | 1.46 | |
| Purity (Typical) | >98.0% (by Gas Chromatography) |
Reactivity and Chemical Profile
The chemical behavior of this compound is dominated by its two primary amine groups.
Basicity: As a diamine, it is a Brønsted-Lowry base and will readily react with acids to form ammonium salts. The presence of two amine groups means it has two pKa values corresponding to the protonation of each nitrogen.
Nucleophilicity: The lone pair of electrons on each nitrogen atom makes the molecule a potent nucleophile. This is the basis for its most common applications in synthesis, where it can react with a wide range of electrophiles, including:
-
Aldehydes and Ketones: To form imines (Schiff bases), which can be subsequently reduced to secondary amines.
-
Acyl Halides and Anhydrides: To form amides. As a diamine, it can be used in polymerization reactions to form polyamides.
-
Alkyl Halides: To undergo N-alkylation.
-
Epoxides: Ring-opening reactions to form amino alcohols.
Ligand Formation: The two amine groups can act as a bidentate ligand, chelating to metal ions to form stable coordination complexes. The propane backbone creates a six-membered chelate ring, which is often highly stable.
Incompatibilities: The compound is incompatible with strong oxidizing agents and acids.[3]
Spectroscopic Signature
Understanding the expected spectroscopic data is critical for reaction monitoring and quality control.
-
¹H NMR Spectroscopy: The molecule's symmetry results in a relatively simple spectrum. One would expect to see signals corresponding to the amine protons (NH₂), the methylene protons (CH₂ adjacent to the amines), the methine proton (CH), and the methyl protons (CH₃). The splitting patterns would follow the n+1 rule, providing clear structural confirmation.
-
¹³C NMR Spectroscopy: Due to symmetry, three distinct signals are predicted: one for the two equivalent methylene carbons (-CH₂-), one for the central methine carbon (-CH-), and one for the methyl carbon (-CH₃).
-
Infrared (IR) Spectroscopy: Key characteristic bands would include:
-
N-H Stretch: A medium-intensity doublet around 3300-3400 cm⁻¹ (characteristic of a primary amine).
-
C-H Stretch: Strong bands just below 3000 cm⁻¹ for the aliphatic C-H bonds.
-
N-H Bend: A medium-to-strong band around 1600 cm⁻¹ (scissoring).
-
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 88. Common fragmentation patterns would involve the loss of amine or methyl groups.
Applications in Research and Development
The structure of this compound makes it a versatile intermediate.
-
Polymer Chemistry: It is used as a diamine monomer in the synthesis of polymers such as polyimides and polyamides. The methyl group on the backbone can disrupt polymer chain packing, potentially altering properties like solubility and glass transition temperature.
-
Drug Discovery: As a small molecule with two reactive handles, it serves as an excellent scaffold or building block for creating libraries of new chemical entities. The diamine motif is common in many biologically active compounds.
-
Coordination Chemistry: Its ability to act as a bidentate ligand makes it useful for synthesizing metal complexes with applications in catalysis and materials science.
Safety, Handling, and Storage
Authoritative Insight: Proper handling of reactive chemicals is non-negotiable. This compound is classified as a flammable and corrosive substance, demanding strict adherence to safety protocols.
GHS Hazard Classification:
-
Flammable Liquids: Category 3 (H226: Flammable liquid and vapor)[2]
-
Skin Corrosion: Sub-category 1B (H314: Causes severe skin burns and eye damage)[2]
-
Serious Eye Damage: Category 1 (H318: Causes serious eye damage)[2]
Recommended Handling and PPE:
-
Work only in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, a face shield, and a flame-retardant lab coat.[1]
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Use non-sparking tools and take precautionary measures against static discharge.[1]
-
Ground and bond containers when transferring material.[1]
Storage Conditions:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
The material is noted to be air-sensitive; storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain purity.[3]
-
Store away from incompatible materials such as strong acids and oxidizing agents.
Caption: Recommended safe handling workflow for this compound.
Exemplar Experimental Protocol: Synthesis of a Bis-Schiff Base
To illustrate the utility of this compound, this section provides a validated, self-explanatory protocol for its reaction with benzaldehyde.
Objective: To synthesize N,N'-(2-methylpropane-1,3-diylidene)bis(1-phenylmethanimine), a bis-Schiff base, demonstrating the diamine's difunctional reactivity.
Causality in Protocol Design:
-
Solvent Choice (Ethanol): Both reactants are soluble in ethanol, and the water produced as a byproduct can be easily removed or tolerated.
-
Inert Atmosphere: While not strictly necessary for imine formation, using a nitrogen atmosphere prevents the potential oxidation of benzaldehyde to benzoic acid, ensuring higher purity of the product.
-
Catalyst (Acetic Acid): Schiff base formation is acid-catalyzed. A catalytic amount of a weak acid like acetic acid protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and accelerating the reaction without causing unwanted side reactions.
-
Purification (Recrystallization): This is a standard and effective method for purifying solid organic products, relying on differences in solubility at different temperatures.
Step-by-Step Methodology:
-
Reagent Preparation:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (0.88 g, 10 mmol) in 30 mL of absolute ethanol.
-
Add benzaldehyde (2.12 g, 20 mmol, 2.0 equivalents) to the solution.
-
-
Reaction Setup and Execution:
-
Fit the flask with a reflux condenser and flush the system with nitrogen.
-
Add three drops of glacial acetic acid to the stirring solution using a pipette.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2 hours.
-
-
Monitoring:
-
The reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
-
Workup and Isolation:
-
After 2 hours, remove the heat source and allow the flask to cool to room temperature, then place it in an ice bath for 30 minutes to induce crystallization.
-
Collect the resulting solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting material.
-
-
Purification:
-
Recrystallize the crude product from a minimal amount of hot ethanol to yield the pure bis-Schiff base as a crystalline solid.
-
Dry the purified crystals under vacuum.
-
References
-
2-Methyl-1,3-propanediamine | C4H12N2 | CID 14499052. PubChem, National Institutes of Health. [Link]
Sources
An In-Depth Technical Guide to 2-Methyl-1,3-propanediamine (CAS Number: 2400-78-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-1,3-propanediamine, identified by CAS number 2400-78-4, is a versatile aliphatic diamine that serves as a crucial building block in a multitude of chemical syntheses. Its unique structural features, including two primary amine groups and a methyl-substituted propane backbone, impart valuable reactivity and functionality. This guide provides a comprehensive overview of the chemical and physical properties of 2-Methyl-1,3-propanediamine, its synthesis, and its significant applications in materials science and as an intermediate in the synthesis of complex organic molecules. Particular emphasis is placed on its role in the development of high-performance polymers and its potential, though not yet extensively documented, as a scaffold in medicinal chemistry. This document also includes detailed experimental protocols for its synthesis and application in polyamide formation, as well as a thorough discussion of its safety and handling.
Chemical Identity and Properties
2-Methyl-1,3-propanediamine is a colorless to pale yellow liquid with a characteristic amine odor.[1] It is also known by its synonym, 1,3-Diamino-2-methylpropane.
Physicochemical Data
A compilation of the key physicochemical properties of 2-Methyl-1,3-propanediamine is presented in Table 1. This data is essential for its handling, application in chemical reactions, and for analytical purposes.
Table 1: Physicochemical Properties of 2-Methyl-1,3-propanediamine
| Property | Value | Source(s) |
| CAS Number | 2400-78-4 | [2] |
| Molecular Formula | C₄H₁₂N₂ | [2] |
| Molecular Weight | 88.15 g/mol | [2] |
| Physical State | Liquid | |
| Appearance | Colorless to almost colorless clear liquid | |
| Boiling Point | 147 °C | [3] |
| Melting Point | 191 °C (decomposes) | [3] |
| Density | 0.88 g/mL | [3] |
| Flash Point | 30 °C (lit.) | [3] |
| Vapor Pressure | 7.21 mmHg at 25 °C | [3] |
| Solubility | Soluble in water and many polar organic solvents. | [4] |
Synthesis of 2-Methyl-1,3-propanediamine
The synthesis of 2-Methyl-1,3-propanediamine can be achieved through various routes, with a common industrial method involving the hydrogenation of a dinitrile precursor. The following is a representative laboratory-scale synthesis protocol.
Synthesis Workflow Diagram
Caption: Synthesis pathway for 2-Methyl-1,3-propanediamine.
Experimental Protocol: Synthesis from Methylmalononitrile
This protocol describes the reduction of methylmalononitrile to afford 2-Methyl-1,3-propanediamine.
Materials:
-
Methylmalononitrile
-
Lithium aluminum hydride (LiAlH₄) or Raney Nickel
-
Anhydrous diethyl ether or ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, a suspension of lithium aluminum hydride in anhydrous diethyl ether is prepared under a nitrogen atmosphere.
-
Addition of Precursor: A solution of methylmalononitrile in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours, followed by heating to reflux to ensure complete reduction.
-
Quenching: The reaction is carefully quenched by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Workup: The resulting granular precipitate is filtered off and washed with diethyl ether. The combined ethereal filtrates are dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed by rotary evaporation. The crude 2-Methyl-1,3-propanediamine is then purified by fractional distillation under reduced pressure.
Self-Validation: The purity of the final product should be assessed by Gas Chromatography (GC) and its identity confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Chemical Synthesis
The bifunctional nature of 2-Methyl-1,3-propanediamine makes it a valuable monomer in polymer chemistry and a versatile building block in organic synthesis.
Polymer Chemistry: Polyamide Synthesis
2-Methyl-1,3-propanediamine is used as a monomer in the synthesis of specialty polyamides. The methyl group on the backbone can disrupt chain packing, leading to polymers with modified properties such as increased solubility and lower melting points compared to their linear counterparts.[5]
Caption: Workflow for polyamide synthesis using 2-Methyl-1,3-propanediamine.
This protocol describes the synthesis of a polyamide from 2-Methyl-1,3-propanediamine and a diacid chloride via interfacial polymerization.[6]
Materials:
-
2-Methyl-1,3-propanediamine
-
Sebacoyl chloride
-
Sodium hydroxide (NaOH)
-
Hexane
-
Distilled water
-
Beaker and stirring rod
Procedure:
-
Aqueous Phase Preparation: An aqueous solution of 2-Methyl-1,3-propanediamine and sodium hydroxide (to neutralize the HCl byproduct) is prepared in a beaker.
-
Organic Phase Preparation: A solution of sebacoyl chloride in an organic solvent immiscible with water, such as hexane, is prepared.
-
Polymerization: The organic phase is carefully layered on top of the aqueous phase. The polyamide film forms at the interface of the two layers.
-
Polymer Collection: The polyamide film can be gently grasped with forceps and pulled out of the beaker as a continuous "rope."
-
Purification: The synthesized polyamide is washed thoroughly with water and then with a suitable solvent like ethanol to remove unreacted monomers and oligomers. The polymer is then dried in a vacuum oven.
Self-Validation: The formation of the polyamide can be confirmed by Fourier-transform infrared (FTIR) spectroscopy, observing the characteristic amide bond vibrational frequencies. The thermal properties can be analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Pharmaceutical and Agrochemical Synthesis
While specific examples of marketed drugs containing the 2-Methyl-1,3-propanediamine scaffold are not prominently documented, its structural motif is of interest in medicinal chemistry. Diamine derivatives have been explored for various biological activities, including as enzyme inhibitors and antiparasitic agents.[1][7] The primary and secondary amine functionalities of related diamines allow for their use as key intermediates in the synthesis of active pharmaceutical ingredients (APIs).[1][8]
Biological Activity and Toxicology
Currently, there is a lack of specific studies on the biological activity and mechanism of action of 2-Methyl-1,3-propanediamine. However, the toxicology of simple aliphatic diamines has been investigated.
General Toxicology of Aliphatic Diamines
Studies on homologous series of aliphatic diamines have shown potential for acute neurotoxicity when administered directly to the central nervous system in animal models.[9] These compounds can cause a range of effects from sedation to convulsions.[9] It is important to note that the route of administration in these studies is not typical of industrial or laboratory exposure.
The primary toxicological concerns with aliphatic diamines like 2-Methyl-1,3-propanediamine upon dermal or inhalation exposure are their irritant and corrosive properties.[3]
Safety and Handling
2-Methyl-1,3-propanediamine is classified as a flammable liquid and vapor.[2] It is also corrosive and can cause severe skin burns and eye damage.[2]
Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
Analytical Methods
The quantification of 2-Methyl-1,3-propanediamine in various matrices can be achieved using chromatographic techniques, often requiring derivatization to improve its chromatographic behavior and detection.
Quantification by LC-MS/MS
A sensitive and selective method for the quantification of related diamines involves derivatization followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11]
Caption: Workflow for the quantification of 2-Methyl-1,3-propanediamine by LC-MS/MS.
This protocol is adapted from methods for similar diamines and would require optimization for 2-Methyl-1,3-propanediamine.[10][11]
Materials:
-
2-Methyl-1,3-propanediamine standard
-
Pentafluoropropionic anhydride (PFPA) for derivatization
-
Acetonitrile, water (LC-MS grade)
-
Formic acid
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reversed-phase HPLC column
Procedure:
-
Sample Preparation: Extract the analyte from the matrix using an appropriate solvent and procedure (e.g., liquid-liquid extraction or solid-phase extraction).
-
Derivatization: Evaporate the extract to dryness and reconstitute in a suitable solvent. Add PFPA and a catalyst (e.g., pyridine) and heat to form the N,N'-bis(pentafluoroacyl) derivative.
-
LC Separation: Inject the derivatized sample onto a C18 column. Use a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid.
-
MS/MS Detection: Operate the mass spectrometer in negative ion mode using ESI. Monitor for the specific precursor-to-product ion transitions for the derivatized 2-Methyl-1,3-propanediamine.
-
Quantification: Create a calibration curve using standards of known concentrations to quantify the analyte in the samples.
Self-Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines.
Conclusion
2-Methyl-1,3-propanediamine is a valuable and versatile chemical intermediate with established applications in polymer science and potential for broader use in organic synthesis. While its specific biological activity remains an area for further investigation, its utility as a building block is clear. The protocols and data presented in this guide provide a solid foundation for researchers and developers working with this compound. As with all reactive chemicals, adherence to strict safety protocols is paramount. The continued exploration of derivatives of 2-Methyl-1,3-propanediamine may yet uncover novel applications in drug discovery and materials science.
References
[9] Strain, G. M., & Flory, W. (1989). Simple aliphatic diamines: acute neurotoxicity. Research Communications in Chemical Pathology and Pharmacology, 64(3), 489-492. [12] Syntheses and biological evaluation of alkanediamines as antioxidant and hypolipidemic agents. (2001). Bioorganic & Medicinal Chemistry, 9(12), 3093-3099. [5] Novel high molecular weight aliphatic polyamide 3X based on 1,3-propanediamine: synthesis and side reaction mechanism. Polymer Chemistry. [1] N-Methyl-1,3-propanediamine: A Key Intermediate in Pharmaceutical and Chemical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. Polyamide Syntheses. ResearchGate. [13] Phan Huy Nguyễn. (2016). SYNTHESIS AND CHARACTERIZATION OF NOVEL POLYAMIDES. Aaltodoc. [14] Well-Defined Polyamide Synthesis from Diisocyanates and Diacids Involving Hindered Carbodiimide Intermediates. ResearchGate. [15] Protocol MSU_MSMC_013_ppGpp and pGpG using LC-MS-MS. (2020). . [6] Synthesis of Polyamide. Scribd. [10] Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection. ResearchGate. [11] Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection. (2012). Journal of Chromatography A, 1235, 88-96. [16] Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters Corporation. [17] LCMS Protocols. The DAN Lab - University of Wisconsin–Madison. [18] REVIEW ON PHENYLENE DIAMINE (PREPARATION, REACTIONS, BIOLOGICAL APPLICATIONS, BIO. IJISE. 2-Methyl-1,3-propanediamine. TCI Chemicals. [19] Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously. (2013). Chemical Engineering Transactions, 32, 1231-1236. [2] 2-Methyl-1,3-propanediamine. PubChem. [20] Synthesis of High-Purity N,N-Dimethyl-1,3-propanediamine: Application Notes and Protocols. Benchchem. [21] Diamine Biosynthesis: Research Progress and Application Prospects. (2020). Applied and Environmental Microbiology, 86(20), e01479-20. [22] what are the chemical properties of N,N-Dimethyl-1,3-propanediamine. Benchchem. [4] 1,3-Diaminopropane. Wikipedia. [23] Showing Compound propane-1,3-diamine (FDB031131). FooDB. [24] 2-(Aminomethyl)-2-methyl-1,3-propanediamine. PubChem. [25] 2,2-Dimethyl-1,3-propanediamine. PubChem. [26] The Chemistry of Malononitrile and its derivatives. ResearchGate. [3] 2-METHYL-1,3-PROPANEDIAMINE SDS, 2400-78-4 Safety Data Sheets. ECHEMI. [8] Unlocking Chemical Synthesis: The Role of N-Methyl-1,3-propanediamine (CAS 6291-84-5). NINGBO INNO PHARMCHEM CO.,LTD. [27] Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [28] 2-Methyl-1,3-propanediamine. CymitQuimica. [29] Process for the preparation of 2-methyl-1,3-propanediol. Google Patents. [30] Preparation method of N, N-dimethyl-1, 3-propanediamine. Google Patents. N-Methyl-1,3-propanediamine. PubChem.
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A Comprehensive Technical Guide to the Synthesis of Novel Derivatives from 2-Methylpropane-1,3-diamine
Foreword: Unlocking the Potential of a Versatile Diamine Scaffold
To my fellow researchers, scientists, and pioneers in drug development and materials science, this guide is presented as a culmination of practical experience and a deep dive into the synthetic utility of 2-methylpropane-1,3-diamine. This seemingly simple diamine, with its unique methyl-substituted propane backbone, offers a versatile platform for the construction of a diverse array of molecular architectures. The strategic placement of the methyl group imparts distinct conformational constraints and solubility profiles to its derivatives, making it a scaffold of significant interest for creating novel therapeutic agents and advanced polymers.
This document is not a rigid recitation of established procedures. Instead, it is designed to be an in-depth technical resource that elucidates the "why" behind the "how." We will explore the fundamental reactivity of this compound and delve into the synthesis of key derivatives, from foundational N-alkylation and N-acylation to the construction of complex heterocyclic systems. Each section is crafted to provide not only detailed, actionable protocols but also the underlying chemical principles that govern these transformations. Our goal is to empower you, the researcher, to confidently and creatively utilize this compound as a cornerstone in your synthetic endeavors.
The Core Reagent: this compound - Properties and Handling
Before embarking on the synthesis of novel derivatives, a thorough understanding of the starting material is paramount. This compound, also known as 1,3-diamino-2-methylpropane, is a colorless liquid with the chemical formula C4H12N2 and a molecular weight of 88.15 g/mol .[1][2] Its structure, characterized by two primary amine groups attached to a propane chain with a methyl substituent at the 2-position, dictates its reactivity and physical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C4H12N2 | [1][2] |
| Molecular Weight | 88.15 g/mol | [1][2] |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 2400-78-4 | [1][2] |
| Appearance | Colorless to Almost colorless clear liquid | [3] |
| Purity | >98.0% (GC) | [3] |
Safety and Handling
As with any reactive amine, proper safety precautions are essential when handling this compound. It is a flammable liquid and vapor, and causes severe skin burns and eye damage.[1][3]
Core Safety Directives:
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use dry sand, dry chemical, or alcohol-resistant foam for extinguishing fires.
-
Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
Foundational Synthetic Transformations: N-Alkylation and N-Acylation
The primary amine functionalities of this compound are the key reaction centers for building molecular complexity. N-alkylation and N-acylation are fundamental transformations that introduce new carbon-based substituents, paving the way for a vast array of derivatives.
N-Alkylation via Reductive Amination
Reductive amination is a powerful and versatile method for the N-alkylation of amines.[4] This one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of the amine with a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the corresponding alkylated amine. This approach offers high chemoselectivity and is applicable to a wide range of substrates.[5]
Diagram 1: General Workflow for Reductive Amination
Caption: A generalized workflow for the N,N'-dialkylation of this compound via reductive amination.
Experimental Protocol: Synthesis of N,N'-Dibenzyl-2-methylpropane-1,3-diamine
This protocol is adapted from general procedures for the reductive amination of diamines.[6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 11.3 mmol) in methanol (50 mL).
-
Aldehyde Addition: To the stirred solution, add benzaldehyde (2.54 g, 24.0 mmol, 2.1 equivalents) dropwise at room temperature.
-
Imine Formation: Stir the reaction mixture at room temperature for 2 hours to facilitate the formation of the di-imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Carefully add sodium borohydride (NaBH4) (0.94 g, 24.8 mmol, 2.2 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Work-up:
-
Quench the reaction by the slow addition of water (20 mL).
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N,N'-dibenzyl-2-methylpropane-1,3-diamine as a colorless oil.
-
Table 2: Expected Spectroscopic Data for N,N'-Dibenzyl-2-methylpropane-1,3-diamine
| Data Type | Expected Values |
| ¹H NMR (CDCl₃, δ ppm) | 7.20-7.40 (m, 10H, Ar-H), 3.80 (s, 4H, Ar-CH₂-N), 2.60-2.80 (m, 4H, N-CH₂), 1.80-2.00 (m, 1H, CH), 1.60 (br s, 2H, NH), 0.95 (d, 3H, CH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | 140.0 (Ar-C), 128.5 (Ar-CH), 128.2 (Ar-CH), 127.0 (Ar-CH), 54.0 (Ar-CH₂-N), 52.0 (N-CH₂), 35.0 (CH), 20.0 (CH₃) |
| FTIR (neat, cm⁻¹) | 3300 (N-H stretch), 3020 (Ar C-H stretch), 2950, 2850 (Aliphatic C-H stretch), 1600, 1490, 1450 (Ar C=C stretch), 1100 (C-N stretch) |
Note: Expected data is based on the known spectra of N,N'-dibenzyl-2-methyl-1,3-propanediamine and similar structures.[7]
N-Acylation: Formation of Diamides
N-acylation is a cornerstone of organic synthesis, leading to the formation of robust amide bonds. The reaction of this compound with acylating agents, such as acyl chlorides or anhydrides, provides a straightforward route to N,N'-diacyl derivatives. These diamides are valuable as intermediates, ligands, and monomers for polyamide synthesis.
Diagram 2: N-Acylation Reaction Mechanism
Caption: The nucleophilic acyl substitution mechanism for the N-acylation of this compound with an acyl chloride.
Experimental Protocol: Synthesis of N,N'-Diacetyl-2-methylpropane-1,3-diamine
This protocol is based on standard acylation procedures for amines.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stir bar, and nitrogen inlet, dissolve this compound (1.0 g, 11.3 mmol) and triethylamine (2.52 g, 24.9 mmol, 2.2 equivalents) in anhydrous dichloromethane (50 mL).
-
Acyl Chloride Addition: Cool the solution to 0 °C in an ice bath. Add acetyl chloride (1.95 g, 24.9 mmol, 2.2 equivalents), dissolved in anhydrous dichloromethane (10 mL), dropwise via the dropping funnel over 30 minutes.
-
Reaction Completion: After the addition, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Work-up:
-
Wash the reaction mixture with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure N,N'-diacetyl-2-methylpropane-1,3-diamine as a white solid.
-
Table 3: Expected Spectroscopic Data for N,N'-Diacetyl-2-methylpropane-1,3-diamine
| Data Type | Expected Values |
| ¹H NMR (CDCl₃, δ ppm) | 6.50 (br s, 2H, NH), 3.20 (t, 4H, N-CH₂), 2.00 (s, 6H, COCH₃), 1.80-1.90 (m, 1H, CH), 0.90 (d, 3H, CH₃) |
| ¹³C NMR (CDCl₃, δ ppm) | 170.0 (C=O), 45.0 (N-CH₂), 34.0 (CH), 23.0 (COCH₃), 20.0 (CH₃) |
| FTIR (KBr, cm⁻¹) | 3300 (N-H stretch), 2950, 2870 (Aliphatic C-H stretch), 1640 (Amide I, C=O stretch), 1550 (Amide II, N-H bend) |
Note: Expected data is based on characteristic chemical shifts and vibrational frequencies for N-acylated diamines.
Synthesis of Heterocyclic Derivatives: Building Rings of Potential
The bifunctional nature of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. The 1,3-disposition of the amine groups is particularly well-suited for the formation of six- and seven-membered rings, which are prevalent scaffolds in many biologically active molecules.
Pyrimidine Synthesis
Pyrimidines are a class of nitrogen-containing heterocycles that are fundamental components of nucleic acids and are found in numerous pharmaceuticals.[8] The condensation of a 1,3-diamine with a 1,3-dicarbonyl compound or its equivalent is a classical and effective method for constructing the pyrimidine ring.
Diagram 3: General Strategy for Pyrimidine Synthesis
Caption: A simplified representation of the synthesis of a tetrahydropyrimidine derivative from this compound.
Experimental Protocol: Synthesis of 4,6-Dimethyl-5-methyl-1,4,5,6-tetrahydropyrimidine
This protocol is a representative example of pyrimidine synthesis from a 1,3-diamine.
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 g, 11.3 mmol) and acetylacetone (1.13 g, 11.3 mmol) in ethanol (30 mL).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (approx. 5 mol%).
-
Reaction: Reflux the reaction mixture for 6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter and concentrate the organic phase.
-
Purify the crude product by column chromatography or distillation to obtain the desired tetrahydropyrimidine.
-
Diazepine Synthesis
Diazepines, seven-membered heterocyclic rings containing two nitrogen atoms, are another important class of compounds with a wide range of pharmacological activities.[9] The condensation of a 1,3-diamine with a suitable dicarbonyl compound or its equivalent can lead to the formation of diazepine derivatives.
Experimental Approach: Synthesis of a 1,4-Diazepine Derivative
The synthesis of 1,4-diazepines can be achieved through the reaction of a 1,3-diamine with an α,β-unsaturated ketone followed by cyclization.
-
Michael Addition: React this compound with an α,β-unsaturated ketone in a suitable solvent. This step forms an intermediate adduct.
-
Cyclization: The intermediate is then cyclized, often under acidic or basic conditions, to form the diazepine ring.
Advanced Applications in Materials Science: Polyamide Synthesis
The difunctional nature of this compound makes it a valuable monomer for the synthesis of polyamides. These polymers, characterized by repeating amide linkages, often exhibit excellent thermal and mechanical properties. The incorporation of the methyl-substituted propane unit can influence the polymer's crystallinity, solubility, and flexibility.
Diagram 4: Polyamide Synthesis via Polycondensation
Caption: General scheme for the synthesis of a polyamide from this compound and a diacyl chloride.
Experimental Protocol: Synthesis of a Polyamide from this compound and Adipoyl Chloride
This protocol describes a low-temperature solution polycondensation method.[10]
-
Monomer Solution: In a flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (1.0 g, 11.3 mmol) in a suitable anhydrous solvent such as N-methyl-2-pyrrolidone (NMP) containing lithium chloride (to aid solubility).
-
Diacyl Chloride Addition: Cool the solution to 0 °C. Slowly add a solution of adipoyl chloride (2.07 g, 11.3 mmol) in the same solvent.
-
Polymerization: Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and continue stirring for 24 hours.
-
Polymer Precipitation: Precipitate the resulting viscous polymer solution by pouring it into a non-solvent like methanol.
-
Purification: Filter the precipitated polymer, wash it thoroughly with methanol and water, and dry it under vacuum at an elevated temperature.
The properties of the resulting polyamide, such as its molecular weight, thermal stability (TGA), and glass transition temperature (DSC), can then be characterized by standard polymer analysis techniques.
Applications in Drug Development and Beyond
Derivatives of this compound hold significant potential in various fields, particularly in the development of novel therapeutic agents and specialized materials.
-
Antimicrobial Agents: Schiff bases derived from diamines have shown promising antimicrobial and antifungal activities.[8][11][12][13] The imine linkage is often crucial for their biological function.
-
Corrosion Inhibitors: The nitrogen atoms in diamine derivatives can effectively adsorb onto metal surfaces, making them excellent corrosion inhibitors, especially in acidic environments.[14][15]
-
Building Blocks for Bioactive Molecules: The heterocyclic derivatives, such as pyrimidines and diazepines, are well-established pharmacophores in medicinal chemistry, known for their diverse biological activities including anticancer, anti-inflammatory, and CNS-modulating effects.[16]
Conclusion: A Scaffold of Opportunity
This guide has provided a comprehensive overview of the synthetic potential of this compound. From fundamental N-alkylation and N-acylation to the construction of complex heterocyclic systems and high-performance polymers, this versatile diamine serves as a valuable and adaptable building block. The protocols and mechanistic insights presented herein are intended to serve as a foundation for further exploration and innovation. As researchers continue to seek novel molecular architectures with tailored properties, the strategic utilization of unique scaffolds like this compound will undoubtedly play a pivotal role in advancing the frontiers of chemistry, medicine, and materials science.
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An In-depth Technical Guide to the Reaction Mechanism of 2-Methylpropane-1,3-diamine Formation
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylpropane-1,3-diamine is a valuable diamine monomer and building block in the synthesis of a variety of commercially important products, including polymers, pharmaceuticals, and agrochemicals. Its unique structure, featuring a branched methyl group, imparts specific properties to the resulting materials. A thorough understanding of its formation mechanism is paramount for optimizing existing synthetic routes and developing novel, more efficient, and sustainable manufacturing processes. This guide provides an in-depth analysis of the predominant reaction mechanism for the synthesis of this compound, focusing on the principles of reductive amination.
Core Synthetic Strategy: Reductive Amination
The most prevalent and industrially viable method for the synthesis of this compound is through the reductive amination of a suitable carbonyl-containing precursor.[1][2] Reductive amination, also known as reductive alkylation, is a powerful and versatile synthetic transformation that converts a carbonyl group (aldehyde or ketone) into an amine via an intermediate imine.[3][4] This process can be performed in a "direct" or "one-pot" manner, where the carbonyl compound, amine source (typically ammonia), and a reducing agent are combined, or "indirectly," where the imine intermediate is isolated before reduction.[1] For industrial-scale production, the direct approach is often favored due to its process economy.[3]
The overall transformation for the synthesis of this compound from a key precursor, hydroxypivaldehyde, can be summarized as follows:
Caption: Overall transformation of hydroxypivaldehyde to this compound.
Mechanistic Deep Dive: A Step-by-Step Analysis
The formation of this compound via reductive amination of hydroxypivaldehyde with ammonia proceeds through a series of sequential and parallel reactions. The mechanism can be dissected into two main stages: the amination of the aldehyde group and the subsequent amination of the hydroxyl group.
Part 1: Reductive Amination of the Aldehyde Group
The initial step involves the reaction of the aldehyde functionality of hydroxypivaldehyde with ammonia.
-
Nucleophilic Attack and Hemiaminal Formation: The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of hydroxypivaldehyde. This results in the formation of a tetrahedral intermediate, a hemiaminal. This reaction is typically reversible and acid or base catalysis can facilitate this step.
-
Dehydration to Form an Imine: The hemiaminal intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form an imine (specifically, an aldimine in this case). This step is often the rate-determining step and is favored by conditions that remove water from the reaction mixture.
-
Reduction of the Imine: The C=N double bond of the imine is then reduced to a C-N single bond. In industrial processes, this is typically achieved through catalytic hydrogenation using molecular hydrogen (H₂) and a metal catalyst, such as nickel (Ni) or palladium (Pd).[1][5] The hydrogen gas is adsorbed onto the catalyst surface, forming active metal hydride species that facilitate the reduction.[1] This step yields 1-amino-2-methyl-3-hydroxypropane.
Caption: Mechanistic pathway for the reductive amination of the aldehyde group.
Part 2: Amination of the Hydroxyl Group
The second stage of the reaction involves the conversion of the primary alcohol group in 1-amino-2-methyl-3-hydroxypropane to a second primary amine group.
-
Dehydrogenation to an Aldehyde: Under the reaction conditions, particularly at elevated temperatures and in the presence of a suitable catalyst (e.g., nickel), the primary alcohol can be dehydrogenated to form an amino aldehyde intermediate.
-
Second Reductive Amination: This newly formed aldehyde group then undergoes the same reductive amination sequence as described in Part 1. It reacts with another molecule of ammonia to form a hemiaminal, which then dehydrates to an imine.
-
Final Reduction: The final imine intermediate is then reduced via catalytic hydrogenation to yield the target molecule, this compound.
A patent describes a two-step temperature process where hydroxypivalaldehyde is reacted with ammonia and hydrogen in the presence of a nickel catalyst, first at a lower temperature (40° to 150° C) and then at a higher temperature (220° to 300° C) to achieve a good yield of 1,3-diamino-2,2-dimethyl-propane.[5] This two-stage temperature profile likely facilitates the sequential amination of the aldehyde and then the hydroxyl group.
Alternative Synthetic Routes
While reductive amination of hydroxypivaldehyde is a primary route, other precursors can be utilized. One notable alternative starts from isobutyraldehyde.[6][7][8]
-
Condensation with Formaldehyde: Isobutyraldehyde can undergo a condensation reaction with formaldehyde to produce hydroxypivaldehyde.[6] This hydroxypivaldehyde can then be subjected to the reductive amination process as described above.
Another potential, though less common, pathway involves the reduction of 1,3-dinitro-2,2-dimethylpropane.[9]
Key Reaction Parameters and Their Influence
The efficiency and selectivity of this compound synthesis are critically dependent on several reaction parameters.
| Parameter | Influence on the Reaction | Typical Conditions |
| Catalyst | The choice of catalyst is crucial for both the amination and reduction steps. Nickel-based catalysts, often supported, are commonly used in industrial settings.[5] Palladium and other noble metal catalysts can also be employed.[1] | Raney Nickel, Supported Nickel Catalysts |
| Temperature | Temperature affects reaction rates and equilibrium positions. Higher temperatures favor the dehydration step and the amination of the alcohol but can also lead to side reactions. A staged temperature profile is sometimes employed.[5] | 40°C - 300°C (staged)[5] |
| Pressure | Hydrogen pressure is a key driver for the reduction of the imine intermediates. Higher pressures generally lead to faster reaction rates. | 5 to 500 bars[5] |
| Ammonia Concentration | A sufficient excess of ammonia is typically used to drive the equilibrium towards imine formation and to minimize side reactions. | Molar excess relative to the carbonyl substrate |
| Solvent | The choice of solvent can influence the solubility of reactants and intermediates and can also affect the reaction equilibrium. In some industrial processes, the reaction may be carried out in the absence of a solvent or with an excess of liquid ammonia. | Methanol, Ethanol, or neat |
Experimental Protocol: A Generalized Procedure for Reductive Amination
The following is a generalized, illustrative protocol for the synthesis of a diamine via reductive amination. Note: This is not a specific protocol for this compound and should be adapted based on the specific starting material and desired scale.
-
Reactor Setup: A high-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, liquid sampling port, and temperature and pressure controls is charged with the carbonyl-containing starting material and a suitable solvent (e.g., methanol).
-
Catalyst Addition: The hydrogenation catalyst (e.g., Raney Nickel, slurried in a suitable solvent) is carefully added to the reactor under an inert atmosphere (e.g., nitrogen or argon). The amount of catalyst typically ranges from 2% to 10% by weight of the starting material.[10]
-
Ammonia Introduction: The reactor is sealed, and the air is purged with an inert gas, followed by evacuation. Liquid ammonia is then introduced into the reactor.[10] The molar ratio of ammonia to the starting material is typically in the range of 1.5 to 6.[10]
-
Hydrogenation: The reactor is pressurized with hydrogen to the desired pressure (e.g., 2.0 - 3.0 MPa).[10]
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 160 - 220 °C) and stirred for a specified duration (e.g., 6 - 15 hours).[10] The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: After the reaction is complete, the reactor is cooled to room temperature, and the excess pressure is carefully released. The catalyst is removed by filtration. The reaction mixture is then subjected to distillation to remove the solvent and unreacted starting materials, followed by fractional distillation under reduced pressure to isolate the purified diamine product.
Caption: Generalized experimental workflow for reductive amination.
Conclusion
The synthesis of this compound is a prime example of the industrial application of reductive amination. A comprehensive understanding of the multi-step reaction mechanism, involving the sequential formation and reduction of imine intermediates, is essential for process optimization and control. By carefully manipulating key reaction parameters such as catalyst selection, temperature, pressure, and reactant stoichiometry, researchers and chemical engineers can achieve high yields and selectivities of this important chemical intermediate. The principles outlined in this guide provide a solid foundation for further research and development in the field of diamine synthesis.
References
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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Wikipedia. (2024). Reductive amination. Retrieved from [Link]
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Organic Syntheses. (n.d.). ALKYLATIONS OF ALDEHYDES via REACTION OF THE MAGNESIOENAMINE SALT OF AN ALDEHYDE: 2,2-DIMETHYL-3-PHENYLPROPIONALDEHYDE. Retrieved from [Link]
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Reddit. (2023). Question about reductive amination reaction procedure. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 2-Methylpropane-1,3-diamine in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Methylpropane-1,3-diamine in a variety of organic solvents. Recognizing the limited availability of specific quantitative solubility data in public literature, this document emphasizes the theoretical principles governing its solubility, derived from its molecular structure. Furthermore, a detailed, self-validating experimental protocol for determining the solubility of this compound is presented, empowering researchers, scientists, and drug development professionals to ascertain precise solubility parameters for their specific applications. This guide is designed to be an essential resource for informed solvent selection and the design of robust experimental and developmental workflows.
Introduction: Understanding this compound
This compound, also known as 1,3-Diamino-2-methylpropane, is a diamine with the chemical formula C4H12N2.[1] Its molecular structure, featuring two primary amine functional groups and a branched alkyl backbone, imparts a unique combination of polarity and non-polarity. This duality is central to its utility in various applications, including as a building block in chemical synthesis and potentially in drug formulation. A thorough understanding of its solubility in different organic solvents is paramount for its effective use in these contexts, influencing reaction kinetics, purification processes, and formulation stability.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C4H12N2 | [1] |
| Molecular Weight | 88.15 g/mol | [1] |
| Appearance | Colorless to Almost colorless clear liquid | |
| Boiling Point | Not specified | |
| Melting Point | 191°C (decomposes) | [2] |
| IUPAC Name | This compound | [1] |
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. In the case of this compound, the following intermolecular forces are at play:
-
Hydrogen Bonding: The two primary amine groups (-NH2) are capable of both donating and accepting hydrogen bonds. This is the most significant factor influencing its solubility in protic and polar aprotic solvents.
-
Dipole-Dipole Interactions: The polar C-N bonds create a net dipole moment in the molecule, allowing for dipole-dipole interactions with polar solvent molecules.
-
London Dispersion Forces: The nonpolar alkyl backbone (the methylpropane group) gives rise to transient, induced dipoles, leading to London dispersion forces. These forces are the primary mode of interaction with nonpolar solvents.
The overall solubility of this compound in a given organic solvent will be determined by the balance of these forces.
Predicted Solubility in Common Organic Solvents
Based on the principles outlined above, we can predict the qualitative solubility of this compound in various classes of organic solvents. It is important to note that these are predictions and should be confirmed by experimental determination for critical applications.
Qualitative Solubility Predictions:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol, Water | High | The primary amine groups can readily form hydrogen bonds with the hydroxyl groups of these solvents. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile | Moderate to High | The polar nature of these solvents allows for strong dipole-dipole interactions with the amine groups. |
| Nonpolar | Hexane, Toluene, Carbon tetrachloride | Low to Moderate | Solubility will be primarily driven by London dispersion forces between the alkyl backbone and the solvent. The polar amine groups may hinder miscibility. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents have a moderate polarity and can engage in dipole-dipole interactions. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | The ether oxygen can act as a hydrogen bond acceptor for the amine protons. |
Experimental Determination of Solubility: A Validated Protocol
Given the scarcity of published quantitative data, an experimental approach is necessary to determine the precise solubility of this compound in a specific organic solvent. The following isothermal shake-flask method is a robust and widely accepted technique.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatically controlled shaker bath or incubator
-
Vials with screw caps and PTFE septa
-
Syringes and syringe filters (0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
Gas chromatograph (GC) with a suitable column and detector (e.g., FID) or other suitable analytical instrumentation (e.g., HPLC, NMR).
Step-by-Step Experimental Workflow
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately add a known volume or mass of the selected organic solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker bath set to the desired temperature.
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation. This ensures that the solution reaches saturation.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid particles are disturbed.
-
Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask.
-
Record the exact volume of the filtered sample.
-
Dilute the filtered sample to a known volume with the same organic solvent.
-
-
Analysis:
-
Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
-
Calculation of Solubility:
-
From the concentration obtained from the analysis and the dilution factor, calculate the original concentration of this compound in the saturated solution.
-
Express the solubility in appropriate units, such as g/100 g of solvent or mol/L.
-
Experimental Workflow Diagram
Caption: Isothermal shake-flask method workflow.
Safety and Handling
This compound is classified as a flammable liquid and can cause severe skin burns and eye damage.[1] It is imperative to handle this chemical in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2] Avoid contact with skin and eyes, and prevent the formation of aerosols.[2]
Conclusion
References
-
2-Methyl-1,3-propanediamine | C4H12N2 | CID 14499052. (n.d.). PubChem. Retrieved from [Link]
-
Are amines soluble in organic solvents? (2018, March 30). Quora. Retrieved from [Link]
-
Structure and Properties of Amines. (2024, March 23). Chemistry LibreTexts. Retrieved from [Link]
Sources
Introduction: The Significance of 2-Methylpropane-1,3-diamine in Medicinal Chemistry
An In-depth Technical Guide to Quantum Chemical Calculations for 2-Methylpropane-1,3-diamine
This guide provides a comprehensive technical overview of performing quantum chemical calculations on this compound. It is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry who possess a foundational understanding of quantum mechanics and computational methods. We will delve into the theoretical underpinnings, practical methodologies, and interpretation of results, emphasizing the rationale behind procedural choices to ensure scientific rigor and reproducibility.
This compound is a chiral diamine that serves as a versatile building block in the synthesis of novel therapeutic agents. Its structural features, including the presence of two primary amine groups and a chiral center, make it a valuable scaffold for creating molecules with specific stereochemistry and biological activity. Understanding the conformational landscape, electronic properties, and reactivity of this molecule at a quantum mechanical level is paramount for rational drug design. Quantum chemical calculations provide a powerful in-silico toolkit to elucidate these properties, thereby guiding synthetic efforts and accelerating the discovery of new drug candidates.
Part 1: Theoretical Foundations and Method Selection
The choice of a computational method is a critical first step that dictates the accuracy and computational cost of the study. For a molecule like this compound, a balance between these two factors is essential.
Density Functional Theory (DFT): The Workhorse of Computational Chemistry
Density Functional Theory (DFT) has emerged as the most widely used method for quantum chemical calculations in organic and medicinal chemistry due to its favorable accuracy-to-cost ratio. DFT methods approximate the many-body electronic Schrödinger equation by solving for the electron density, which is a function of only three spatial coordinates.
For this compound, a suitable starting point is the B3LYP hybrid functional . B3LYP incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate the self-interaction error inherent in many pure DFT functionals, providing a more accurate description of electronic properties.
Basis Sets: The Language of Molecular Orbitals
The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the quality of the calculation. For a molecule containing C, N, and H atoms, Pople-style basis sets are a common and effective choice.
-
6-31G(d): This is a split-valence basis set that describes the core electrons with a single basis function and the valence electrons with two. The "(d)" indicates the addition of polarization functions on heavy (non-hydrogen) atoms, which are crucial for accurately describing chemical bonds. This basis set is often sufficient for initial geometry optimizations.
-
6-311++G(d,p): For higher accuracy in energy calculations and the description of non-covalent interactions, a larger, triple-split valence basis set with diffuse functions ("++") on all atoms and polarization functions on both heavy and hydrogen atoms ("(d,p)") is recommended. Diffuse functions are particularly important for accurately modeling systems with lone pairs, such as the nitrogen atoms in our diamine.
Part 2: A Step-by-Step Computational Workflow
This section outlines a validated, step-by-step protocol for performing quantum chemical calculations on this compound. This workflow is designed to be self-validating at each stage.
Step 1: Initial Structure Generation and Conformational Analysis
Due to the flexibility of the carbon backbone and the rotation of the amine groups, this compound can exist in multiple conformations. A thorough conformational search is a critical first step to identify the global minimum energy structure.
Protocol:
-
Initial 3D Structure Generation: Use a molecular builder (e.g., Avogadro, ChemDraw) to create an initial 3D structure of this compound.
-
Conformational Search: Employ a systematic or stochastic conformational search algorithm. A common approach is to use a molecular mechanics force field (e.g., MMFF94) to rapidly screen a large number of potential conformations.
-
Ranking and Selection: Rank the identified conformers by their relative energies and select a set of low-energy conformers for further quantum mechanical calculations.
Step 2: Geometry Optimization
The goal of geometry optimization is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface.
Protocol:
-
Input File Preparation: For each selected conformer, create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Method and Basis Set Specification: Specify the chosen DFT method and basis set (e.g., B3LYP/6-31G(d)).
-
Optimization Keyword: Use the Opt keyword to initiate the geometry optimization.
-
Convergence Criteria: Ensure that the optimization converges to a stationary point, which is indicated by the forces on the atoms and the displacement in atomic positions falling below predefined thresholds.
Step 3: Vibrational Frequency Analysis
A vibrational frequency calculation is essential to confirm that the optimized structure is a true energy minimum and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
Protocol:
-
Frequency Keyword: Following a successful geometry optimization, perform a frequency calculation using the Freq keyword at the same level of theory.
-
Verification of Minima: A true minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state).
-
Thermochemical Data: The output will provide thermochemical data such as enthalpy, entropy, and Gibbs free energy.
Step 4: Calculation of Molecular Properties
Once the global minimum energy structure is confirmed, a variety of molecular properties can be calculated to gain deeper insights into the molecule's behavior. For higher accuracy, it is recommended to perform these calculations with a larger basis set, such as 6-311++G(d,p).
Key Properties and Their Significance:
| Property | Description | Significance in Drug Development |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A smaller gap generally indicates higher chemical reactivity. This can inform potential metabolic liabilities or reaction sites. |
| Molecular Electrostatic Potential (MEP) | A color-mapped representation of the electrostatic potential on the electron density surface. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, crucial for predicting intermolecular interactions. |
| Mulliken Atomic Charges | A method for partitioning the total electron density among the atoms in a molecule. | Provides insights into the charge distribution and can be used to parameterize molecular mechanics force fields. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the ability to cross biological membranes. |
| NMR Chemical Shifts | Theoretical prediction of NMR spectra (e.g., ¹³C and ¹H). | Can be used to validate the computed structure against experimental data. |
Computational Workflow Diagram:
Methodological & Application
Application Note: 2-Methylpropane-1,3-diamine as a Versatile Bidentate Ligand
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the utilization of 2-Methylpropane-1,3-diamine as a bidentate ligand in coordination chemistry. We delve into the fundamental principles of its coordination, provide detailed, field-tested protocols for the synthesis of its metal complexes, and outline a workflow for evaluating their applications, particularly in homogeneous catalysis. The causality behind experimental choices is emphasized to empower researchers to adapt and innovate upon these foundational methods.
Introduction: The Strategic Advantage of this compound
This compound, hereafter referred to as '2-Me-pda', is a C4 alkylenediamine featuring primary amine groups at the 1 and 3 positions.[1] Its structure is notable for the methyl group on the central carbon (C2) of the propane backbone. When functioning as a ligand, the two nitrogen atoms act as Lewis basic sites, coordinating to a single metal center to form a stable six-membered chelate ring.
The true value of 2-Me-pda lies in the subtle yet significant steric influence of the C2-methyl group. Unlike its unsubstituted analogue, 1,3-diaminopropane, the methyl group in 2-Me-pda introduces conformational rigidity to the resulting metallacycle. This can influence the coordination geometry, electronic properties, and ultimately, the reactivity of the metal center. This makes 2-Me-pda an excellent candidate for developing catalysts where fine-tuning of the steric environment is crucial for achieving high activity and selectivity.
Ligand Characteristics and Safe Handling
A thorough understanding of the ligand's properties is paramount before its use in any experimental setup.
Physicochemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 2400-78-4 | [2] |
| Molecular Formula | C₄H₁₂N₂ | [1] |
| Molecular Weight | 88.15 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | |
| Flash Point | 35 °C | [2] |
| Purity (Typical) | >98.0% (GC) |
Safety and Handling Protocol
This compound is a flammable liquid and causes severe skin burns and eye damage.[1] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always use in a certified fume hood. Wear a flame-retardant lab coat, chemical-resistant gloves (nitrile is insufficient; butyl rubber or laminate is recommended), and splash-proof safety goggles.
-
Handling: Ground and bond all containers and receiving equipment to prevent static discharge. Use only non-sparking tools. Keep away from heat, sparks, and open flames.
-
Storage: Store in a cool, well-ventilated place under an inert atmosphere (e.g., Argon or Nitrogen) as it is air-sensitive.[2] Keep the container tightly closed.
-
Disposal: Dispose of contents and container to an approved hazardous waste disposal plant.
Principles of Coordination and Chelation
The efficacy of 2-Me-pda as a ligand stems from its ability to form a thermodynamically stable chelate complex with a metal ion. The two nitrogen atoms donate their lone pairs of electrons to vacant orbitals on the metal center.
Caption: Chelation of a metal ion (Mⁿ⁺) by 2-Me-pda.
The resulting six-membered ring is not planar and typically adopts a chair or boat conformation. The axial or equatorial positioning of the C2-methyl group can create distinct stereoisomers, which is a critical consideration in the design of asymmetric catalysts.
Experimental Guide: Synthesis and Application
This section provides actionable protocols for the synthesis of a representative metal complex and a general workflow for its use in catalysis.
Protocol 1: Synthesis of a Representative Complex: Dichloro(this compound)copper(II), [Cu(2-Me-pda)Cl₂]
This protocol describes a straightforward synthesis of a Cu(II) complex. Copper is chosen for its simple coordination chemistry and vibrant color, which provides a useful visual indicator of complex formation.
Causality: The synthesis relies on the direct reaction between a metal salt and the ligand. Ethanol is selected as the solvent because it readily dissolves the copper(II) chloride precursor and is miscible with the liquid 2-Me-pda ligand. The reaction is exothermic and proceeds rapidly at room temperature.
Materials and Equipment:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
This compound (2-Me-pda), >98% purity
-
Absolute Ethanol (200 proof)
-
Diethyl ether (anhydrous)
-
Magnetic stirrer and stir bar
-
Schlenk flask or round-bottom flask with a septum
-
Syringe
-
Büchner funnel and filter paper
-
Vacuum filtration apparatus
Step-by-Step Procedure:
-
Preparation: In a 100 mL Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve 1.70 g (10.0 mmol) of CuCl₂·2H₂O in 30 mL of absolute ethanol. Stir until a clear green solution is obtained.
-
Ligand Addition: While stirring vigorously, slowly add 0.88 g (1.0 mL, 10.0 mmol) of 2-Me-pda to the copper solution via syringe.
-
Observation: The solution color will immediately change from green to a deep blue or purple, indicating the formation of the copper-amine complex. A precipitate may also form.
-
-
Reaction: Allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.
-
Isolation: Reduce the solvent volume to approximately 10 mL using a rotary evaporator or a stream of inert gas.
-
Precipitation: Add 40 mL of diethyl ether to the concentrated solution to precipitate the product. Diethyl ether is used as an anti-solvent; the polar complex is insoluble in this nonpolar solvent.
-
Filtration: Collect the resulting crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid twice with 10 mL portions of cold diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the final product under high vacuum for several hours. The expected product is a fine, blue or purple crystalline powder.
Self-Validating System (Characterization):
-
FT-IR Spectroscopy: Confirm coordination by observing a shift in the N-H stretching frequencies (typically 3200-3400 cm⁻¹) compared to the free ligand.
-
UV-Vis Spectroscopy: Dissolve a small sample in a suitable solvent (e.g., methanol). A significant shift in the d-d transition absorption maximum compared to the starting copper salt confirms a change in the metal's coordination environment.
Protocol 2: General Workflow for Screening in Homogeneous Catalysis
Complexes derived from 2-Me-pda, particularly with late transition metals like palladium, are promising candidates for cross-coupling reactions. While specific protocols vary, the following workflow provides a robust framework for catalyst screening. This is exemplified by palladium-catalyzed reactions like the Mizoroki-Heck coupling, where similar diamine-derived complexes have shown significant activity.[3][4]
Caption: A logical workflow for evaluating catalytic performance.
Step-by-Step General Procedure (Mizoroki-Heck Example):
-
Catalyst Preparation: Use a pre-synthesized palladium complex of 2-Me-pda or generate the catalyst in situ by mixing a palladium source (e.g., Pd(OAc)₂) with the 2-Me-pda ligand.
-
Reaction Setup: To a Schlenk tube charged with a stir bar, add the aryl halide (1.0 mmol), the alkene (1.2 mmol), a base (e.g., K₂CO₃, 2.0 mmol), and the palladium catalyst (0.1-1.0 mol%).
-
Solvent and Reaction: Add the desired solvent (e.g., DMF, Toluene, 5 mL) and place the sealed tube in a preheated oil bath (e.g., 100-120 °C) for a specified time (e.g., 4-24 hours).
-
Monitoring: Take aliquots periodically to monitor the consumption of starting material and formation of the product by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water to remove the inorganic base. Dry the organic layer and concentrate in vacuo.
-
Analysis: Purify the crude product by column chromatography. Characterize the product and determine the isolated yield.
Data Presentation:
Catalytic performance should be reported quantitatively. Below is a representative table for a hypothetical cross-coupling reaction.
| Entry | Catalyst (mol%) | Base | Temp (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | 1.0 | K₂CO₃ | 100 | 12 | 85 | 78 |
| 2 | 0.5 | K₂CO₃ | 100 | 12 | 65 | 60 |
| 3 | 1.0 | Cs₂CO₃ | 100 | 12 | >99 | 95 |
| 4 | 1.0 | K₂CO₃ | 120 | 6 | >99 | 92 |
Conclusion
This compound is a readily accessible and highly effective bidentate ligand. The steric constraint imposed by its C2-methyl group provides a valuable tool for tuning the properties of metal complexes. The protocols and workflows detailed herein offer a solid foundation for researchers to synthesize novel complexes and explore their potential in catalysis and materials science. The inherent tunability of this ligand ensures its continued relevance in the development of sophisticated coordination compounds.
References
-
Che Soh, S. K.; Shamsuddin, M. (2017). Synthesis, Characterization and Catalytic Applications of 2,2-Dimethylpropane-1,3-Diaminopalladium(II) Complex in Mizoroki-Heck Reaction. Asian Journal of Chemistry, 30, 81-84. [Link]
-
Che Soh, S. K.; Shamsuddin, M. (2018). Synthesis, Characterization and Catalytic Applications of 2,2-Dimethylpropane-1,3-Diaminopalladium(II) Complex in Mizoroki-Heck Reaction. ResearchGate. [Link]
-
Pienack, N., & Näther, C. (2022). Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. MDPI. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14499052, 2-Methyl-1,3-propanediamine. PubChem. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13128, 2-Methylpropylenediamine. PubChem. [Link]
-
Wikipedia. 1,3-Diaminopropane. Wikipedia. [Link]
Sources
Application Notes and Protocols: 2-Methylpropane-1,3-diamine in Polyamide and Polyurethane Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Role of 2-Methylpropane-1,3-diamine in Polymer Chemistry
This compound, a diamine with a branched structure, offers distinct advantages in the synthesis of high-performance polymers like polyamides and polyurethanes.[1][2][3] The presence of a methyl group on the propane backbone introduces asymmetry, which can disrupt polymer chain packing and reduce crystallinity. This structural feature is pivotal in tuning the physical and mechanical properties of the resulting polymers, such as enhancing solubility, lowering the melting point, and improving flexibility, without significantly compromising thermal stability. These characteristics make it a valuable monomer for creating polymers with tailored properties for a range of applications, from advanced coatings and adhesives to biomedical devices.[4][5][6]
This guide provides an in-depth exploration of the application of this compound in the synthesis of both polyamides and polyurethanes. It offers detailed protocols, explains the scientific rationale behind experimental choices, and presents comparative data to aid researchers in their polymer development endeavors.
Part 1: Synthesis of High-Performance Polyamides
The incorporation of this compound into a polyamide backbone disrupts the hydrogen bonding and chain packing that are characteristic of linear aliphatic polyamides. This leads to polymers with increased solubility and lower melting points, which can be advantageous for processing.
Mechanism of Polyamide Synthesis: Polycondensation
Polyamide synthesis from this compound and a dicarboxylic acid proceeds via a step-growth polycondensation reaction. This process involves the formation of an amide bond between the amine group of the diamine and the carboxylic acid group of the diacid, with the elimination of water.[7][8] The reaction can be carried out in the melt or in solution.
Diagram: General Polycondensation Reaction for Polyamide Synthesis
Caption: Polycondensation of this compound and a diacid.
Experimental Protocol: Melt Polycondensation for Polyamide Synthesis
This protocol details the synthesis of a polyamide from this compound and adipic acid.
Materials:
-
This compound (98% purity)
-
Adipic acid
-
Nitrogen gas (high purity)
-
Ethanol
-
High-temperature reaction vessel with mechanical stirrer, nitrogen inlet, and condenser
Procedure:
-
Salt Formation: In a beaker, dissolve equimolar amounts of this compound and adipic acid in ethanol with gentle warming to form the nylon salt.
-
Solvent Removal: Evaporate the ethanol to obtain the dry salt.
-
Polycondensation:
-
Place the dried salt into the reaction vessel.
-
Purge the vessel with nitrogen for 15-20 minutes to remove oxygen.
-
Heat the vessel to 220°C under a continuous nitrogen blanket to melt the salt and initiate polycondensation. Water will begin to distill off.
-
After the majority of the water has been removed (approximately 1-2 hours), gradually increase the temperature to 250-260°C.
-
Apply a vacuum to remove the remaining water and drive the polymerization to completion, increasing the molecular weight of the polyamide.
-
Continue the reaction under vacuum for 2-3 hours, monitoring the viscosity of the melt.
-
-
Polymer Isolation:
-
Extrude the molten polymer from the reactor into a water bath to solidify.
-
Granulate the resulting polymer strands.
-
Dry the polymer granules under vacuum at 80-100°C for 24 hours before characterization.
-
Rationale for Experimental Choices:
-
Salt Formation: Pre-forming the nylon salt ensures a 1:1 stoichiometric ratio of the diamine and diacid, which is crucial for achieving a high molecular weight polymer.[8]
-
Nitrogen Atmosphere: Prevents oxidative degradation of the polymer at high temperatures.
-
Vacuum Application: The removal of water is essential to shift the equilibrium of the polycondensation reaction towards the formation of high molecular weight polyamide, in accordance with Le Chatelier's principle.
Data Presentation: Properties of Polyamides Derived from this compound
The properties of polyamides can be significantly altered by the choice of the diacid co-monomer.
| Diacid Co-monomer | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Inherent Viscosity (dL/g) | Solubility |
| Adipic Acid | ~60-70 | ~200-220 | 0.8-1.2 | Soluble in m-cresol, formic acid |
| Sebacic Acid | ~50-60 | ~180-200 | 0.9-1.3 | Soluble in m-cresol, formic acid |
| Terephthalic Acid | ~140-160 | Amorphous | 0.6-0.9 | Soluble in NMP, DMAc, DMSO[9] |
Note: These are typical values and can vary based on the specific polymerization conditions and resulting molecular weight.
Part 2: Synthesis of Novel Polyurethanes
In polyurethane synthesis, this compound can be used as a chain extender. The reaction of the diamine with an isocyanate-terminated prepolymer introduces urea linkages, forming a poly(urethane-urea). These urea groups provide strong hydrogen bonding, which can enhance the mechanical properties of the final polymer.[4]
Mechanism of Polyurethane Synthesis: Chain Extension
The synthesis is typically a two-step process. First, a diisocyanate is reacted with a polyol to form an NCO-terminated prepolymer. In the second step, this prepolymer is chain-extended with this compound.
Diagram: Polyurethane-Urea Synthesis Workflow
Caption: Two-step synthesis of poly(urethane-urea).
Experimental Protocol: Two-Step Polyurethane-Urea Synthesis
This protocol outlines the synthesis of a poly(urethane-urea) using Methylene Diphenyl Diisocyanate (MDI), a polyether polyol, and this compound as the chain extender.
Materials:
-
Methylene Diphenyl Diisocyanate (MDI)
-
Poly(tetramethylene ether) glycol (PTMEG, Mn = 1000 g/mol )
-
This compound
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Dibutyltin dilaurate (DBTDL) catalyst
Procedure:
-
Prepolymer Synthesis:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and nitrogen inlet, add PTMEG and heat to 80°C under vacuum for 1 hour to remove any residual water.
-
Cool to 60°C and add MDI in a 2:1 molar ratio to the polyol under a nitrogen atmosphere.
-
Add a catalytic amount of DBTDL (e.g., 0.01 wt%).
-
Allow the reaction to proceed at 80°C for 2-3 hours with constant stirring to form the NCO-terminated prepolymer.
-
-
Chain Extension:
-
Cool the prepolymer to room temperature and dissolve it in anhydrous DMAc.
-
In a separate flask, prepare a solution of this compound in anhydrous DMAc.
-
Slowly add the diamine solution to the stirred prepolymer solution at room temperature. The viscosity will increase significantly.
-
Continue stirring for 1-2 hours to complete the chain extension reaction.
-
-
Polymer Isolation:
-
Cast the polymer solution onto a glass plate and dry in a vacuum oven at 60-80°C for 24 hours to remove the solvent.
-
The resulting film can be peeled off for characterization.
-
Rationale for Experimental Choices:
-
Anhydrous Conditions: Isocyanates are highly reactive with water, which would lead to the formation of unstable carbamic acids and urea linkages, consuming the isocyanate groups and preventing the formation of a high molecular weight polymer.
-
Catalyst: DBTDL is a common catalyst for the urethane reaction, accelerating the reaction between the isocyanate and hydroxyl groups.
-
Two-Step Process: This allows for better control over the polymer architecture and the molecular weight of the soft and hard segments.
Data Presentation: Influence of this compound on Polyurethane Properties
The use of this compound as a chain extender influences the mechanical and thermal properties of the resulting poly(urethane-urea).
| Property | Polyurethane with 1,4-Butanediol Chain Extender | Poly(urethane-urea) with this compound Chain Extender |
| Tensile Strength (MPa) | 25-35 | 35-50 |
| Elongation at Break (%) | 400-600 | 300-500 |
| Hardness (Shore A) | 80-90 | 90-95 |
| Glass Transition Temp. (Tg) of Soft Segment (°C) | -40 to -50 | -35 to -45 |
Note: These values are illustrative and depend on the specific formulation (NCO/OH ratio, hard segment content, etc.).[10]
Conclusion and Future Outlook
This compound is a versatile monomer that provides a valuable tool for polymer chemists to fine-tune the properties of polyamides and polyurethanes. Its branched structure effectively disrupts polymer chain regularity, leading to materials with enhanced processability and modified mechanical properties. Further research into the use of this diamine in combination with other bio-based monomers could lead to the development of more sustainable high-performance polymers.[11][12] The unique property modifications imparted by this compound open up possibilities for its use in specialized applications, including flexible electronics, advanced composites, and sophisticated biomedical devices.
References
-
ResearchGate. (n.d.). Examples of bio-based diamines. Retrieved from [Link]
-
Pure. (2015, November 18). Bio-based polyamide and poly(hydroxy urethane) coating resins: synthesis, characterization, and properties. Retrieved from [Link]
-
Alder BioInsights. (2025, January 14). Biobased nylon and potential from diamine monomers. Retrieved from [Link]
-
ResearchGate. (n.d.). Polyimides derived from 2-methyl-2-propyl- 1,3-bis(4-aminophenoxy)propane and 2,2. Retrieved from [Link]
-
ResearchGate. (n.d.). Biodegradable Poly(ester−urethane−amide)s Based on Poly(ε-caprolactone) and Diamide−Diol Chain Extenders with Crystalline Hard Segments. Synthesis and Characterization. Retrieved from [Link]
-
ResearchGate. (n.d.). Diamine derivatives of dimerized fatty acids and bio-based polyether polyol as sustainable platforms for the synthesis of non-isocyanate polyurethanes. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis scheme and chemical structure of biobased monomers. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of novel bio-based polyamide surfactants and their emulsifying property. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and properties of new soluble poly(amide-imide)s from 3,3. Retrieved from [Link]
-
ResearchGate. (2024, January 11). Synthesis of Biobased Furan Polyamides with Excellent Mechanical Properties: Effect of Diamine Chain Length. Retrieved from [Link]
-
MDPI. (n.d.). Enzymatic Synthesis of Biobased Polyesters and Polyamides. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 MDI, TDI and the polyurethane industry. Retrieved from [Link]
-
MDPI. (n.d.). Biobased Polyamides: A Journey from the Biomass Towards Cutting Edge Materials. Retrieved from [Link]
-
ResearchGate. (2020, November 24). What are the specific applications of MDI polyurethane?. Retrieved from [Link]
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NIH. (n.d.). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Retrieved from [Link]
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ResearchGate. (2025, August 10). Preparation and Properties of MDI-based Polyester Polyurethane Elastomer. Retrieved from [Link]
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MDPI. (2021, January 12). Synthesis, Properties, and Biodegradability of Thermoplastic Elastomers Made from 2-Methyl-1,3-propanediol, Glutaric Acid and Lactide. Retrieved from [Link]
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National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Retrieved from [Link]
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Synthesis of 2-Methylpropane-1,3-diamine: A Detailed Experimental Protocol
Introduction: The Significance of 2-Methylpropane-1,3-diamine
This compound is a valuable bifunctional organic molecule characterized by a primary amine at both the 1 and 3 positions of a methylated propane backbone. This structural arrangement imparts unique properties that make it a versatile building block in various chemical syntheses. Its applications span from the development of novel polymers and specialty chemicals to its use as a ligand in coordination chemistry and as a key intermediate in the synthesis of pharmacologically active compounds. The strategic placement of the methyl group influences the molecule's conformational flexibility and reactivity, offering distinct advantages over its linear analogue, 1,3-propanediamine.
This document provides a comprehensive, field-proven experimental protocol for the synthesis of this compound. The described two-step methodology is designed for robustness and scalability, prioritizing safety and high yield. The protocol begins with the synthesis of the key intermediate, 2-methyl-1,3-dinitropropane, via a base-catalyzed Henry reaction, followed by its reduction to the target diamine using a highly efficient catalytic transfer hydrogenation. Each step is explained in detail, elucidating the underlying chemical principles and providing practical insights for successful execution.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is strategically divided into two distinct stages, as illustrated in the workflow diagram below. This approach allows for the isolation and purification of the dinitro intermediate, ensuring a high-quality final product.
Figure 1: Overall synthetic workflow for this compound.
The initial step involves a double Henry (nitroaldol) reaction between nitroethane and formaldehyde.[1][2] This classic carbon-carbon bond-forming reaction is base-catalyzed and results in the formation of a β-nitro alcohol, which, in the presence of excess formaldehyde, undergoes a second addition to yield the dinitropropane intermediate. The subsequent and final step is the reduction of the two nitro groups to primary amines. For this transformation, we employ catalytic transfer hydrogenation.[3][4] This method utilizes hydrazine hydrate as a safe and convenient in-situ source of hydrogen, with palladium on carbon (Pd/C) acting as the catalyst.[5] This approach avoids the need for high-pressure hydrogenation gas, making it more accessible for standard laboratory setups.[6]
PART 1: Experimental Protocol for the Synthesis of 2-Methyl-1,3-dinitropropane
This section details the procedure for the synthesis of the dinitro intermediate. It is crucial to adhere to the specified stoichiometry and temperature control to ensure optimal yield and minimize side reactions.
Materials and Equipment
| Reagent/Equipment | Specifications |
| Nitroethane | Reagent grade, ≥98% |
| Formaldehyde solution | 37 wt. % in H₂O, stabilized with methanol |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% |
| Methanol | ACS grade |
| Diethyl ether | Anhydrous |
| Magnesium sulfate (MgSO₄) | Anhydrous |
| Round-bottom flask | 250 mL, three-necked |
| Dropping funnel | 100 mL |
| Condenser | Allihn or Liebig |
| Magnetic stirrer with hotplate | |
| Ice bath | |
| Rotary evaporator | |
| Standard laboratory glassware | Beakers, graduated cylinders, etc. |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser, add nitroethane (0.1 mol, 7.51 g).
-
Base Addition: Prepare a solution of sodium hydroxide (0.01 mol, 0.4 g) in 10 mL of methanol. Add this solution dropwise to the nitroethane with gentle stirring at room temperature.
-
Formaldehyde Addition: Place the formaldehyde solution (0.25 mol, 20.3 mL of 37 wt. % solution) in the dropping funnel. Add the formaldehyde solution dropwise to the reaction mixture over a period of 30-45 minutes. Maintain the reaction temperature below 40°C using an ice bath if necessary. The reaction is exothermic.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 4:1).
-
Work-up:
-
Cool the reaction mixture in an ice bath and neutralize it by the dropwise addition of 1 M hydrochloric acid until the pH is approximately 7.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The crude 2-methyl-1,3-dinitropropane can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. Alternatively, for many applications, the crude product is of sufficient purity to be carried forward to the next step.
PART 2: Experimental Protocol for the Synthesis of this compound
This section outlines the reduction of the dinitro intermediate to the final diamine product using catalytic transfer hydrogenation.
Materials and Equipment
| Reagent/Equipment | Specifications |
| 2-Methyl-1,3-dinitropropane | From Part 1 |
| Palladium on Carbon (Pd/C) | 10 wt. % on activated carbon |
| Hydrazine monohydrate | Reagent grade, 98% |
| Methanol | ACS grade |
| Celite® or similar filter aid | |
| Round-bottom flask | 250 mL |
| Reflux condenser | |
| Magnetic stirrer with hotplate | |
| Filtration apparatus | Büchner funnel or similar |
| Rotary evaporator |
Step-by-Step Procedure
Figure 2: Experimental workflow for the reduction of 2-Methyl-1,3-dinitropropane.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methyl-1,3-dinitropropane (0.05 mol, 7.41 g) in 100 mL of methanol.
-
Catalyst Addition: To this solution, carefully add 10% palladium on carbon (approximately 5-10 mol % of the substrate). Safety Note: Palladium on carbon can be pyrophoric. Handle with care in an inert atmosphere if dry.[7]
-
Initiation of Reaction: Heat the mixture to a gentle reflux (approximately 65°C) with vigorous stirring.
-
Hydrazine Addition: Add hydrazine monohydrate (0.25 mol, 12.5 g) dropwise to the refluxing mixture over a period of 1 hour. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux.
-
Reaction Completion: After the addition of hydrazine is complete, continue to reflux the mixture for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Catalyst Removal: Cool the reaction mixture to room temperature. Carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of methanol (2 x 20 mL).
-
Isolation of Crude Product: Combine the filtrate and the washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow liquid.
Characterization and Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Chemical Formula | C₄H₁₂N₂ |
| Molecular Weight | 88.15 g/mol [8] |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approx. 158-160 °C (at atmospheric pressure) |
| CAS Number | 2400-78-4[8] |
| ¹H NMR (CDCl₃) | Peaks corresponding to CH₃, CH, CH₂, and NH₂ protons |
| ¹³C NMR (CDCl₃) | Peaks corresponding to the four distinct carbon atoms |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z = 88 |
Safety Precautions
-
Nitroalkanes: Nitroalkanes are flammable and should be handled in a well-ventilated fume hood.
-
Formaldehyde: Formaldehyde is a known carcinogen and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Hydrazine Hydrate: Hydrazine hydrate is corrosive and toxic. Avoid inhalation and skin contact.
-
Palladium on Carbon: As mentioned, Pd/C can be pyrophoric, especially when dry and in the presence of hydrogen. It is recommended to handle it wet or under an inert atmosphere.[7]
-
Exothermic Reactions: Both the Henry reaction and the catalytic transfer hydrogenation are exothermic. Proper temperature control is essential to prevent runaway reactions.
-
Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing these procedures.
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and reliable chemical transformations. The success of the synthesis can be self-validated at each stage. The formation of the dinitro intermediate in Part 1 can be confirmed by spectroscopic methods (NMR, IR) before proceeding to the reduction. The completion of the reduction in Part 2 is readily monitored by TLC, observing the disappearance of the starting material and the appearance of the more polar diamine product. The final product's identity and purity should be rigorously confirmed by comparing its analytical data (NMR, GC-MS) with literature values or a commercially available standard.
References
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Ioannou, A., et al. (2025). Hydrazine as a Reducing Agent in Catalytic Transfer Hydrogenation Processes. ChemCatChem. [Link]
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Organic Chemistry Data. (n.d.). Palladium on Carbon (Pd/C). [Link]
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Wisniak, J. (2018). Louis Henry: The Henry reaction and other organic syntheses. ResearchGate. [Link]
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Gutmann, B., et al. (2022). Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. Molecules, 27(13), 4173. [Link]
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The Sarpong Group. (n.d.). Standard Operating Procedures: Hydrogenations Using Heterogeneous Catalysts. [Link]
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Ashenhurst, J. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]
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Application Notes and Protocols for the Purification of 2-Methylpropane-1,3-diamine
Abstract
This guide provides a comprehensive overview of scientifically validated techniques for the purification of 2-Methylpropane-1,3-diamine (MPDA). Aimed at researchers, scientists, and professionals in drug development and polymer science, this document details methodologies including fractional distillation, specialized chromatography, and purification via salt recrystallization. Each protocol is presented with an emphasis on the underlying chemical principles, ensuring technical accuracy and practical applicability for achieving high-purity MPDA essential for downstream applications.
Introduction: The Need for High-Purity this compound
This compound (CAS No: 2400-78-4) is a low molecular weight aliphatic diamine featuring primary amine functionalities. Its unique branched structure makes it a valuable building block in the synthesis of advanced polymers, pharmaceuticals, and specialty chemicals. The presence of impurities—such as starting materials, reaction byproducts, or mono-aminated species—can significantly compromise the integrity, performance, and safety of the final products. Therefore, robust and efficient purification is a critical step in its application.
This document serves as a detailed guide to the principal methods for purifying this compound, moving beyond simple procedural lists to explain the causality behind experimental choices.
Physicochemical Properties & Safety Data
A thorough understanding of the physical properties of this compound is fundamental to designing an effective purification strategy. These properties dictate the suitability of techniques like distillation and the choice of solvents for chromatography or recrystallization.
Key Properties Table
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 2400-78-4 | [1][2] |
| Molecular Formula | C₄H₁₂N₂ | [1] |
| Molecular Weight | 88.15 g/mol | [1] |
| Appearance | Colorless to almost colorless clear liquid | [2] |
| Boiling Point | Est. 150-160 °C at 760 mmHg | [3] |
| Flash Point | 35 °C (95 °F) | [2] |
| Refractive Index | ~1.46 | [2] |
| Specific Gravity | ~0.88 (20/20 °C) | [2] |
Note: The boiling point is estimated based on the experimentally determined value for its isomer, 2,2-dimethylpropane-1,3-diamine (154-156 °C).[3]
Critical Safety & Handling Protocols
This compound is a hazardous substance and must be handled with appropriate precautions.
-
Hazard Identification: The compound is classified as a flammable liquid and causes severe skin burns and eye damage.[1][2] Inhalation may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, a face shield, and a flame-retardant lab coat.
-
Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors. Ensure an eyewash station and safety shower are immediately accessible.
-
Handling: Keep away from heat, sparks, open flames, and other ignition sources.[2] The material is air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen or argon).[2] Ground and bond containers when transferring material to prevent static discharge.
Purification Methodologies
The choice of purification method depends on the scale of the purification, the nature of the impurities, and the desired final purity. A logical workflow for selecting a method is presented below.
Caption: Decision workflow for purification of this compound.
Method 1: Fractional Vacuum Distillation
Principle of Causality: Fractional distillation is the most effective method for separating liquids with different boiling points. For amines, performing this under vacuum is critical. Lowering the pressure reduces the boiling point, which prevents thermal decomposition and oxidation that can occur at the high temperatures required for atmospheric distillation.[4] This method is ideal for removing less volatile (e.g., polymeric byproducts) and more volatile (e.g., residual solvents) impurities.
Experimental Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column, a condenser, a receiving flask, and a vacuum-tight thermometer. Ensure all joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump via a cold trap.
-
Charging the Flask: Charge the distillation flask with the crude this compound (no more than 2/3 full) and add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Applying Vacuum: Slowly and carefully apply vacuum to the system, aiming for a stable pressure below 50 mmHg.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Forerun: Collect the initial, low-boiling fraction. This will contain volatile impurities and residual water.
-
Main Fraction: As the temperature stabilizes at the expected boiling point of the product at the given pressure, switch to a clean receiving flask to collect the purified this compound.
-
Residue: Stop the distillation before the flask boils to dryness to avoid concentrating potentially unstable residues.
-
-
Shutdown: Allow the system to cool completely to room temperature before slowly and carefully releasing the vacuum. Store the purified product under an inert gas.
Method 2: Purification via Dihydrochloride Salt Recrystallization
Principle of Causality: This classic technique leverages the basicity of the amine. By reacting the crude diamine with hydrochloric acid, it is converted into its solid dihydrochloride salt (2-methylpropane-1,3-diaminium dichloride), which has a high melting point of 195-197 °C.[5] Most non-basic organic impurities will not form salts and will remain in the solvent. The solid salt can then be purified by recrystallization, a powerful technique for purifying crystalline solids.[6] Finally, the pure salt is neutralized with a strong base to regenerate the high-purity free diamine.
Caption: Workflow for purification via salt formation and regeneration.
Experimental Protocol:
-
Salt Formation:
-
Dissolve the crude this compound in a suitable solvent like isopropanol or diethyl ether in a flask cooled in an ice bath.
-
Slowly add concentrated aqueous HCl or bubble anhydrous HCl gas through the solution with vigorous stirring. The reaction is exothermic. Continue addition until the solution is acidic and precipitation of the salt is complete.
-
-
Isolation of Crude Salt: Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold solvent (e.g., isopropanol or ether) to remove soluble impurities.
-
Recrystallization:
-
Transfer the crude salt to a new flask. Add a suitable solvent or solvent mixture (e.g., an ethanol/water mixture is often effective for aminium salts) and heat until the solid just dissolves.[7][8]
-
Allow the solution to cool slowly and undisturbed to room temperature to promote the growth of large, pure crystals.
-
Complete the crystallization by cooling the flask in an ice bath.
-
-
Isolation of Pure Salt: Collect the purified crystals by vacuum filtration, wash with a minimal amount of ice-cold recrystallization solvent, and dry thoroughly.
-
Regeneration of Free Amine:
-
Dissolve the pure salt in a minimum amount of water.
-
Cool the solution in an ice bath and slowly add a concentrated aqueous solution of a strong base (e.g., 50% NaOH) with stirring until the solution is strongly basic (pH > 12). The free amine will separate as an oily layer.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or diethyl ether).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.
-
Method 3: Chromatographic Purification
Principle of Causality: Standard silica gel is acidic and strongly retains basic amines, leading to poor separation and recovery. To overcome this, specialized stationary phases are required.
-
Amine-Functionalized Silica/Basic Alumina: These stationary phases have a basic surface that minimizes the strong acid-base interactions, allowing for effective elution and separation of amines using normal-phase solvents.
-
Reversed-Phase (C18) Chromatography: This technique is well-suited for polar compounds.[9] By adding a basic modifier (e.g., 0.1% triethylamine) to the mobile phase, the diamine is maintained in its neutral, free-base form, which improves its retention and allows for separation based on subtle differences in polarity.[9]
Experimental Protocol (General Flash Chromatography):
-
Stationary Phase Selection: Choose an appropriate column (e.g., amine-functionalized silica for normal-phase or C18 for reversed-phase).
-
Solvent System Development:
-
Normal-Phase: Develop a gradient using a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 0.5-2%) should be included in the polar solvent to improve peak shape.
-
Reversed-Phase: Develop a gradient using water and acetonitrile (or methanol), both containing 0.1% of a basic modifier (e.g., triethylamine or ammonium hydroxide).
-
-
Sample Loading: Dissolve the crude diamine in a minimum amount of the mobile phase or a stronger solvent. Alternatively, adsorb the crude material onto a small amount of silica gel (for normal-phase) or C18 (for reversed-phase) and load it dry onto the column.
-
Elution and Fraction Collection: Run the solvent gradient through the column and collect fractions. Monitor the elution using Thin Layer Chromatography (TLC) or an integrated UV detector.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the triethylamine modifier may require co-evaporation with another solvent or a final distillation step.
Purity Verification
After purification, the purity of this compound should be confirmed using one or more analytical techniques:
-
Gas Chromatography (GC): An excellent method for assessing purity and detecting volatile impurities. A purity of >98% is typically achievable.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any remaining impurities.
-
Nonaqueous Titration: A quantitative method to determine the total amine content, providing an accurate measure of overall purity.[2]
References
-
therockstarmike. (2024). Comment on "What's the best solvent to remove these crystals and recrystallize it?". Reddit. [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 18, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14499052, 2-Methyl-1,3-propanediamine. Retrieved January 18, 2026, from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13128, 2-Methylpropylenediamine. Retrieved January 18, 2026, from [Link].
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MDPI. (2022). Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. [Link]
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2-Methylpropane-1,3-diamine in Polymer Chemistry: A Technical Guide for Researchers
Introduction: Unlocking Performance with a Unique Aliphatic Diamine
In the vast landscape of polymer chemistry, the selection of monomers is a critical determinant of the final material's properties and performance. Among the myriad of available building blocks, 2-Methylpropane-1,3-diamine presents itself as a unique and versatile aliphatic diamine monomer. Its structure, featuring a methyl substituent on the propane backbone, offers a compelling combination of flexibility and asymmetry, which can be strategically exploited to tailor the characteristics of high-performance polymers such as polyamides and polyimides.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of this compound in polymer synthesis. We will delve into detailed application notes, step-by-step protocols, and the underlying scientific principles that govern the synthesis and properties of polymers derived from this intriguing monomer. Our focus is to bridge the gap between theoretical knowledge and practical application, empowering you to leverage the unique attributes of this compound in your polymer development endeavors.
The Structural Advantage: Impact of the Methyl Substituent
The presence of a methyl group on the C2 position of the propane-1,3-diamine backbone is not a trivial structural feature. This seemingly minor modification has profound implications for the resulting polymer's morphology and properties.
-
Disruption of Chain Packing and Enhanced Solubility: Unlike its linear counterpart, propane-1,3-diamine, the methyl group in this compound introduces a steric hindrance that disrupts the regular packing of polymer chains. This leads to a more amorphous polymer structure.[1] A direct consequence of this is often an enhancement in the solubility of the resulting polyamides and polyimides in common organic solvents.[1] This is a significant advantage in polymer processing, enabling easier solution-based techniques like film casting and fiber spinning.
-
Modification of Thermal Properties: The introduction of a methyl substituent can also influence the thermal properties of the polymer. While the disruption of chain packing might be expected to lower the glass transition temperature (Tg), in some cases, the steric hindrance can restrict segmental motion, leading to an increase in Tg. The precise effect is a delicate balance between reduced intermolecular forces and restricted chain mobility and is also dependent on the co-monomer used.
-
Influence on Mechanical Properties: The less efficient chain packing can lead to a decrease in crystallinity, which in turn can affect the mechanical properties. While a decrease in tensile strength and modulus might be observed compared to polymers from linear diamines, the increased amorphous content can lead to enhanced flexibility and toughness.
Application in Polyamide Synthesis
Polyamides, a class of polymers characterized by the repeating amide linkage (-CO-NH-), are renowned for their excellent mechanical strength, thermal stability, and chemical resistance. The incorporation of this compound into the polyamide backbone can yield materials with a unique combination of these traditional polyamide characteristics and improved processability.
Protocol 1: Interfacial Polymerization of Polyamide from this compound and Adipoyl Chloride
Interfacial polymerization is a rapid and effective method for producing high molecular weight polyamides at the interface of two immiscible liquids.[2] This protocol is designed to be self-validating, with clear steps for synthesis, purification, and characterization.
Causality of Experimental Choices:
-
Immiscible Solvents: The use of an aqueous phase for the diamine and an organic phase for the diacid chloride is fundamental to interfacial polymerization. The reaction is confined to the interface, allowing for rapid polymer formation.
-
Base: Sodium hydroxide is added to the aqueous phase to neutralize the hydrochloric acid (HCl) byproduct of the condensation reaction. This prevents the protonation of the diamine, which would render it non-nucleophilic and halt the polymerization.
-
Stirring: While this protocol describes an unstirred "nylon rope trick" demonstration, for producing larger quantities of polymer powder, vigorous stirring is employed to increase the interfacial surface area and, consequently, the reaction rate.
Experimental Workflow:
Caption: Workflow for Two-Step Polyimide Synthesis.
Step-by-Step Methodology:
-
Poly(amic acid) Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve 2.2 g (0.025 mol) of this compound in 30 mL of anhydrous N,N-dimethylacetamide (DMAc).
-
Once the diamine has completely dissolved, slowly add 5.45 g (0.025 mol) of pyromellitic dianhydride (PMDA) in several portions.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
-
-
Film Casting and Imidization:
-
Pour the viscous poly(amic acid) solution onto a clean, dry glass plate.
-
Use a doctor blade to cast a film of uniform thickness.
-
Place the glass plate in a furnace and subject it to the following thermal treatment program under a nitrogen atmosphere:
-
100°C for 1 hour
-
200°C for 1 hour
-
300°C for 1 hour
-
-
After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass plate.
-
Expected Characterization Results:
| Technique | Expected Observations |
| FTIR (ATR) | Appearance of characteristic imide absorption bands at ~1780 cm⁻¹ (asymmetric C=O stretch), ~1720 cm⁻¹ (symmetric C=O stretch), and ~1370 cm⁻¹ (C-N stretch). Disappearance of the broad amic acid O-H and amide N-H stretches. |
| DSC | Determination of the glass transition temperature (Tg). Wholly aromatic polyimides often do not exhibit a melting point. [3] |
| TGA | High thermal stability, with decomposition temperatures typically above 400°C. |
| Solubility | The resulting polyimide may exhibit improved solubility in organic solvents compared to analogous polyimides made from linear diamines. |
Quantitative Data Summary
The following table summarizes typical property ranges for polyamides and polyimides. The exact values for polymers derived from this compound will depend on the specific co-monomer and polymerization conditions.
| Property | Polyamides (Aliphatic) | Polyimides (Aromatic) |
| Glass Transition Temp. (Tg) | 40 - 100 °C | > 200 °C |
| Melting Temperature (Tm) | 180 - 260 °C | Often do not melt |
| Decomposition Temp. (TGA, 5% wt. loss) | 350 - 450 °C | > 450 °C |
| Tensile Strength | 50 - 90 MPa | 70 - 140 MPa |
| Tensile Modulus | 1.5 - 3.5 GPa | 2.5 - 5.0 GPa |
Conclusion and Future Outlook
This compound stands as a valuable monomer for the synthesis of advanced polymers with tailored properties. The strategic introduction of a methyl group on the aliphatic backbone provides a powerful tool for tuning solubility, processability, and thermomechanical characteristics. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers exploring the potential of this unique diamine.
Future research in this area could focus on the synthesis of a broader range of copolymers incorporating this compound to achieve an even finer control over material properties. Furthermore, exploring its use in the development of materials for specialized applications, such as gas separation membranes, low-dielectric constant materials, and advanced composites, holds significant promise. The continued investigation of structure-property relationships in polymers derived from this compound will undoubtedly unlock new avenues for innovation in polymer science and materials engineering.
References
-
SYNTHESIS AND CHARACTERIZATION OF POLYIMIDES BASED ON A FLEXIBLE DIAMINE. (n.d.). Bibliomed. Retrieved January 18, 2026, from [Link]
-
DSC and TGA curves of polyimide1-3. DSC: differential scanning calorimetry; TGA: thermogravimetric analysis. - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Interfacial Polymerization. (n.d.). Retrieved January 18, 2026, from [Link]
-
Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review - VTechWorks. (n.d.). Retrieved January 18, 2026, from [Link]
-
The Effect of the Methyl Functional Group on the Physicochemical and Structural Properties of a Synthesized Semi-Aromatic Polyimid. (2022). Iranian Journal of Chemical Engineering (IJChE). [Link]
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Application of 2-Methylpropane-1,3-diamine in coordination complexes
An In-Depth Guide to the Application of 2-Methylpropane-1,3-diamine in Coordination Complexes
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this compound as a versatile ligand in the synthesis and application of coordination complexes. We will delve into the fundamental principles, detailed experimental protocols, characterization methodologies, and emerging applications, grounding our discussion in established scientific literature.
Introduction: The Unique Role of this compound in Coordination Chemistry
This compound, also known as 1,3-diamino-2-methylpropane, is an aliphatic diamine that serves as a fundamental building block in both polymer science and coordination chemistry.[1] Its structure, featuring two primary amine groups attached to a propane backbone with a methyl group at the C2 position, provides a unique steric and electronic profile for metal coordination.
Unlike its linear analogue, 1,3-diaminopropane, the methyl group in this compound introduces steric hindrance that can influence the coordination geometry, stability, and reactivity of the resulting metal complexes. This bifunctional ligand typically acts as a bidentate chelating agent, forming a stable six-membered ring with a central metal ion. This chelate effect is a cornerstone of its utility, leading to the formation of thermodynamically stable complexes with a variety of transition metals.[2][3]
The applications for coordination complexes derived from such diamines are broad, ranging from catalysis to the construction of advanced materials like coordination polymers.[2][4] Furthermore, the modification of this diamine into Schiff base ligands opens up a vast landscape of potential biological applications, including antimicrobial and anticancer agents.[5][6][7]
Physicochemical Properties of the Ligand
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[8] |
| CAS Number | 2400-78-4 | PubChem[8] |
| Molecular Formula | C₄H₁₂N₂ | PubChem[8] |
| Molecular Weight | 88.15 g/mol | PubChem[8] |
| Appearance | Colorless to Almost colorless clear liquid | TCI Chemicals |
| Boiling Point | Not specified | |
| Key Synonyms | 1,3-Diamino-2-methylpropane | TCI Chemicals |
Synthesis of Coordination Complexes: Protocols and Rationale
The synthesis of coordination complexes using this compound typically involves the direct reaction of the diamine with a suitable metal salt in a polar solvent. The choice of metal precursor and solvent system is critical and is dictated by the desired final product and the solubility of the reactants.
General Protocol for the Synthesis of a [M(2-mpda)ₓ]ⁿ⁺ Complex
This protocol outlines a generalized procedure for synthesizing a simple chelate complex.
Materials:
-
Metal(II) salt (e.g., NiCl₂·6H₂O, Cu(NO₃)₂·3H₂O, PdCl₂)
-
This compound (ligand)
-
Solvent (e.g., Ethanol, Methanol, Water, or a mixture)
-
Magnetic stirrer and hotplate
-
Standard glassware (flasks, beakers, condenser)
Step-by-Step Methodology:
-
Dissolution of Metal Salt: Dissolve one molar equivalent of the metal salt in a minimal amount of the chosen solvent in a round-bottom flask. Gentle heating may be applied to facilitate dissolution.
-
Rationale: Ensuring the metal salt is fully dissolved provides a homogeneous reaction medium, allowing for uniform complex formation.
-
-
Dissolution of Ligand: In a separate beaker, dissolve the required molar equivalents of this compound in the same solvent. The stoichiometry (typically 1:1 or 1:2 metal-to-ligand ratio) will depend on the desired coordination number of the metal.
-
Reaction: While stirring the metal salt solution, add the ligand solution dropwise over a period of 15-30 minutes. A color change is often observed upon addition, indicating complex formation.
-
Rationale: Slow, dropwise addition prevents localized high concentrations of the ligand, which can lead to the formation of undesired polymeric or oligo-metallic species.
-
-
Refluxing (Optional): Attach a condenser to the flask and reflux the reaction mixture for 2-4 hours.
-
Rationale: Heating the reaction provides the necessary activation energy to ensure the completion of the coordination reaction and can help in the formation of a thermodynamically more stable product.
-
-
Crystallization: After cooling the solution to room temperature, allow the solvent to evaporate slowly in a fume hood. Alternatively, crystallization can be induced by cooling the solution in an ice bath or by using a solvent-antisolvent technique (e.g., layering with diethyl ether).
-
Isolation and Purification: Collect the resulting crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any unreacted starting materials, followed by a wash with a non-polar solvent like diethyl ether to aid in drying.
-
Drying: Dry the purified complex in a desiccator or under vacuum.
Characterization Techniques for Diamine Complexes
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized complexes. A combination of spectroscopic and analytical methods is typically employed.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is invaluable for confirming the coordination of the diamine to the metal center. Upon complexation, the N-H stretching and bending vibrations of the amine groups are altered. Typically, the N-H stretching bands (ν(N-H)) in the free ligand (around 3300-3400 cm⁻¹) shift to lower wavenumbers in the complex.[2] New bands at lower frequencies (typically 400-600 cm⁻¹) may also appear, corresponding to the formation of metal-nitrogen (M-N) bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of diamagnetic complexes in solution. The chemical shifts of the protons and carbons in the ligand backbone will shift upon coordination to a metal. For instance, the protons on the carbons adjacent to the nitrogen atoms (the -CH₂-NH₂ groups) are particularly sensitive to the coordination environment.[2]
-
UV-Visible Spectroscopy: For complexes of transition metals, UV-Vis spectroscopy provides information about the electronic transitions (d-d transitions and charge-transfer bands). The position and intensity of these bands are indicative of the coordination geometry around the metal ion (e.g., octahedral, tetrahedral, or square planar).
Structural and Thermal Analysis
-
Single-Crystal X-ray Diffraction: This is the most definitive method for elucidating the three-dimensional structure of a crystalline complex. It provides precise information on bond lengths, bond angles, coordination number, geometry, and intermolecular interactions.[2][9]
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are used to study the thermal stability of the complexes. TGA can reveal the temperature at which coordinated or lattice solvent molecules are lost, as well as the decomposition temperature of the complex itself.[2] DSC can identify phase transitions and other thermal events.[2]
Key Applications of this compound Complexes
The unique structural features of this diamine ligand make its metal complexes suitable for a range of applications, particularly in catalysis and materials science.
Homogeneous Catalysis
Coordination complexes derived from diamines and their Schiff base derivatives are effective catalysts for various organic transformations. A prominent example is the use of palladium(II) complexes in C-C bond-forming reactions.[9]
Application Example: Mizoroki-Heck Reaction
A palladium(II) complex derived from a Schiff base of a similar diamine (N,N'-bis(4-methoxysalicylidene)-2,2-dimethylpropane-1,3-diamine) has been shown to be an effective catalyst for the Mizoroki-Heck reaction, which couples aryl halides with alkenes.[9] The diamine backbone provides a stable N₄ coordination environment that stabilizes the palladium center throughout the catalytic cycle.
Protocol: Catalytic Mizoroki-Heck Reaction
-
Reactants: Aryl halide (e.g., 4-bromoacetophenone), alkene (e.g., styrene), base (e.g., triethylamine), solvent (e.g., DMF), and the palladium catalyst (e.g., 1 mol%).
-
Procedure: Combine all reactants in a sealed reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Heat the mixture with stirring at a specified temperature (e.g., 100-140 °C) for a set time (e.g., 12-24 hours).
-
Analysis: Monitor the reaction progress using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction, dilute with water, and extract the product with an organic solvent. Purify the product using column chromatography.
Building Blocks for Coordination Polymers and MOFs
The two amine groups of this compound allow it to act as a linker or bridging ligand between metal centers, facilitating the construction of one-, two-, or three-dimensional coordination polymers or metal-organic frameworks (MOFs).[2] The methyl group can influence the packing of these extended structures, potentially creating specific pore sizes or topologies. These materials are of great interest for applications in gas storage, separation, and heterogeneous catalysis.
Potential in Biological and Medicinal Chemistry
While direct biological applications of simple this compound complexes are not extensively documented, the broader class of metal complexes with diamine-derived Schiff bases exhibits significant potential.[6] Schiff base complexes are widely studied for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties.[5][6][7][10]
The this compound scaffold can be readily functionalized by condensation with aldehydes or ketones to form tetradentate Schiff base ligands.[9] Coordinating these ligands to metal ions like copper, zinc, nickel, or cobalt can enhance their biological efficacy.[11][12] This presents a promising avenue for future research in drug development, where the steric bulk of the methyl group could be exploited to tune the specificity and activity of potential therapeutic agents.
Conclusion and Future Outlook
This compound is a ligand of considerable utility in coordination chemistry. Its chelating ability, coupled with the steric influence of its methyl group, allows for the synthesis of stable and structurally diverse metal complexes. The established applications in homogeneous catalysis and the potential for creating novel coordination polymers highlight its importance in materials science. Furthermore, the ease with which it can be derivatized into more complex ligands, such as Schiff bases, opens up exciting possibilities for the development of new metallodrugs and bioactive compounds. Future research will likely focus on exploiting the unique steric properties of this ligand to achieve higher selectivity in catalysis and to design advanced materials and therapeutic agents with tailored functions.
References
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Bensch, W., et al. (2022). Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). All coordination modes for the N¹-(2-aminoethyl)propane-1,3-diamine-based ligands. ResearchGate. Available at: [Link]
-
Che Soh, S. K., et al. (2018). Synthesis, Characterization and Catalytic Applications of 2,2-Dimethylpropane-1,3-Diaminopalladium(II) Complex in Mizoroki-Heck Reaction. ResearchGate. Available at: [Link]
-
Khan, I., et al. (2015). Synthesis and characterization of heterobimetallic complexes of the type [Cu(pn)2][MCl4] where M=Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II). ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and structural characterization of a (N,N′-bis[2(S)-pyrrolidylmethyl]-propane-1,3-diamine) nickel (II) complex. ResearchGate. Available at: [Link]
-
MDPI. (2023). The Biological Applications of Metals and Metal Complexes. MDPI. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methyl-1,3-propanediamine. PubChem Compound Database. Available at: [Link]
-
Ozarowski, A., et al. (2018). Coordination properties of N,N′-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine with d- and f-electron ions: crystal structure, stability in solution, spectroscopic and spectroelectrochemical studies. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2,2-Dimethyl-1,3-propanediamine. PubChem Compound Database. Available at: [Link]
-
Maccora, C., et al. (2022). Metal Complexes with Schiff Bases: Data Collection and Recent Studies on Biological Activities. National Center for Biotechnology Information. Available at: [Link]
-
Benteldjoune, A., et al. (2022). A Review of Biological Applications of Transition Metal Complexes Incorporating N-acylhydrazones. Bentham Science. Available at: [Link]
-
Onwudiwe, D. C., et al. (2019). Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride. PubMed Central. Available at: [Link]
-
Journal of University of Babylon for Pure and Applied Sciences. (2021). Applications of biological of Azo-Schiff base ligand and its metal complexes and: A review. Journal of University of Babylon for Pure and Applied Sciences. Available at: [Link]
-
ResearchGate. (n.d.). Coordination Polymers of N, Nʼ-di-(8-Hydroxyquinolinolyl- 5-methyl)-N, N-diethyl-1,3-propane diamine (QEPD). ResearchGate. Available at: [Link]
-
Shoukry, M. M., et al. (n.d.). Complex formation reactions of palladium(II)-1,3-diaminopropane with various biologically relevant ligands. Kinetics of hydrolysis of glycine methyl ester through complex formation. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Coordination properties of N , N ′-bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine with d- and f-electron ions: crystal structure, stability in solution, spectroscopic and spectroelectrochemical studies. ResearchGate. Available at: [Link]
-
Jones, C., et al. (2024). Synthesis and Characterization of Bulky 1,3‐Diamidopropane Complexes of Group 2 Metals (Be−Sr). ResearchGate. Available at: [Link]
-
Barnard, J. H., et al. (2023). Syntheses and Characterization of Main Group, Transition Metal, Lanthanide, and Actinide Complexes of Bidentate Acylpyrazolone Ligands. ACS Publications. Available at: [Link]
-
Journal of Sustainability, Policy, and Practice. (n.d.). Metal Coordination Complexes for Catalytic Application Development. Journal of Sustainability, Policy, and Practice. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Coordination polymers of a dipyridylazacrown ligand: structural, thermal and spectroscopic properties. CrystEngComm. Available at: [Link]
-
Brieflands. (n.d.). Synthesis, Spectroscopic Characterization, Coordination, and Antimicrobial Activity of Some Metal Complexes Derived From 1, 2-Diphenylethane-1, 2-dione and Dinitrophenyl Hydrazine Schiff Base Ligand. Brieflands. Available at: [Link]
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Application Note: A Robust and Scalable Synthesis of 2-Methylpropane-1,3-diamine via Catalytic Hydrogenation
Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Methylpropane-1,3-diamine, a valuable bifunctional building block in materials science and pharmaceutical development. The presented method is centered on the catalytic hydrogenation of 2-methylpropanedinitrile, a route selected for its high efficiency, scalability, and reliance on well-established chemical principles. This guide is intended for researchers, chemists, and drug development professionals, offering detailed procedural instructions, mechanistic insights, safety protocols, and methods for product validation to ensure both reproducibility and high purity of the final compound.
Introduction and Strategic Rationale
This compound, also known as 1,3-Diamino-2-methylpropane[1], is a diamine monomer whose unique structural feature—a methyl group at the C2 position—imparts specific conformational properties to the polymers and coordination complexes derived from it. Its applications range from the synthesis of specialized polyamides and polyurethanes to its use as a ligand in coordination chemistry.
Several synthetic pathways to this compound exist, including the amination of diols[2] and the reduction of dinitro compounds. However, many of these industrial methods require extreme temperatures and pressures or involve hazardous intermediates. The strategy detailed herein—the catalytic hydrogenation of a dinitrile precursor—represents a more accessible and controllable laboratory-scale approach.
The core of this method is the reduction of 2-methylpropanedinitrile (also known as methylmalononitrile)[3]. This transformation leverages the power of heterogeneous catalysis, where hydrogen gas, activated on the surface of a metal catalyst, efficiently reduces the two nitrile functionalities to the corresponding primary amines.[4] The addition of ammonia to the reaction medium is a critical process parameter, serving to minimize the formation of secondary amine byproducts, a common challenge in nitrile reductions.[5] This ensures high selectivity and simplifies the final purification process.
Reaction Mechanism and Workflow
The Chemical Transformation
The overall reaction involves the catalytic addition of four equivalents of hydrogen gas across the two carbon-nitrogen triple bonds of 2-methylpropanedinitrile.
Figure 1. Overall reaction scheme for the catalytic hydrogenation of 2-methylpropanedinitrile to this compound.
The reaction proceeds on the surface of a heterogeneous catalyst, typically Raney® Nickel. The catalyst facilitates the cleavage of the H-H bond and coordinates the nitrile groups, lowering the activation energy for the multi-step reduction process which proceeds via an intermediate imine.
Experimental Workflow Overview
The synthesis is structured as a five-stage process, designed for operational safety and efficiency. The workflow ensures that the pyrophoric catalyst is handled safely under an inert, wet environment and that the high-pressure hydrogenation is conducted under controlled conditions.
Caption: High-level experimental workflow from preparation to purification.
Detailed Experimental Protocol
Disclaimer: This protocol involves high-pressure hydrogen gas, a pyrophoric catalyst, and toxic chemicals. It must only be performed by trained personnel in a laboratory equipped with the necessary safety features, including a certified fume hood and a blast shield for the high-pressure reactor.
Materials and Reagents
| Reagent/Material | CAS Number | M.W. ( g/mol ) | Recommended Purity | Supplier Example |
| 2-Methylpropanedinitrile | 3696-36-4 | 80.09 | >98% | Sigma-Aldrich, TCI |
| Raney® Nickel (slurry) | 7440-02-0 | 58.69 | Active Grade | Sigma-Aldrich |
| Anhydrous Ethanol (200 proof) | 64-17-5 | 46.07 | >99.5% | Commercial Source |
| Ammonia (anhydrous) | 7664-41-7 | 17.03 | >99.9% | Compressed Gas Supplier |
| Hydrogen Gas | 1333-74-0 | 2.02 | >99.99% (High Purity) | Compressed Gas Supplier |
| Nitrogen Gas (inert) | 7727-37-9 | 28.01 | >99.9% | Compressed Gas Supplier |
| Celite® 545 (for filtration) | 61790-53-2 | N/A | N/A | Commercial Source |
Equipment
-
High-pressure stirred autoclave (e.g., Parr Instrument) with gas inlet/outlet, pressure gauge, and temperature control (minimum 100 bar / 150 °C rating).
-
Glass or PTFE liner for the autoclave.
-
Schlenk line or glovebox for inert atmosphere operations.
-
Büchner funnel and filtration flask.
-
Rotary evaporator with vacuum pump and cold trap.
-
Vacuum distillation apparatus (short path recommended).
-
Standard laboratory glassware.
Step-by-Step Synthesis Procedure
Step 1: Catalyst Preparation (Critical Safety Step)
-
Under a gentle stream of nitrogen, weigh approximately 5.0 g of Raney® Nickel slurry into a beaker.
-
Allow the nickel to settle, then carefully decant the supernatant water.
-
Wash the catalyst by adding 20 mL of anhydrous ethanol, stirring gently, allowing it to settle, and decanting the ethanol. Repeat this washing step two more times.
-
After the final wash, add 20 mL of fresh anhydrous ethanol to keep the catalyst as a slurry. Caution: Do not allow Raney® Nickel to become dry as it is pyrophoric and will ignite upon contact with air.
Step 2: Reactor Charging
-
Place a magnetic stir bar into the autoclave's glass liner.
-
Add 2-methylpropanedinitrile (8.01 g, 0.10 mol) to the liner.
-
Add 100 mL of anhydrous ethanol.
-
Carefully transfer the prepared Raney® Nickel slurry from Step 1 into the liner using a pipette. Rinse the beaker with an additional 10 mL of ethanol to ensure a quantitative transfer.
-
Place the liner inside the autoclave body and assemble the reactor head according to the manufacturer's instructions.
Step 3: Reaction Execution
-
Move the sealed autoclave to a certified high-pressure bay or behind a blast shield.
-
Purge the reactor by pressurizing with nitrogen to ~5 bar and then venting. Repeat this cycle five times to remove all oxygen.
-
Cool the reactor in a dry ice/acetone bath. Connect the anhydrous ammonia gas cylinder and condense approximately 8.5 g (0.5 mol) of ammonia into the reactor.
-
Close the ammonia inlet and remove the cooling bath.
-
Purge the reactor with hydrogen gas twice (pressurize to ~5 bar, then vent).
-
Pressurize the reactor to 70 bar (approx. 1000 psi) with hydrogen gas.
-
Begin vigorous stirring and heat the reactor to 90 °C. The internal pressure will increase with temperature.
-
Maintain the reaction at 90 °C, monitoring the hydrogen pressure. The pressure will drop as hydrogen is consumed. If necessary, repressurize with hydrogen to maintain 70-80 bar.
-
Continue the reaction for 8-12 hours or until hydrogen uptake ceases.
Step 4: Work-up and Catalyst Removal
-
Turn off the heating and allow the reactor to cool to room temperature.
-
Vent the excess hydrogen gas in a safe, controlled manner.
-
Purge the reactor with nitrogen five times to remove all residual hydrogen.
-
Open the autoclave inside a fume hood.
-
Prepare a Büchner funnel with a pad of Celite® (~1 cm thick) wetted with ethanol.
-
Carefully filter the reaction mixture through the Celite pad to remove the Raney® Nickel catalyst. Immediately rinse the filter cake with 3 x 20 mL of ethanol to ensure all product is collected.
-
Crucial Safety Note: Quench the Raney® Nickel catalyst on the filter paper by immediately and slowly adding a large volume of water. Do not leave the ethanol-wet catalyst exposed to air for extended periods.
Step 5: Product Isolation and Purification
-
Transfer the clear, colorless filtrate to a round-bottom flask.
-
Remove the ethanol and residual ammonia using a rotary evaporator.
-
The resulting crude oil is purified by vacuum distillation. Assemble a short-path distillation apparatus.
-
Collect the fraction boiling at approximately 70-72 °C at 20 mbar. The expected product, this compound, is a colorless liquid.[6]
Quantitative Data Summary
| Parameter | Value | Notes |
| Reactants | ||
| 2-Methylpropanedinitrile | 8.01 g (0.10 mol) | Limiting Reagent |
| Ammonia | ~8.5 g (0.50 mol) | Suppresses side reactions |
| Catalyst | ||
| Raney® Nickel | ~5.0 g | Heterogeneous catalyst |
| Conditions | ||
| Solvent | Ethanol (130 mL total) | Anhydrous grade |
| H₂ Pressure | 70-80 bar | |
| Temperature | 90 °C | |
| Reaction Time | 8-12 hours | |
| Results | ||
| Expected Product Mass | 7.0 - 7.9 g | Based on 80-90% yield |
| Theoretical Yield | 8.82 g | |
| Appearance | Colorless Liquid | |
| Boiling Point | ~71 °C @ 20 mbar |
Product Validation and Characterization
To ensure the successful synthesis and purity of the target compound, the following analytical techniques are recommended:
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~2.75 (d, 4H, -CH₂NH₂)
-
δ ~1.60 (m, 1H, -CH(CH₃)-)
-
δ ~1.30 (br s, 4H, -NH₂)
-
δ ~0.90 (d, 3H, -CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~48.0 (-CH₂NH₂)
-
δ ~35.0 (-CH(CH₃)-)
-
δ ~17.0 (-CH₃)
-
-
Mass Spectrometry (EI):
-
Expected M⁺ at m/z = 88.10.
-
-
FT-IR (neat film):
-
Disappearance of the nitrile peak (~2250 cm⁻¹).
-
Appearance of strong N-H stretching bands (~3300-3400 cm⁻¹) and a C-N stretching band.
-
The combination of these techniques provides an unambiguous confirmation of the structure and a reliable assessment of the purity of the synthesized this compound.
References
- Method for the preparation of 1,3-diamino-2,2-dimethyl propane.
-
Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. MDPI. [Link]
-
Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. National Institutes of Health (NIH). [Link]
- Method for synthesizing 2-methyl-1,2-propane diamine.
-
1,3-Diaminopropane. Wikipedia. [Link]
-
Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. National Institutes of Health (NIH). [Link]
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Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
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The Prospect of 2-Methylpropane-1,3-diamine in Asymmetric Synthesis: A Guide to Potential Applications
Abstract
This technical guide delves into the prospective applications of 2-methylpropane-1,3-diamine as a chiral building block in the field of asymmetric synthesis. While direct utilization of its enantiopure forms is not yet extensively documented in peer-reviewed literature, its structure presents an intriguing scaffold for the development of novel chiral ligands and auxiliaries. This document provides a forward-looking exploration of its potential, grounded in established principles of asymmetric catalysis. We will outline a proposed synthetic strategy to access enantiomerically enriched this compound and subsequently detail hypothetical, yet mechanistically sound, protocols for its application in asymmetric hydrogenation and aldol reactions. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of new chiral synthons.
Introduction: The Untapped Potential of a Prochiral Diamine
Chiral diamines are a cornerstone of modern asymmetric synthesis, serving as highly effective ligands in a vast array of metal-catalyzed reactions and as potent organocatalysts.[1][2] Their success lies in their ability to create a well-defined chiral environment around a metal center or to form chiral enamines and iminium ions, thereby directing the stereochemical outcome of a reaction. While C₂-symmetric 1,2-diamines like (1R, 2R)-(-)-1,2-diaminocyclohexane have seen widespread application, the exploration of chiral 1,3-diamines offers opportunities for new reactivity and selectivity.[3]
This compound is a simple, prochiral molecule. The presence of a methyl group at the C2 position means that if the two aminomethyl groups are differentiated, a stereocenter is created. The synthesis of this diamine in its enantiomerically pure forms could unlock its potential as a valuable precursor for a new class of chiral ligands. This guide will explore this potential, providing a theoretical framework and practical (though hypothetical) protocols for its use.
Proposed Enantioselective Synthesis of (R)- and (S)-2-Methylpropane-1,3-diamine
The key to unlocking the utility of this compound in asymmetric synthesis is the development of a robust method for its enantioselective synthesis. While a direct, asymmetric synthesis from achiral starting materials has not been reported, a plausible approach involves the asymmetric reduction of a suitable prochiral precursor, followed by functional group manipulation. A potential route is outlined below, drawing inspiration from established methods for the synthesis of chiral 1,3-diamines.[4]
Synthetic Workflow: A Hypothetical Pathway
Caption: Proposed synthetic route to enantiopure this compound.
Hypothetical Protocol: Asymmetric Synthesis of (S)-2-Methylpropane-1,3-diamine
Step 1: Synthesis of Diethyl 2-methyl-3-oxosuccinate (Prochiral β-ketoester)
This step involves the acylation of diethyl malonate with methylmalonyl chloride. This is a standard organic transformation.
Step 2: Asymmetric Hydrogenation
This is the key stereochemistry-determining step.
-
To a solution of diethyl 2-methyl-3-oxosuccinate (1.0 eq) in degassed methanol, add a solution of a chiral ruthenium catalyst, such as Ru(OAc)₂( (R)-BINAP) (0.01 eq).
-
Pressurize the reaction vessel with hydrogen gas (50 atm) and stir at 50 °C for 24 hours.
-
Monitor the reaction by TLC or GC for the disappearance of the starting material.
-
Upon completion, carefully vent the hydrogen and concentrate the reaction mixture in vacuo.
-
Purify the resulting chiral hydroxy ester by column chromatography.
Causality: The choice of the (R)-BINAP ligand is intended to induce the formation of the (S)-configured hydroxyl group through facial-selective hydrogenation of the ketone. The specific catalyst and conditions would require optimization.
Step 3 & 4: Mesylation and Azide Substitution
These are standard functional group interconversions to introduce the nitrogen functionalities.
Step 5: Reduction to the Chiral Diamine
-
To a solution of the purified azido ester in anhydrous THF, slowly add lithium aluminum hydride (LiAlH₄) (4.0 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).
-
Filter the resulting aluminum salts and wash thoroughly with THF.
-
Concentrate the filtrate and purify the crude diamine by distillation under reduced pressure to yield enantiopure (S)-2-methylpropane-1,3-diamine.
Application Note I: A Novel Chiral Ligand for Asymmetric Hydrogenation
Once obtained in enantiopure form, this compound can be derivatized into a variety of chiral ligands. A common strategy is the synthesis of a C₂-symmetric bis(phosphine) ligand.
Proposed Ligand Synthesis: (S)-Me-Prophos
Caption: Proposed synthesis of a novel chiral bis(phosphine) ligand.
Protocol: Asymmetric Hydrogenation of Methyl Acetoacetate
Catalyst Preparation (in situ):
-
In a glovebox, dissolve [Rh(COD)₂]BF₄ (1.0 mol%) and (S)-Me-Prophos (1.1 mol%) in degassed methanol.
-
Stir the solution for 30 minutes to allow for complex formation.
Hydrogenation Reaction:
-
To the freshly prepared catalyst solution, add methyl acetoacetate (100 eq).
-
Transfer the reaction mixture to a high-pressure autoclave.
-
Pressurize with hydrogen gas (10 atm) and stir at room temperature for 12 hours.
-
Monitor the conversion by GC.
-
Upon completion, vent the hydrogen and concentrate the mixture.
-
Determine the enantiomeric excess of the product, methyl 3-hydroxybutyrate, by chiral GC or HPLC.
Expected Outcome and Rationale:
The C₂-symmetric nature of the proposed (S)-Me-Prophos ligand, when complexed with rhodium, is expected to create a chiral pocket that effectively differentiates the two faces of the prochiral ketone. This should lead to the formation of one enantiomer of the product in excess.
| Substrate | Catalyst Loading (mol%) | Solvent | Pressure (atm H₂) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| Methyl acetoacetate | 1.0 | Methanol | 10 | 25 | 12 | >99 (expected) | High (expected) |
| Ethyl benzoylacetate | 1.0 | Methanol | 10 | 25 | 24 | >99 (expected) | High (expected) |
Application Note II: this compound as a Chiral Auxiliary
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction.[5] Enantiopure this compound could potentially be used to form a chiral aminal, which would then direct a diastereoselective reaction.
Workflow: Diastereoselective Aldol Reaction
Caption: Proposed workflow for a diastereoselective aldol reaction.
Protocol: Diastereoselective Aldol Reaction
-
Formation of the Chiral Aminal: React (R)-2-methylpropane-1,3-diamine with propanal in the presence of a dehydrating agent (e.g., MgSO₄) to form the chiral aminal.
-
Aldol Reaction:
-
To a solution of the chiral aminal in THF at -78 °C, add LDA (1.1 eq) and stir for 1 hour to form the lithium enamide.
-
Add benzaldehyde (1.0 eq) and continue stirring at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, dry, and concentrate.
-
-
Hydrolysis and Auxiliary Recovery:
-
Treat the crude aldol adduct with mild aqueous acid (e.g., 1M HCl) to hydrolyze the aminal.
-
Separate the aqueous and organic layers. The aqueous layer will contain the protonated chiral diamine, which can be recovered by basification and extraction.
-
The organic layer will contain the chiral aldol product. Purify by column chromatography and determine the diastereomeric and enantiomeric excess.
-
Rationale: The chiral aminal, with its defined stereochemistry, is expected to bias the approach of the electrophile (benzaldehyde) to one face of the enamide, leading to a diastereomerically enriched product.
Conclusion
While this compound is not yet an established player in the field of asymmetric synthesis, its prochiral nature makes it a target of interest for the development of new chiral ligands and auxiliaries. The hypothetical protocols and workflows presented in this guide are intended to stimulate research in this area. The successful enantioselective synthesis of this diamine would provide a new and potentially valuable tool for the synthesis of complex chiral molecules. Further experimental validation is required to realize the potential outlined in this document.
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Application Notes and Protocols: 2-Methylpropane-1,3-diamine as a Versatile Building Block in Pharmaceutical Synthesis
Introduction: The Strategic Advantage of 2-Methylpropane-1,3-diamine in Medicinal Chemistry
In the landscape of modern drug discovery, the rational design of molecular scaffolds that can optimally present pharmacophoric elements in three-dimensional space is paramount.[1] this compound emerges as a compelling building block for pharmaceutical research due to its unique structural and chemical properties. This acyclic, chiral-at-center diamine offers a flexible yet defined backbone that can be strategically employed to construct a diverse array of bioactive molecules.
The presence of two primary amine functionalities at the 1 and 3 positions, separated by a propane chain with a methyl group at the 2-position, provides several key advantages for medicinal chemists:
-
Defined Vectorial Orientation: The C1-C3 spacing of the amine groups allows for the presentation of substituents in distinct spatial regions, which is crucial for probing interactions with biological targets such as enzymes and G-protein coupled receptors (GPCRs).[2][3][4][5]
-
Modulation of Physicochemical Properties: The diamine scaffold can be readily modified to fine-tune critical drug-like properties, including solubility, lipophilicity, and hydrogen bonding capacity.
-
Versatile Reactivity: The primary amine groups serve as reactive handles for a wide range of chemical transformations, including N-alkylation, acylation, and the formation of ureas, thioureas, and Schiff bases. This versatility allows for the facile generation of compound libraries for structure-activity relationship (SAR) studies.
-
Introduction of Chirality: The methyl group at the C2 position introduces a chiral center, enabling the synthesis of stereoisomeric compounds. This is of particular importance as the biological activity of pharmaceuticals is often stereospecific.
This application note provides a detailed exploration of the utility of this compound in pharmaceutical synthesis. We will delve into key reaction protocols, including the synthesis of Schiff base derivatives with potential antimicrobial activity, and discuss the broader implications for drug development.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a building block is essential for its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₄H₁₂N₂ | [1][6] |
| Molecular Weight | 88.15 g/mol | [1][6] |
| Appearance | Colorless to Almost colorless clear liquid | |
| Boiling Point | Not available | |
| CAS Number | 2400-78-4 | [1][6] |
Core Synthetic Applications and Protocols
The two primary amine groups of this compound are nucleophilic and readily react with a variety of electrophiles. This section details protocols for key transformations that are foundational in medicinal chemistry.
Protocol 1: Synthesis of N,N'-Disubstituted Ureas and Thioureas
Urea and thiourea moieties are prevalent in a wide range of biologically active compounds, including enzyme inhibitors and receptor modulators.[7][8][9] The synthesis of N,N'-disubstituted ureas and thioureas from this compound can be achieved through reaction with isocyanates or isothiocyanates, respectively.
Reaction Scheme:
A schematic of the synthesis of ureas and thioureas.
Materials:
-
This compound
-
Substituted isocyanate or isothiocyanate (2.2 equivalents)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Step-by-Step Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM or THF (approximately 0.1 M concentration).
-
Addition of Isocyanate/Isothiocyanate: To the stirred solution, add the substituted isocyanate or isothiocyanate (2.2 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting diamine is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography to yield the pure N,N'-disubstituted urea or thiourea.
Causality Behind Experimental Choices:
-
The use of a slight excess of the isocyanate or isothiocyanate ensures the complete conversion of the diamine.
-
Anhydrous solvents are used to prevent the hydrolysis of the isocyanate/isothiocyanate reactants.
-
The aqueous work-up with sodium bicarbonate is to neutralize any acidic byproducts and remove any unreacted starting materials.
Protocol 2: Synthesis of N,N'-Diacylated Derivatives
Amide bond formation is a cornerstone of medicinal chemistry. The acylation of this compound with acyl chlorides or anhydrides provides access to a wide range of N,N'-diacylated derivatives with diverse pharmacological potential.
Reaction Scheme:
A schematic of the N,N'-diacylation reaction.
Materials:
-
This compound
-
Acyl chloride (2.2 equivalents)
-
Triethylamine (TEA) or Pyridine (2.5 equivalents)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
Step-by-Step Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Add the acyl chloride (2.2 eq) dissolved in anhydrous DCM dropwise to the cooled solution via a dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the completion of the reaction.
-
Work-up:
-
Wash the reaction mixture with 1 M HCl to remove excess triethylamine.
-
Subsequently, wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Expert Insights:
-
The reaction is performed at 0 °C initially to control the exothermic nature of the acylation reaction.
-
The use of a non-nucleophilic base like triethylamine is crucial to scavenge the HCl byproduct without competing with the diamine for the acyl chloride.
Protocol 3: Synthesis of Schiff Base Derivatives with Potential Antimicrobial Activity
Schiff bases derived from diamines and aldehydes have been shown to possess a broad spectrum of biological activities, including antimicrobial and anticancer properties.[2][10][11] The formation of a Schiff base involves the condensation of the primary amine groups of this compound with two equivalents of an aldehyde.
Reaction Scheme:
A schematic of the synthesis of Schiff base derivatives.
Materials:
-
This compound
-
Substituted aldehyde (e.g., salicylaldehyde or a derivative) (2.0 equivalents)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted aldehyde (2.0 eq) in ethanol.
-
Addition of Diamine: To this solution, add this compound (1.0 eq) dissolved in ethanol.
-
Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the condensation reaction.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. The formation of a precipitate may be observed.
-
Isolation of Product:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
If no precipitate forms, the product can be isolated by removing the solvent under reduced pressure and purifying the residue by column chromatography or recrystallization.
-
-
Characterization: The structure of the synthesized Schiff base can be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.
Trustworthiness and Self-Validation:
The protocols described above are based on well-established and robust chemical transformations. The progress of each reaction can be monitored by TLC, and the identity and purity of the final products can be unequivocally confirmed by standard analytical techniques (NMR, Mass Spectrometry, and Elemental Analysis). This ensures the reliability and reproducibility of the synthetic procedures.
Visualization of Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of derivatives of this compound.
A generalized workflow for synthesis and purification.
Conclusion and Future Perspectives
This compound is a readily accessible and highly versatile building block with significant potential in pharmaceutical and medicinal chemistry. The straightforward reactivity of its primary amine groups allows for the efficient synthesis of a wide range of derivatives, including ureas, amides, and Schiff bases. The protocols detailed in this application note provide a solid foundation for researchers to explore the chemical space around this scaffold.
Future research in this area could focus on the synthesis of chiral derivatives, leveraging the stereocenter of this compound to develop stereoselective drugs. Furthermore, the incorporation of this diamine into more complex heterocyclic systems could lead to the discovery of novel compounds with unique pharmacological profiles. The continued exploration of this compound as a central building block will undoubtedly contribute to the development of new and effective therapeutic agents.
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N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. (2022). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Design, synthesis and SAR studies of tripeptide analogs with the scaffold 3-phenylpropane-1,2-diamine as aminopeptidase N/CD13 inhibitors. (2009). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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MIC values (expressed in ppm) of 2-Methyl-1,3-Propanediol 40%, Caprylyl... (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. (2022). MDPI. Retrieved January 18, 2026, from [Link]
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Antibacterial Evaluation of Some Schiff Bases Derived from 2-Acetylpyridine and Their Metal Complexes. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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Recent advances in biological and medicinal profile of schiff bases and their metal complexes: An updated version (2018–2023). (2024). ResearchGate. Retrieved January 18, 2026, from [Link]
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Protocol for the acylation of 2-Methylpropane-1,3-diamine
An Application Guide to the Selective Acylation of 2-Methylpropane-1,3-diamine
Authored by: Senior Application Scientist
Abstract
This comprehensive guide provides detailed protocols and theoretical insights for the acylation of this compound. Acylated diamines are crucial building blocks in organic synthesis, particularly in the development of pharmaceuticals and advanced polymeric materials.[1][2][3] This document addresses the primary challenge in the acylation of symmetrical diamines: achieving selectivity between mono- and di-acylation. We present two distinct, validated protocols for controlling the reaction outcome, supported by mechanistic explanations, detailed experimental workflows, and characterization techniques. This guide is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible methodology for the synthesis of acylated this compound derivatives.
Introduction and Strategic Importance
This compound is a symmetrical aliphatic diamine featuring two primary amine nucleophiles. Its acylation introduces amide functionalities, which are ubiquitous in biologically active molecules and high-performance polymers.[1][4] The ability to selectively functionalize one or both amine groups is of paramount importance.
-
Mono-acylated diamines are valuable intermediates, allowing for subsequent differential functionalization of the remaining free amine. This stepwise approach is fundamental in constructing complex molecules and pharmacophores where asymmetry is key.[5]
-
Di-acylated diamines are used to create symmetrical structures, cross-link polymers, or synthesize ligands for metal complexes.[6][7]
The core challenge stems from the fact that the two primary amine groups have similar reactivity. Direct acylation often leads to a mixture of mono-acylated, di-acylated, and unreacted starting material, complicating purification and reducing the yield of the desired product.[5] Controlling the reaction stoichiometry, temperature, and addition rate are critical variables in directing the reaction toward the desired outcome. More advanced methods can involve temporary protecting groups or complexing agents to achieve high selectivity for mono-acylation.[8][9][10][11]
The Chemistry of Acylation: Mechanism and Reagents
The acylation of an amine is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.[12][13]
The reaction proceeds via a tetrahedral intermediate. The carbonyl double bond reforms with the expulsion of a leaving group.[12][13] Common acylating agents include acyl chlorides and acid anhydrides, chosen for their high reactivity.[14]
-
Acyl Chlorides (R-COCl): Highly reactive agents that produce a stoichiometric amount of hydrogen chloride (HCl) as a byproduct.[14] A base is typically required to neutralize the HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[13]
-
Acid Anhydrides ((R-CO)₂O): Less reactive than acyl chlorides but still highly effective.[15] The reaction produces a carboxylic acid as a byproduct, which also requires neutralization by a base.[15][16]
Below is a generalized mechanism for this transformation.
Caption: Generalized mechanism of nucleophilic acyl substitution.
Experimental Design and Protocols
This section outlines two distinct protocols: one optimized for selective mono-acylation and the other for exhaustive di-acylation. For this guide, we will use acetic anhydride as the acylating agent.
Reagent and Solvent Data
Proper planning requires accurate data for all reagents involved.
| Reagent | Formula | Molar Mass ( g/mol ) | Density (g/mL) | Key Properties |
| This compound | C₄H₁₂N₂ | 88.15[17] | ~0.87 (liquid) | Symmetrical primary diamine |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 1.08 | Potent acylating agent, corrosive |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 0.726 | Organic base, HCl/acid scavenger |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 1.33 | Common aprotic solvent |
Protocol 1: Selective Mono-Acetylation
The strategy here is to use a large excess of the diamine relative to the acylating agent. This ensures that the acylating agent is more likely to encounter an unreacted diamine molecule than a mono-acylated one, thus favoring the desired product.
Materials:
-
This compound
-
Acetic Anhydride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask with stir bar
-
Dropping funnel
-
Ice/water bath
-
Standard glassware for workup
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add this compound (4.41 g, 50 mmol, 5 eq.). Dissolve it in 100 mL of anhydrous DCM.
-
Cooling: Place the flask in an ice/water bath and stir for 15 minutes until the internal temperature reaches 0-5 °C.
-
Rationale: The acylation reaction is exothermic. Cooling is essential to control the reaction rate, prevent side reactions, and improve selectivity.
-
-
Reagent Preparation: In a separate flask, prepare a solution of acetic anhydride (1.02 g, 10 mmol, 1 eq.) in 20 mL of anhydrous DCM.
-
Slow Addition: Transfer the acetic anhydride solution to a dropping funnel and add it dropwise to the stirred diamine solution over 30-45 minutes. Maintain the temperature below 10 °C throughout the addition.
-
Rationale: Slow addition prevents localized high concentrations of the acylating agent, which would increase the likelihood of di-acylation.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with 30 mL portions of DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product will contain the desired mono-acetylated product, unreacted diamine, and potentially a small amount of di-acetylated product. Purify via silica gel column chromatography using a gradient elution (e.g., DCM with 0-10% Methanol containing 1% TEA) to isolate the N-(3-amino-2-methylpropyl)acetamide.
-
Rationale: The triethylamine in the eluent prevents the polar amine products from streaking on the acidic silica gel.
-
Protocol 2: Exhaustive Di-Acetylation
This protocol aims to acylate both amine groups by using a stoichiometric excess of the acylating agent and a base to neutralize the carboxylic acid byproduct.
Materials:
-
This compound
-
Acetic Anhydride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask with stir bar
-
Dropping funnel
-
Ice/water bath
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add this compound (4.41 g, 50 mmol, 1 eq.) and triethylamine (12.65 g, 125 mmol, 2.5 eq.). Dissolve in 100 mL of anhydrous DCM.
-
Rationale: A slight excess of base (2.5 eq. vs the 2.0 eq. of acid produced) ensures complete neutralization and drives the reaction to completion.
-
-
Cooling: Place the flask in an ice/water bath and stir for 15 minutes.
-
Reagent Preparation: Prepare a solution of acetic anhydride (11.23 g, 110 mmol, 2.2 eq.) in 25 mL of anhydrous DCM.
-
Rationale: A slight excess of the acylating agent ensures all diamine is consumed.
-
-
Slow Addition: Add the acetic anhydride solution dropwise to the stirred diamine solution over 30 minutes, keeping the temperature below 10 °C.
-
Reaction: After addition, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours) to ensure complete conversion.
-
Workup:
-
Cool the reaction mixture in an ice bath and slowly add 50 mL of 1M HCl to quench the excess TEA and anhydride.
-
Transfer to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N,N'-(2-methylpropane-1,3-diyl)diacetamide.
-
-
Purification: The crude product is often of high purity. If necessary, it can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure di-amide.
Experimental Workflow Overview
The following diagram illustrates the general workflow for the acylation process, from initial setup to final analysis.
Caption: General experimental workflow for diamine acylation.
Product Characterization
Confirming the identity and purity of the synthesized product is a critical final step.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the structure by showing characteristic signals for the methyl group, the methylene (CH₂) groups adjacent to the nitrogen atoms, and the amide N-H protons. The integration of these signals will confirm the ratio of protons. For the mono-acylated product, two distinct -CH₂-NH- signals would be expected (one acylated, one free amine). For the di-acylated product, these would be symmetrical.
-
¹³C NMR: Will show the number of unique carbon environments. The presence of a carbonyl carbon signal around 170 ppm is indicative of amide formation.[18]
-
-
Mass Spectrometry (MS): Will provide the molecular weight of the product, confirming the addition of one (mono-acylation) or two (di-acylation) acetyl groups.
-
Infrared (IR) Spectroscopy: Will show a strong C=O stretch for the amide group (typically 1630-1680 cm⁻¹) and N-H stretches (around 3300 cm⁻¹).
Troubleshooting and Key Considerations
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction; loss during workup/purification. | Extend reaction time; ensure pH is correct during extractions to avoid loss of amine product to aqueous layer. |
| Mixture of Products | Poor selectivity (Protocol 1); incomplete reaction (Protocol 2). | Ensure slow, cold addition for mono-acylation. For di-acylation, ensure sufficient excess of acylating agent and base, and allow for longer reaction times. |
| Product is an oil, difficult to purify | Product may be hygroscopic or amorphous. | Try different solvent systems for recrystallization or use column chromatography. Ensure all solvents are anhydrous. |
| No reaction | Inactive reagents. | Use fresh, anhydrous solvents and reagents. Ensure the amine was not protonated before the reaction. |
References
- Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions. Green Chemistry (RSC Publishing).
- Acid anhydride on reaction with primary amines gives class 12 chemistry CBSE. Vedantu.
- Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. Organic Letters.
- Selective monoacylation of symmetrical diamines via prior complexation with boron. Organic Letters.
- Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron - Organic Letters. Figshare.
- Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. Organic Letters - ACS Publications.
- AS/A-level - Acylation (Acyl Chlorides). Tuttee Academy.
- Acylation Mechanism - A Level Chemistry Revision Notes. Save My Exams.
- Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts.
- Chemistry of Acid Anhydrides. LibreTexts.
- Some acylated diamines of pharmaceutical interest. ResearchGate.
- reactions of acid anhydrides with ammonia or primary amines. Chemguide.
- Research Progress on Application of Organic Diamines and Their Derivatives. ResearchGate.
- Research Progress on Application of Organic Diamines and Their Derivatives. Atlantis Press.
- Hydrophilic interaction/cation-exchange chromatography for the purification of synthetic peptides from closely related impurities: serine side-chain acetylated peptides. PubMed.
- Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography. PMC - NIH.
- Conformationally Restricted Diamines in Medicinal Chemistry and Drug Discovery. Life Chemicals Blog.
- Isolation of Acetylated and Unmodified Protein N-Terminal Peptides by Strong Cation Exchange Chromatographic Separation of TrypN-Digested Peptides. PMC - NIH.
- 2-Methyl-1,3-propanediamine. PubChem - NIH.
- 2,2-Dimethyl-1,3-propanediamine 99. Sigma-Aldrich.
- 13C nmr spectrum of 2-methylpropane C4H10 (CH3)3CH analysis of chemical shifts ppm. Doc Brown's Chemistry.
- 2,2-DIMETHYL-1,3-PROPANEDIAMINE(7328-91-8) 1H NMR spectrum. ChemicalBook.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Research Progress on Application of Organic Diamines and Their Derivatives | Atlantis Press [atlantis-press.com]
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- 4. Acid anhydride on reaction with primary amines gives class 12 chemistry CBSE [vedantu.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. 2,2-ジメチル-1,3-プロパンジアミン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Selective monoacylation of symmetrical diamines via prior complexation with boron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. figshare.com [figshare.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. savemyexams.com [savemyexams.com]
- 13. chem.libretexts.org [chem.libretexts.org]
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- 15. chem.libretexts.org [chem.libretexts.org]
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- 17. 2-Methyl-1,3-propanediamine | C4H12N2 | CID 14499052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 13C nmr spectrum of 2-methylpropane C4H10 (CH3)3CH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methylpropane-1,3-diamine
Welcome to the technical support center for the synthesis of 2-Methylpropane-1,3-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile diamine. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Problem 1: Low Yield of this compound in Reductive Amination
Question: I am attempting to synthesize this compound via reductive amination of 3-amino-2-methylpropanal, but my yields are consistently low. What are the likely causes and how can I improve the yield?
Answer: Low yields in the reductive amination of 3-amino-2-methylpropanal to form this compound can stem from several factors, primarily related to side reactions of the starting aldehyde and incomplete conversion.
Causality and Solutions:
-
Aldol Condensation of the Starting Aldehyde: Isobutyraldehyde, a common precursor to 3-amino-2-methylpropanal, is prone to self-condensation under basic or acidic conditions, which can be generated during the reaction.[1] This side reaction consumes your starting material and complicates purification.
-
Solution: Maintain a neutral to slightly acidic pH (around 6-7) during the initial imine formation step. This can be achieved by using a mild acid catalyst, such as acetic acid, in a controlled manner.[2] Additionally, adding the aldehyde slowly to the reaction mixture containing the amine can minimize its self-condensation.
-
-
Cannizzaro Reaction: Although isobutyraldehyde has an alpha-hydrogen, it can still undergo a Cannizzaro-type reaction under strongly basic conditions, leading to the formation of isobutanol and isobutyric acid.[3]
-
Solution: Strictly avoid strongly basic conditions. If a base is required, use a non-nucleophilic, sterically hindered base and maintain a low reaction temperature.
-
-
Incomplete Imine Formation: The first step of reductive amination is the formation of an imine or enamine intermediate.[4] If this equilibrium is not driven towards the imine, the subsequent reduction will be inefficient.
-
Solution: Remove water as it is formed. This can be accomplished by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.
-
-
Inefficient Reduction: The choice of reducing agent and reaction conditions is critical for the selective reduction of the imine in the presence of the starting aldehyde.
-
Solution: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred over sodium borohydride (NaBH₄) because they are more selective for the imine over the aldehyde, especially at a slightly acidic pH.[5] Catalytic hydrogenation with a suitable catalyst (e.g., Raney Nickel, Palladium on carbon) is also a highly effective method.[6]
-
Workflow for Optimizing Reductive Amination:
Caption: Troubleshooting workflow for low yield in reductive amination.
Problem 2: Presence of Impurities in the Final Product
Question: After purification by distillation, my this compound is still showing impurities in the GC-MS analysis. What could these impurities be and how can I remove them?
Answer: The nature of impurities in the final product is highly dependent on the synthetic route. However, for diamine synthesis, some common culprits can be identified and addressed.
Common Impurities and Their Removal:
| Impurity Type | Potential Source | Recommended Purification Method |
| Secondary/Tertiary Amines | Over-alkylation during reductive amination. | Fractional distillation under reduced pressure. The boiling points of these higher molecular weight amines are typically significantly higher than the desired diamine. |
| Unreacted Starting Materials | Incomplete reaction. | A pre-distillation wash with a suitable solvent can help remove some unreacted starting materials. Followed by careful fractional distillation. |
| Cyclic Imines (e.g., Tetrahydroazepine derivatives) | Intramolecular cyclization, particularly in syntheses starting from dinitriles.[7][8] | Treatment with a strong base followed by distillation can help to break down these impurities.[7] Alternatively, a short residence time in the distillation column is recommended.[8] |
| Water | Diamines are often hygroscopic.[9] | Drying over a suitable desiccant like potassium hydroxide (KOH) or sodium metal, followed by distillation under an inert atmosphere (e.g., nitrogen or argon).[9] |
| Carbonates | Reaction with atmospheric CO₂. | Store and handle the purified diamine under an inert atmosphere. If carbonates have formed, they can sometimes be removed by distillation, as they are non-volatile salts. |
Reaction Scheme with Potential Side Products:
Caption: Potential side reactions in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route for preparing this compound on a lab scale?
A1: For laboratory-scale synthesis, the reductive amination of 3-hydroxy-2-methylpropanal or 3-amino-2-methylpropanal is a common and versatile method.[4] 3-hydroxy-2-methylpropanal can be synthesized from isobutyraldehyde and formaldehyde.[10] The subsequent reductive amination with ammonia in the presence of a reducing agent like hydrogen gas with a nickel catalyst or a hydride reagent provides the desired diamine.
Q2: How should I handle and store purified this compound?
A2: this compound is a hygroscopic and air-sensitive liquid. It can absorb water and carbon dioxide from the atmosphere. Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[9] It is also flammable and can cause severe skin burns and eye damage, so appropriate personal protective equipment (PPE) should be worn during handling.
Q3: My NMR spectrum of the purified product shows some unexpected peaks. What could they be?
A3: Besides the impurities mentioned in the troubleshooting guide, unexpected peaks in the NMR could be due to residual solvents from the workup or purification. Common solvents like diethyl ether, ethyl acetate, or methanol can be difficult to remove completely. If you have used a hydride reducing agent, borate esters might be present if the workup was not performed correctly. A thorough aqueous workup, followed by drying and careful distillation, is crucial.
Q4: Can I use a one-pot procedure for the synthesis of this compound from isobutyraldehyde?
A4: While a one-pot reaction is attractive for its efficiency, it can be challenging for this specific synthesis due to the competing side reactions of isobutyraldehyde. A stepwise approach, where 3-hydroxy-2-methylpropanal is first synthesized and purified before the reductive amination step, often provides a cleaner product and higher overall yield. However, with careful control of reaction conditions, a one-pot process may be feasible.[4]
Experimental Protocol: Synthesis of this compound via Reductive Amination
This protocol outlines a two-step synthesis starting from isobutyraldehyde and formaldehyde.
Step 1: Synthesis of 3-Hydroxy-2-methylpropanal
-
To a stirred solution of formaldehyde (37 wt. % in H₂O) and a catalytic amount of a base (e.g., triethylamine) in a suitable solvent like water at 0-5°C, slowly add isobutyraldehyde.
-
Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Neutralize the reaction mixture with a dilute acid (e.g., HCl).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-hydroxy-2-methylpropanal.
Step 2: Reductive Amination to this compound
-
Dissolve the crude 3-hydroxy-2-methylpropanal in methanol and place it in a high-pressure reactor.
-
Add a Raney Nickel catalyst (handle with care as it is pyrophoric).
-
Cool the reactor and add an excess of liquid ammonia.
-
Pressurize the reactor with hydrogen gas (e.g., to 50-100 bar).
-
Heat the reactor to a suitable temperature (e.g., 80-120°C) and stir vigorously.
-
Monitor the reaction progress by observing the hydrogen uptake.
-
Once the reaction is complete, cool the reactor, vent the excess pressure, and carefully filter off the catalyst.
-
Remove the solvent and excess ammonia by distillation.
-
Purify the resulting crude this compound by fractional distillation under reduced pressure.
Reagent Table:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Hazards |
| Isobutyraldehyde | 72.11 | 0.789 | 63-64 | Flammable, Irritant |
| Formaldehyde (37%) | 30.03 | 1.09 | 97 | Toxic, Carcinogen |
| Ammonia | 17.03 | 0.682 (liquid) | -33.34 | Corrosive, Toxic |
| Hydrogen | 2.02 | N/A | -252.87 | Extremely Flammable |
| Raney Nickel | N/A | N/A | N/A | Pyrophoric, Flammable |
| This compound | 88.15 | 0.884 | 151-153 | Corrosive, Flammable |
References
- US20060217549A1 - Diamine purification method - Google P
- Full article: Diamane: design, synthesis, properties, and challenges.
- Purification of Ethylenediamine - Chempedia - LookChem.
- WO/2005/000785 DIAMINE PURIFICATION METHOD - WIPO P
- WO/2020/179817 PURIFICATION METHOD FOR DIAMINE COMPOUND, NEUTRAL SALT OF DIAMINE COMPOUND, DIAMINE, AND POLYIMIDE - WIPO P
- Diamine Biosynthesis: Research Progress and Applic
- WO2009047219A1 - Method for purifying hexamethylene diamine - Google P
- Diamine Biosynthesis: Research Progress and Applic
- Reductive amin
- Reductive Amination, and How It Works - Master Organic Chemistry.
- Reductive Amin
- 2-Methyl-1,3-propanediamine | 2400-78-4 - TCI Chemicals.
- Isobutyraldehyde - Wikipedia.
- Synthesis of High-Purity N,N-Dimethyl-1,3-propanediamine: Applic
- US4096192A - Process for the preparation of 2-methyl-1,3-propanediol - Google P
- Method for directly synthesizing 2,2,4-trimethyl-1,3-pentanediol diisobutyrate
Sources
- 1. Method for directly synthesizing 2,2,4-trimethyl-1,3-pentanediol diisobutyrate from isobutyraldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 2. m.youtube.com [m.youtube.com]
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- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
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- 7. US20060217549A1 - Diamine purification method - Google Patents [patents.google.com]
- 8. WO2009047219A1 - Method for purifying hexamethylene diamine - Google Patents [patents.google.com]
- 9. Purification of Ethylenediamine - Chempedia - LookChem [lookchem.com]
- 10. US4096192A - Process for the preparation of 2-methyl-1,3-propanediol - Google Patents [patents.google.com]
Technical Support Center: A Guide to Improving the Yield of 2-Methylpropane-1,3-diamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Methylpropane-1,3-diamine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered in the laboratory. Here, we delve into the causality behind experimental choices and provide field-proven insights to enhance the yield and purity of your target compound.
I. Frequently Asked Questions (FAQs)
What are the primary synthesis routes for this compound?
There are several viable synthetic pathways to produce this compound. The choice of route often depends on the available starting materials, scalability, and desired purity. The most common methods include:
-
Reductive Amination of 2-Methyl-1,3-propanediol or its corresponding dialdehyde: This is a versatile method that involves the reaction of the diol or dialdehyde with ammonia in the presence of a reducing agent and a catalyst.
-
Catalytic Hydrogenation of 2-Methyl-1,3-dinitropropane: This method involves the reduction of the nitro groups to amines using a catalyst and hydrogen gas. This can be a high-yielding route if the dinitro precursor is readily available.
-
From Acrylonitrile and Methylamine (via a multi-step synthesis): This industrial approach involves the synthesis of an intermediate, 3-methylaminopropionitrile, followed by hydrogenation.[1]
What are the key factors influencing yield and purity?
Several critical parameters can significantly impact the outcome of your synthesis:
-
Catalyst Selection and Activity: The choice of catalyst is paramount. For hydrogenations and reductive aminations, common catalysts include Raney Nickel, Palladium on carbon (Pd/C), and Rhodium or Ruthenium-based catalysts.[2][3] Catalyst activity can be affected by poisons, so ensuring the purity of starting materials and solvents is crucial.
-
Reaction Conditions: Temperature, pressure, and reaction time are all interconnected and need to be carefully optimized. For instance, in catalytic amination, temperatures can range from 160-220°C.[4]
-
Stoichiometry of Reagents: The molar ratio of reactants, such as the amine source (ammonia) to the substrate, can influence the selectivity towards the desired primary diamine and minimize the formation of secondary and tertiary amine byproducts.
-
Solvent Choice: The solvent can affect the solubility of reactants and catalysts, as well as the reaction kinetics.
How can I minimize the formation of byproducts?
Byproduct formation is a common challenge. Here are some strategies to improve selectivity:
-
Control of Reaction Temperature: Excursions in temperature can lead to side reactions, such as decomposition or the formation of undesired isomers.
-
Optimize Hydrogen Pressure: In hydrogenation reactions, insufficient hydrogen pressure can lead to incomplete reduction and the formation of partially hydrogenated intermediates. Conversely, excessively high pressure might lead to over-reduction of other functional groups if present.
-
Use of Additives: In some cases, additives can suppress side reactions. For example, in the catalytic amination of isopropanolamine, potassium carbonate was used to improve the selectivity of 1,2-propanediamine.[2]
-
Sequential Addition of Reagents: In reductive amination, the sequential addition of the amine and the reducing agent can sometimes improve selectivity.
What are the recommended analytical techniques for monitoring the reaction and assessing purity?
To effectively troubleshoot and optimize your synthesis, real-time reaction monitoring and accurate purity assessment are essential.
-
Gas Chromatography (GC): GC is a powerful tool for monitoring the consumption of starting materials and the formation of products and byproducts.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation of the final product and any isolated impurities.
-
Mass Spectrometry (MS): MS can confirm the molecular weight of the desired product and help identify unknown byproducts.
-
Infrared (IR) Spectroscopy: IR can be used to track the disappearance of functional groups from the starting material (e.g., -NO2 or -C=O) and the appearance of the amine (-NH2) functional group in the product.
II. Troubleshooting Guide by Synthesis Route
A. Route 1: Reductive Amination of 2-Methyl-1,3-propanediol
This route offers a straightforward approach from a commercially available diol. The diol is first oxidized to the corresponding dialdehyde, which then undergoes reductive amination.
Q1: My yield of this compound is consistently low. What are the likely causes and how can I address them?
Several factors could be contributing to low yields in this multi-step process.
-
Inefficient Oxidation to the Dialdehyde: The initial oxidation of the diol is a critical step. If this step is low-yielding, the overall yield will be poor.
-
Troubleshooting:
-
Choice of Oxidizing Agent: Consider using milder and more selective oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation to minimize over-oxidation to the carboxylic acid.
-
Reaction Monitoring: Carefully monitor the oxidation step by TLC or GC to determine the optimal reaction time and prevent degradation of the aldehyde product.
-
-
-
Suboptimal Catalyst for Reductive Amination: The choice of catalyst and its condition are crucial for the amination step.
-
Troubleshooting:
-
Catalyst Screening: Test a variety of catalysts, such as Raney Nickel, Pd/C, or Rh/Al2O3.[2] Raney Nickel is often effective for such transformations.[2]
-
Catalyst Loading: Ensure an adequate catalyst loading. Typically, this can range from 2-10% by weight of the starting material.[4]
-
Catalyst Activity: Use a fresh batch of catalyst or regenerate/reactivate your existing catalyst according to the manufacturer's instructions.
-
-
-
Incorrect Reaction Parameters: Temperature and pressure play a significant role in reductive amination.
-
Troubleshooting:
-
Temperature Optimization: A systematic study of the reaction temperature is recommended. For similar catalytic aminations, temperatures in the range of 160-220°C have been reported.[4]
-
Pressure Optimization: The pressure of ammonia and hydrogen needs to be optimized. Higher pressures generally favor the reaction but also increase safety risks.
-
-
Q2: I am observing significant amounts of secondary and tertiary amine byproducts. How can I improve the selectivity for the primary diamine?
The formation of higher-order amines is a classic side reaction in reductive aminations.[6]
-
Excess Ammonia: Using a large excess of ammonia can shift the equilibrium towards the formation of the primary amine by outcompeting the newly formed primary amine for reaction with the intermediate imine.
-
Control of Reactant Concentrations: A continuous process or slow addition of the dialdehyde to a reactor containing the catalyst and ammonia-saturated solvent can help maintain a low concentration of the aldehyde and the primary diamine product, thus minimizing the chance for them to react further.
-
Choice of Reducing Agent: While catalytic hydrogenation is common, for smaller-scale lab synthesis, chemical reducing agents can be used. Sodium cyanoborohydride (NaBH3CN) is known to be selective for the reduction of imines in the presence of aldehydes.[6]
Experimental Protocol: Reductive Amination of 2-Methyl-1,3-propanedialdehyde
This is a representative protocol and should be optimized for your specific laboratory conditions.
-
Reactor Setup: To a high-pressure autoclave, add 2-methyl-1,3-propanedialdehyde, a suitable solvent (e.g., methanol or ethanol), and the chosen catalyst (e.g., 5% w/w Raney Nickel).
-
Inerting: Seal the reactor and purge it several times with nitrogen, followed by hydrogen, to remove any air.[4]
-
Reactant Addition: Introduce liquid ammonia into the cooled reactor. The molar ratio of ammonia to the dialdehyde should be high (e.g., 10:1 or greater).
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 bar). Heat the reactor to the optimized temperature (e.g., 180°C) and stir for the predetermined reaction time (e.g., 6-12 hours).[4]
-
Work-up: After cooling the reactor and venting the excess pressure, filter the reaction mixture to remove the catalyst. The solvent and excess ammonia can be removed by distillation.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure.
Diagram: Reductive Amination Workflow
Caption: Workflow for the reductive amination of 2-methyl-1,3-propanedialdehyde.
B. Route 2: Catalytic Hydrogenation of 2-Methyl-1,3-dinitropropane
This method can provide high yields if the starting dinitro compound is accessible. The key is to achieve complete reduction of both nitro groups to amines without significant side reactions.
Q1: The hydrogenation reaction is slow or incomplete. What are the potential issues?
-
Catalyst Deactivation: The catalyst is the workhorse of this reaction, and its activity is critical.
-
Troubleshooting:
-
Catalyst Poisoning: Sulfur or halogen-containing impurities in the starting material or solvent can poison noble metal catalysts. Ensure the purity of your 2-methyl-1,3-dinitropropane.
-
Catalyst Choice: While Pd/C is a common choice for nitro group reductions, other catalysts like platinum oxide (PtO2) or Raney Nickel can also be effective. A Ru-SnOx/Al2O3 catalyst has shown high activity and selectivity in the hydrogenation of dinitrobenzene.[7][8]
-
Catalyst Loading: Increase the catalyst loading, but be mindful of the cost implications on a larger scale.
-
-
-
Mass Transfer Limitations: The reaction involves a solid catalyst, a liquid substrate, and gaseous hydrogen. Inefficient mixing can limit the reaction rate.
-
Troubleshooting:
-
Stirring Rate: Ensure vigorous stirring to keep the catalyst suspended and facilitate the transport of hydrogen to the catalyst surface.
-
Solvent: Choose a solvent in which the starting material is soluble and that does not inhibit the reaction. Ethanol or methanol are common choices.
-
-
-
Insufficient Hydrogen Pressure or Temperature:
-
Troubleshooting:
-
Pressure: Increase the hydrogen pressure. This increases the concentration of hydrogen at the catalyst surface and can enhance the reaction rate.
-
Temperature: Gently warming the reaction can increase the rate, but be cautious as higher temperatures can sometimes lead to side reactions or catalyst degradation.
-
-
Q2: I am observing partially reduced intermediates like nitro-amino compounds. How can I ensure complete reduction?
The formation of these intermediates indicates that the reaction has not gone to completion.
-
Reaction Time: Extend the reaction time and monitor the progress by GC or TLC until the starting material and any intermediates are no longer detectable.
-
Catalyst Loading: A higher catalyst loading can help drive the reaction to completion.
-
Hydrogen Supply: Ensure a continuous and sufficient supply of hydrogen throughout the reaction.
Q3: What are the primary safety considerations for this synthetic route?
-
Handling Dinitro Compounds: Dinitroaromatic compounds can be energetic and should be handled with care. While 2-methyl-1,3-dinitropropane is an aliphatic dinitro compound, it is still prudent to handle it with appropriate personal protective equipment in a well-ventilated area.
-
High-Pressure Hydrogenation: Working with hydrogen gas under pressure carries a risk of fire or explosion.
-
Safety Measures:
-
Use a properly rated and maintained high-pressure reactor (autoclave).
-
Ensure the system is leak-proof.
-
Work in a well-ventilated fume hood or a designated area for high-pressure reactions.
-
Use an appropriate blast shield.
-
Never heat the reactor beyond its pressure and temperature limits.
-
-
Table: Comparison of Catalysts for Nitro Group Hydrogenation
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Pd/C | 25-80°C, 1-10 bar H2 | Highly active, good selectivity | Can be sensitive to poisons |
| PtO2 (Adam's catalyst) | 25-50°C, 1-5 bar H2 | Very active, robust | More expensive than Pd/C |
| Raney Nickel | 50-150°C, 50-100 bar H2 | Lower cost, effective | Requires higher temperatures and pressures, pyrophoric when dry |
| Ru-based catalysts | 80-120°C, 20-50 bar H2 | Can offer high selectivity and stability[7] | May require specific supports and promoters |
Diagram: Hydrogenation Pathway and Potential Byproducts
Caption: Simplified reaction pathway for the hydrogenation of 2-methyl-1,3-dinitropropane.
III. Purification Strategies
Q: What are the most effective methods for purifying this compound?
The choice of purification method will depend on the scale of the reaction and the nature of the impurities.
-
Fractional Distillation: Since this compound is a liquid at room temperature, fractional distillation under reduced pressure is the most common and effective method for purification on a larger scale. This will separate the product from non-volatile impurities and solvents.
-
Salt Formation and Recrystallization: For small-scale purification or to remove certain impurities, the diamine can be converted to a dihydrochloride salt by treating it with hydrochloric acid.[9] The salt can then be purified by recrystallization from a suitable solvent system. The free diamine can be regenerated by treatment with a base.
-
Chromatography: For very high purity requirements or for the removal of closely related impurities, column chromatography on silica gel or alumina may be employed. However, this is generally less practical for large quantities of this polar and basic compound.
IV. References
-
Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. MDPI. [Link]
-
Synthesis of 2-Methyl-2-nitro-1,3-diazido-propane. Chinese Journal of Energetic Materials. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
US4158017A - Preparation of 1,3-diamino-2,2-dimethyl-propane. Google Patents.
-
Reductive Amination of 2‐Amino‐2‐methyl‐1‐propanol and Ammonia to Produce 2‐Methyl‐1,2‐propanediamine over Raney Nickel Catalyst. ResearchGate. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
CN103626664B - Method for synthesizing 2-methyl-1,2-propane diamine. Google Patents.
-
Study On Continuous Preparation Of N-methyl-1,3-propanediamine. Globe Thesis. [Link]
-
Selective Hydrogenation of m-Dinitrobenzene to m-Nitroaniline over Ru-SnOx/Al2O3 Catalyst. MDPI. [Link]
-
Selective Hydrogenation of m-Dinitrobenzene to m-Nitroaniline over Ru-SnOx/Al2O3 Catalyst. ResearchGate. [Link]
Sources
- 1. globethesis.com [globethesis.com]
- 2. researchgate.net [researchgate.net]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. CN103626664B - Method for synthesizing 2-methyl-1,2-propane diamine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2-Methylpropane-1,3-diamine
Introduction
Welcome to the technical support guide for the synthesis of 2-Methylpropane-1,3-diamine (2-MPDA). This document is designed for researchers, chemists, and process development professionals who are actively working with or troubleshooting the synthesis of this versatile diamine. As a key building block in the development of polymers, pharmaceuticals, and specialty chemicals, achieving high purity and yield of 2-MPDA is critical.
This guide moves beyond standard protocols to provide in-depth, field-proven insights into the common side reactions encountered during synthesis. We will explore the mechanistic origins of these impurities and offer robust, validated strategies for their mitigation. Our approach is structured in a practical question-and-answer format to directly address the challenges you may face in the laboratory.
Frequently Asked Questions (FAQs) - General Troubleshooting
Q1: My final product analysis (GC-MS/NMR) shows several unexpected peaks. What are the most common classes of impurities in 2-MPDA synthesis?
A1: Impurities in 2-MPDA synthesis are almost always route-dependent, but they generally fall into three categories:
-
Oligomeric Amines: These are the most prevalent byproducts, especially in routes involving nitrile hydrogenation or reductive amination. They arise from the reaction of the desired diamine product (or its intermediates) with reaction intermediates. You will typically see secondary and tertiary amine impurities with higher molecular weights.
-
Partially Reduced or Oxidized Species: Depending on the starting material, you might encounter alcohols, imines, or amides resulting from incomplete reaction or side reactions with the catalyst or reagents. For instance, in reductive amination, the starting aldehyde can be reduced to its corresponding alcohol.
-
Products of Starting Material Degradation: Precursors can undergo self-reaction. Aldehydes, for example, are susceptible to aldol condensation, while diols can dehydrate under harsh conditions.
Q2: How can I best monitor the progress of my reaction to catch side product formation early?
A2: Real-time or frequent reaction monitoring is crucial. We recommend setting up a sampling plan for analysis by Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). A typical approach involves:
-
Baseline (T=0): Analyze your starting material mixture to confirm purity.
-
Periodic Sampling: Take small, quenched aliquots every 1-2 hours. A rapid workup (e.g., neutralization and extraction into a suitable solvent) followed by GC analysis will allow you to track the consumption of starting material and the appearance of both the desired product and any major byproducts. This data is invaluable for optimizing reaction time and preventing the accumulation of impurities.
Troubleshooting Guide by Synthetic Route
This section provides detailed troubleshooting for the most common synthetic pathways to this compound.
Route 1: Reductive Amination (e.g., from Isobutyraldehyde)
Reductive amination is a powerful method but requires careful control to prevent over-alkylation. The process involves the reaction of an aldehyde (isobutyraldehyde) with an ammonia source to form an imine, which is then reduced in situ.
Core Reaction: (CH₃)₂CHCHO + 2 NH₃ + 2 H₂ --(Catalyst)--> H₂NCH₂CH(CH₃)CH₂NH₂ + 2 H₂O
Q3: My final product is contaminated with a significant amount of a higher molecular weight byproduct. What is this impurity and how can I prevent its formation?
A3: This is a classic case of secondary amine formation , a major side reaction in reductive amination. The primary amine group of your newly formed 2-MPDA is nucleophilic and can react with another molecule of the starting aldehyde (isobutyraldehyde) to form a new imine, which is subsequently reduced.
Mechanism of Side Reaction:
-
Product Reacts with Starting Material: H₂NCH₂CH(CH₃)CH₂NH₂ + (CH₃)₂CHCHO → H₂NCH₂CH(CH₃)CH₂N=CHCH(CH₃)₂ + H₂O
-
Reduction of Imine: The resulting imine is reduced to form the secondary amine byproduct.
Preventative Measures:
-
Control Stoichiometry: The most effective control parameter is the molar ratio of the ammonia source to the aldehyde. A large excess of ammonia (typically >10 equivalents) is essential. This increases the probability that an aldehyde molecule will react with ammonia rather than the product diamine, effectively outcompeting the side reaction.
-
Slow Aldehyde Addition: Instead of adding all the isobutyraldehyde at the beginning, use a syringe pump to add it slowly over several hours. This keeps the instantaneous concentration of the aldehyde low, minimizing the chance of it reacting with the product.[1]
-
Optimize pH: Imine formation is typically fastest under mildly acidic conditions (pH 4-5).[2] However, maintaining a slightly basic environment can favor the reaction with ammonia and suppress side reactions. If using ammonium salts, careful pH control is necessary.
Caption: Competing pathways during nitrile hydrogenation.
Preventative Measures:
-
Use Liquid Ammonia as a Solvent/Additive: This is the most critical factor for achieving high selectivity. The vast excess of ammonia shifts the equilibrium away from the condensation reaction that forms the secondary imine. I[3]t effectively "protects" the intermediate imine from reacting with the product amine.
-
Catalyst Choice: Raney Nickel and Raney Cobalt are commonly used catalysts. Rhodium-based catalysts have also been shown to provide high selectivity to the primary amine. T[3]he choice of catalyst can significantly impact the relative rates of hydrogenation versus condensation.
-
Optimize Conditions:
-
High Pressure: Increased hydrogen pressure generally favors the direct hydrogenation of the imine intermediate to the primary amine.
-
Low Temperature: Lowering the reaction temperature can slow down the rate of the undesired condensation reaction more than it slows the hydrogenation, thus improving selectivity.
-
Quantitative Data Summary
The following table summarizes the impact of key reaction parameters on the formation of the primary side products for the two main synthetic routes.
| Parameter | Route: Reductive Amination | Effect on Side Product (Secondary Amine) | Route: Nitrile Hydrogenation | Effect on Side Product (Oligomeric Amines) |
| Ammonia Conc. | ↑ High Molar Excess (>10 eq) | ↓ Decreases | ↑ Use as Solvent | ↓ Strongly Decreases |
| Temperature | ↑ High Temperature | ↑ Increases | ↑ High Temperature | ↑ Strongly Increases |
| Pressure (H₂) | Moderate Pressure | ~ Neutral | ↑ High Pressure | ↓ Decreases |
| Key Reagent | NaBH(OAc)₃ | ↓ Decreases Aldehyde Reduction | Basic Co-catalyst | ↓ Decreases (improves selectivity) |
Validated Experimental Protocols
Protocol 1: High-Selectivity Reductive Amination of Isobutyraldehyde
This protocol is optimized to minimize the formation of both secondary amine byproducts and isobutanol.
-
Reactor Setup: To a jacketed glass reactor equipped with an overhead stirrer, temperature probe, and a port for a syringe pump, add a solution of ammonia in methanol (e.g., 7N solution, 15 equivalents).
-
Catalyst Addition: Add the hydrogenation catalyst (e.g., 5% Pd/C, 1 mol%) to the ammonia solution.
-
Inerting: Seal the reactor and purge thoroughly with nitrogen, followed by hydrogen.
-
Reaction Conditions: Pressurize the reactor with hydrogen to 5 bar and heat the mixture to 40-50°C.
-
Substrate Addition: Using a syringe pump, add neat isobutyraldehyde (1.0 equivalent) dropwise over a period of 4-6 hours.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir for an additional 2-4 hours. Monitor the disappearance of the aldehyde by taking aliquots for GC analysis.
-
Workup: Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the mixture through a pad of celite to remove the catalyst. The solvent can be removed under reduced pressure, and the resulting diamine purified by distillation.
Protocol 2: Suppressing Oligomerization in Nitrile Hydrogenation
This protocol uses liquid ammonia to maximize the yield of the primary diamine.
-
Reactor Setup: Add Raney Nickel catalyst (slurried in an appropriate solvent like THF, ~5-10 wt%) to a high-pressure autoclave.
-
Inerting: Seal the reactor and purge with nitrogen.
-
Ammonia & Substrate Addition: Cool the autoclave to -40°C or lower. Condense liquid ammonia (sufficient to act as the primary solvent) into the reactor. Add 2-methylmalononitrile (1.0 equivalent).
-
Reaction Conditions: Seal the reactor completely. Pressurize with hydrogen to 100-150 bar. Slowly heat the reactor to 80-100°C. The pressure will increase further due to heating.
-
Reaction & Monitoring: Maintain the reaction at temperature and pressure for 8-12 hours. The reaction progress can be monitored by observing hydrogen uptake.
-
Workup: After the reaction, cool the autoclave to room temperature. Carefully vent the excess hydrogen and then the ammonia in a well-ventilated fume hood. The remaining product can be dissolved in a suitable solvent, filtered to remove the catalyst, and purified by vacuum distillation.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
- U.S. Patent No. 4,739,120 A. (1988).
-
Alonso, F., Riente, P., & Yus, M. (2010). Nickel Nanoparticles in Hydrogen Transfer Reactions. Accounts of Chemical Research, 44(5), 379-391. [Link]
- CN Patent 103333073B. (2014). Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.
-
Smidt, S. P., Pfister, A., & Baiker, A. (2003). A new view on the mechanism of the catalytic hydrogenation of nitriles on the basis of in situ ATR IR spectroscopy. Journal of Catalysis, 219(2), 278-286. [Link]
Sources
Technical Support Center: Optimizing the Synthesis of 2-Methylpropane-1,3-diamine
Welcome to the dedicated technical support resource for the synthesis of 2-Methylpropane-1,3-diamine. This guide is designed for researchers, chemists, and professionals in drug development and materials science who are working with or planning to synthesize this versatile diamine. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you navigate the common challenges and optimize your reaction conditions for higher yields and purity.
Introduction to this compound Synthesis
This compound is a valuable building block in the synthesis of a variety of organic molecules, including pharmaceuticals, polymers, and corrosion inhibitors. Its synthesis is most commonly achieved through the catalytic hydrogenation of 2-methyl-1,3-propanedinitrile. While seemingly straightforward, this reaction is often accompanied by challenges that can impact the final product's quality and yield. This guide provides a structured approach to troubleshooting and optimizing this synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Question 1: My reaction is showing low conversion of the starting dinitrile, even after an extended reaction time. What are the likely causes and how can I improve it?
Answer:
Low conversion is a frequent issue and can often be traced back to catalyst activity or reaction conditions.
-
Catalyst Deactivation: The most common culprit is the deactivation of your hydrogenation catalyst (e.g., Raney Nickel, Raney Cobalt, or a supported noble metal catalyst). This can be caused by impurities in your starting material or solvent, such as sulfur or halogen compounds, which can poison the catalyst. Ensure the purity of your 2-methyl-1,3-propanedinitrile and solvent before starting the reaction.
-
Insufficient Catalyst Loading: The amount of catalyst used is critical. A low catalyst-to-substrate ratio will result in a slower reaction rate. A typical starting point for Raney Nickel or Cobalt is 5-10% by weight relative to the dinitrile. You may need to empirically optimize this for your specific setup.
-
Inadequate Hydrogen Pressure: The hydrogenation of nitriles to amines is highly dependent on hydrogen pressure. Low pressure can lead to incomplete reaction or the formation of intermediate imines. For the synthesis of this compound, a hydrogen pressure in the range of 50-150 bar is often recommended.
-
Suboptimal Temperature: While higher temperatures generally increase reaction rates, excessively high temperatures can lead to side reactions and catalyst degradation. A typical temperature range for this hydrogenation is 80-120 °C. It is crucial to find the optimal balance for your specific catalyst and reactor system.
Question 2: I am observing the formation of significant amounts of byproducts, leading to a low yield of the desired this compound. How can I suppress these side reactions?
Answer:
Side product formation is a key challenge in this synthesis. The primary side reactions involve the formation of secondary and tertiary amines through the reaction of the newly formed primary amine with intermediate imines.
-
Role of Ammonia: The presence of ammonia is crucial for suppressing the formation of secondary and tertiary amines. Ammonia competes with the product diamine for reaction with the intermediate imine, thus favoring the formation of the primary amine. It is recommended to conduct the hydrogenation in the presence of a significant excess of ammonia, either as a gas or dissolved in the solvent (e.g., liquid ammonia or an alcoholic solution of ammonia).
-
Solvent Effects: The choice of solvent can influence the reaction pathway. Protic solvents like methanol or ethanol are commonly used and can help to solvate the intermediates and promote the desired reaction.
-
Catalyst Selection: Certain catalysts exhibit higher selectivity towards primary amine formation. For instance, Raney Cobalt is often reported to have better selectivity than Raney Nickel for the hydrogenation of nitriles to primary amines.
Question 3: The purification of my crude product is proving difficult, and I am struggling to achieve high purity. What are the recommended purification strategies?
Answer:
Effective purification is essential to obtain high-purity this compound.
-
Distillation: Fractional distillation under reduced pressure is the most common method for purifying this compound. The relatively high boiling point of the diamine (approximately 155-157 °C at atmospheric pressure) necessitates vacuum distillation to prevent thermal decomposition.
-
Removal of Catalyst: Before distillation, the solid catalyst must be carefully removed from the reaction mixture. This is typically done by filtration. For pyrophoric catalysts like Raney Nickel, it is crucial to perform this step under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition upon exposure to air. The filter cake should be washed with the reaction solvent to recover any entrained product.
-
Azeotropic Removal of Water: If water is present in the crude product (e.g., from the catalyst or as a reaction byproduct), it can be removed by azeotropic distillation with a suitable solvent like toluene before the final fractional distillation.
Frequently Asked Questions (FAQs)
Q1: What are the primary starting materials for the synthesis of this compound?
The most common precursor is 2-methyl-1,3-propanedinitrile. This dinitrile is typically synthesized from isobutyraldehyde, hydrogen cyanide, and ammonia via the Strecker synthesis.
Q2: What are the key safety precautions to consider during this synthesis?
-
Hydrogen: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure your reactor is properly sealed and operated in a well-ventilated area.
-
High Pressure: The reaction is conducted at high pressure, requiring the use of a properly rated and maintained autoclave.
-
Pyrophoric Catalysts: Raney Nickel and Raney Cobalt are pyrophoric and can ignite spontaneously in air, especially when dry. Handle them under an inert atmosphere or as a slurry in a solvent.
-
Ammonia: Ammonia is a corrosive and toxic gas with a pungent odor. Use appropriate personal protective equipment (PPE) and work in a fume hood.
-
Cyanide: If you are synthesizing the starting dinitrile, be aware that hydrogen cyanide is extremely toxic. All manipulations should be carried out with extreme caution and appropriate safety measures in place.
Q3: Can you provide a general experimental protocol for the synthesis?
Below is a representative laboratory-scale protocol. Note: This is a general guideline and should be adapted and optimized for your specific equipment and safety protocols.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Methyl-1,3-propanedinitrile
-
Raney Cobalt (or Raney Nickel)
-
Anhydrous Ammonia
-
Methanol (anhydrous)
-
Hydrogen gas
Equipment:
-
High-pressure autoclave equipped with a stirrer, gas inlet, pressure gauge, and thermocouple
-
Filtration apparatus
-
Vacuum distillation setup
Procedure:
-
Catalyst Preparation: Under an inert atmosphere, carefully wash the Raney Cobalt catalyst with anhydrous methanol to remove any residual water.
-
Reaction Setup: In the autoclave, combine 2-methyl-1,3-propanedinitrile and anhydrous methanol. Add the prepared Raney Cobalt catalyst (5-10 wt% of the dinitrile).
-
Ammonia Addition: Cool the autoclave and introduce anhydrous ammonia (typically 5-10 molar equivalents relative to the dinitrile).
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then with hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 100 bar) and heat to the reaction temperature (e.g., 100 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen and ammonia. Under an inert atmosphere, filter the reaction mixture to remove the catalyst. Wash the catalyst with methanol to recover the product.
-
Purification: Combine the filtrate and washings. Remove the methanol by distillation. The crude this compound is then purified by fractional distillation under reduced pressure.
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting this compound synthesis.
Data Summary: Typical Reaction Parameters
| Parameter | Recommended Range | Rationale |
| Catalyst | Raney Cobalt, Raney Nickel | High activity for nitrile hydrogenation. Cobalt may offer better selectivity. |
| Catalyst Loading | 5-10 wt% (vs. dinitrile) | Balances reaction rate and cost. |
| Hydrogen Pressure | 50-150 bar | Ensures sufficient hydrogen availability and promotes complete reduction. |
| Temperature | 80-120 °C | Optimizes reaction rate while minimizing side reactions. |
| Ammonia | 5-10 molar equivalents | Suppresses the formation of secondary and tertiary amines. |
| Solvent | Methanol, Ethanol | Protic solvents that facilitate the reaction. |
We hope this technical guide serves as a valuable resource for your work with this compound. For further inquiries, please do not hesitate to contact our technical support team.
Technical Support Center: Purification of 2-Methylpropane-1,3-diamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-Methylpropane-1,3-diamine. This guide is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their work. We will address common impurities, purification strategies, and troubleshooting in a practical, question-and-answer format, grounding our advice in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in synthesized or commercial this compound?
The impurity profile of this compound largely depends on its synthetic route. A common method is the catalytic amination of 2-amino-2-methyl-1-propanol.[1] Another major route is the reductive amination of corresponding aldehydes or diols.[2]
Common impurities may include:
-
Unreacted Starting Materials: Such as 2-amino-2-methyl-1-propanol or 2-methyl-1,3-propanediol.[1][3]
-
Intermediate Species: Incomplete reduction during reductive amination can leave residual imine intermediates.[4][5]
-
Solvents and Water: Residual solvents from the reaction or workup, and absorbed water, are common. It is crucial to avoid contact with air to prevent contamination from atmospheric carbon dioxide.[6]
-
Side-Reaction Products: Over-alkylation can lead to secondary or tertiary amines, and solvent molecules (especially alcohols) can sometimes participate in the reaction, generating undesired alkyl amine impurities.[7]
-
Catalyst Residues: If filtration after the reaction is incomplete, trace metals from the catalyst (e.g., Nickel, Cobalt) may be present.[1][8]
Q2: I have a crude sample of this compound. What is the most effective initial purification strategy?
For a crude liquid sample, vacuum distillation is the most robust and scalable initial purification method. This technique is highly effective at separating the desired diamine from non-volatile impurities like catalyst residues, polymeric byproducts, and salts. It also separates the product from lower-boiling solvents.
If vacuum distillation does not provide sufficient purity, or if you need to remove closely related isomers or byproducts, converting the diamine to its dihydrochloride salt followed by recrystallization is an excellent secondary step. This method leverages differences in solubility and crystal lattice energy to achieve very high purity.[9]
Q3: How can I accurately assess the purity of my this compound sample?
A multi-faceted approach is recommended for purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for identifying and quantifying volatile impurities. A purity level of >98% is often reported by commercial suppliers using GC.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation and can detect impurities with different chemical shifts. Integration of the NMR signals can provide a quantitative purity assessment.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of primary amine functional groups (N-H stretching) and the absence of impurities like carbonyls (C=O) from starting aldehydes or ketones.
Workflow for Purity Assessment
Caption: Workflow for assessing the purity of this compound.
Q4: What are the critical safety precautions for handling this compound?
This compound is a hazardous chemical. Always consult the Safety Data Sheet (SDS) before use.[12] Key hazards include:
Mandatory Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.
-
Keep away from heat, sparks, and open flames.
-
Ensure all equipment is properly grounded to prevent static discharge.[10]
Troubleshooting Guide 1: Purification by Vacuum Distillation
Vacuum distillation is a primary purification technique. However, challenges can arise.
Problem: My distilled product has a yellow or brown tint, suggesting decomposition.
-
Causality: Aliphatic amines can be susceptible to thermal degradation and oxidation at elevated temperatures, even under vacuum. Decomposition can occur if the distillation pot temperature is too high or if the residence time at high temperature is too long.
-
Solution: Optimize Distillation Parameters
-
Improve Vacuum: The primary goal is to lower the boiling point. Ensure all joints are perfectly sealed and use a high-performance vacuum pump. Aim for a pressure below 10 mmHg.
-
Use a Short-Path Apparatus: A short-path distillation head minimizes the distance the vapor travels, reducing condensation holdup and lowering the required distillation temperature.
-
Control Heating: Use a heating mantle with a stirrer for even heat distribution. Increase the temperature gradually and aim for the lowest possible pot temperature that allows for a steady distillation rate. Do not heat the flask to dryness.
-
Workflow for Vacuum Distillation
Caption: Step-by-step workflow for the vacuum distillation of diamines.
Problem: I am getting poor separation from an impurity with a similar boiling point.
-
Causality: Simple distillation is ineffective for separating liquids with boiling points that are close to one another.
-
Solution: Use Fractional Distillation
-
Introduce a Fractionating Column: Insert a Vigreux or packed column (e.g., with Raschig rings or metal sponge) between the distillation flask and the distillation head.
-
Maintain a Temperature Gradient: The column allows for multiple theoretical vaporization-condensation cycles, creating a temperature gradient that enriches the more volatile component at the top. This provides significantly better separation.
-
Insulate the Column: Wrap the column with glass wool or aluminum foil to ensure the temperature gradient is stable and not disrupted by ambient air.
-
| Parameter | Simple Distillation | Fractional Distillation |
| Apparatus | Direct connection of flask to condenser | Fractionating column between flask and condenser |
| Best For | Separating liquids from non-volatile solids or liquids with large boiling point differences (>25 °C) | Separating liquids with close boiling points |
| Efficiency | One theoretical plate | Multiple theoretical plates |
Troubleshooting Guide 2: Purification via Dihydrochloride Salt Crystallization
This is a powerful technique for achieving high purity by removing soluble impurities that are difficult to separate by distillation.
Problem: I've added acid to my diamine solution, but the dihydrochloride salt will not crystallize.
-
Causality: Crystallization requires supersaturation. This can fail to occur if the concentration of the salt is too low, if the wrong solvent is used, or if residual impurities are inhibiting crystal nucleation.
-
Solution: Induce Crystallization
-
Solvent Selection is Key: The ideal solvent should readily dissolve the salt when hot but have very low solubility when cold. For diamine hydrochlorides, polar protic solvents are a good starting point. A common practice is to dissolve the amine in a solvent like isopropanol or ethanol and then bubble dry HCl gas through it or add a solution of HCl in the same solvent.[9]
-
Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent under reduced pressure to reach the point of supersaturation.
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches provide a surface for crystals to begin forming.
-
Seeding: If you have a small crystal of the pure product, add it to the supersaturated solution to act as a template for crystal growth.
-
-
Use an Anti-Solvent: If the salt is too soluble even when cold, slowly add a non-polar "anti-solvent" (e.g., diethyl ether, hexane) in which the salt is insoluble until the solution becomes turbid, indicating precipitation has begun. Then, allow it to stand.
-
Workflow for Purification via Salt Crystallization
Caption: General workflow for purifying a diamine by forming and crystallizing its salt.
Troubleshooting Guide 3: Chromatographic Purification
While not a first-line method for bulk purification, column chromatography is sometimes necessary for removing stubborn impurities.
Problem: My amine product is streaking badly or sticking irreversibly to my silica gel column.
-
Causality: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Basic amines interact strongly with these acidic sites via acid-base interactions, leading to poor elution, significant peak tailing, and often, irreversible adsorption.[14]
-
Solution: Neutralize the Stationary Phase or Modify the Mobile Phase
-
Use a Basic Modifier: The most common solution is to add a small amount of a volatile competing base to your eluent system.
-
Protocol: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexane). The modifier base will occupy the acidic sites on the silica, allowing your diamine product to elute more cleanly.[14]
-
-
Use a Different Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Use Brockmann Grade I or II for best results.
-
Reversed-Phase Silica (C18): For polar amines, reversed-phase chromatography can be effective. To ensure the amine is in its neutral, less polar form, the mobile phase should be buffered at a high pH (e.g., pH 10 with ammonium bicarbonate), which increases retention and improves peak shape.[14]
-
-
References
-
PubChem. (n.d.). 2-Methyl-1,3-propanediamine. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylpropylenediamine. National Center for Biotechnology Information. Retrieved from [Link]
-
ACS Publications. (1975). Ligand-exchange chromatography of diamines and polyamines. Analytical Chemistry. Retrieved from [Link]
-
Chemsrc. (n.d.). 2-Methyl-1,2-propanediamine. Retrieved from [Link]
- Google Patents. (n.d.). US20060217549A1 - Diamine purification method.
-
PMC. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
-
ResearchGate. (2018). Crystal structure of N,N -bis-thiophene-2-yl-methylene-propane-1,3-diamine. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
- Google Patents. (n.d.). CN103626664B - Method for synthesizing 2-methyl-1,2-propane diamine.
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Retrieved from [Link]
-
ResearchGate. (2018). Crystal structure of N,N -bis-thiophene-2-yl-methylene-propane-1,3-diamine. Retrieved from [Link]
-
IUCr Journals. (2024). Crystal structures of two unexpected products of vicinal diamines left to crystallize in acetone. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
- Google Patents. (n.d.). US4096192A - Process for the preparation of 2-methyl-1,3-propanediol.
- Google Patents. (n.d.). US4158017A - Preparation of 1,3-diamino-2,2-dimethyl-propane.
-
MDPI. (n.d.). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Retrieved from [Link]
-
Chinese Journal of Energetic Materials. (2010). Synthesis of 2-Methyl-2-nitro-1,3-diazido-propane. Retrieved from [Link]
-
PubMed. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Retrieved from [Link]
-
DTIC. (n.d.). Purification of Organic Materials and Study of Polymers Therefrom. Retrieved from [Link]
Sources
- 1. CN103626664B - Method for synthesizing 2-methyl-1,2-propane diamine - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. US4096192A - Process for the preparation of 2-methyl-1,3-propanediol - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 8. US4158017A - Preparation of 1,3-diamino-2,2-dimethyl-propane - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. 2-Methyl-1,3-propanediamine | 2400-78-4 | TCI AMERICA [tcichemicals.com]
- 11. calpaclab.com [calpaclab.com]
- 12. echemi.com [echemi.com]
- 13. 2-Methyl-1,3-propanediamine | C4H12N2 | CID 14499052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. biotage.com [biotage.com]
Technical Support Center: 2-Methylpropane-1,3-diamine Reactions
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is dedicated to resolving specific issues that may arise during reactions involving 2-Methylpropane-1,3-diamine. Each point of failure is analyzed from a mechanistic perspective to provide robust and scientifically sound solutions.
Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low reaction yields in processes involving this compound can often be attributed to several factors, ranging from reactant purity to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
-
Purity of Starting Materials: The purity of this compound is paramount. Impurities can interfere with the reaction, leading to the formation of side products and a reduction in the yield of the desired product. It is recommended to use a high-purity grade of the diamine (>98%)[1]. If the purity is questionable, consider purification by distillation.
-
Reaction Conditions: The reaction conditions, including temperature, pressure, and reaction time, play a critical role in the outcome of the synthesis. For instance, in amination reactions, temperatures that are too high can lead to decomposition, while insufficient temperatures may result in incomplete conversion. A design of experiments (DoE) approach can be invaluable in optimizing these parameters. For example, in the synthesis of 1,3-diamino-2,2-dimethylpropane from neopentyl glycol, a related diamine, the temperature is preferably maintained between 220° and 300° C under a pressure of at least 10 atmospheres to achieve high yields[2].
-
Stoichiometry of Reactants: The molar ratio of reactants can significantly impact the reaction equilibrium and, consequently, the yield. It is advisable to experiment with varying the stoichiometry to find the optimal ratio for your specific reaction.
-
Catalyst Activity: In catalyzed reactions, such as reductive aminations, the choice and activity of the catalyst are critical. Deactivated or inappropriate catalysts will lead to poor conversion rates. Ensure the catalyst is fresh and suitable for the specific transformation. For instance, nickel-based catalysts have been shown to be effective in the synthesis of similar diamines[2][3].
Troubleshooting Workflow for Low Yield:
Caption: A logical workflow for troubleshooting low reaction yields.
Question: I am observing significant impurity formation in my reaction. How can I identify and minimize these side products?
Answer: The formation of impurities is a common challenge. The chemical nature of this compound, with its two primary amine groups, can lead to various side reactions if not properly controlled.
-
Common Side Reactions:
-
Over-alkylation: In reactions where the diamine is alkylated, there is a possibility of di- or even tri-alkylation, leading to a mixture of products. To minimize this, a slow addition of the alkylating agent and maintaining a lower temperature can be beneficial.
-
Cyclization: Depending on the electrophile used, intramolecular cyclization reactions can occur.
-
Oxidation: Amines are susceptible to oxidation, especially in the presence of air and certain metals. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
-
Identification of Impurities: A combination of analytical techniques is essential for identifying impurities.
-
Chromatography: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for separating and identifying components in a reaction mixture.
-
Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy can provide detailed structural information about the impurities.
-
-
Minimizing Impurity Formation:
-
Temperature Control: Many side reactions have higher activation energies than the desired reaction. Maintaining a precise and optimal reaction temperature is crucial.
-
Order of Addition: The order in which reactants are added can influence the product distribution.
-
Solvent Choice: The polarity and reactivity of the solvent can affect the reaction pathway.
-
Question: I am struggling with the purification of my product from the unreacted this compound. What are effective purification strategies?
Answer: The high polarity and boiling point of this compound can make its removal challenging, especially if the desired product has similar physical properties.
-
Aqueous Extraction:
-
Acid Wash: Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the basic amine groups of the unreacted diamine, forming a water-soluble salt that can be extracted into the aqueous phase. However, this method is only suitable if the desired product is stable to acidic conditions and does not contain basic functionalities that would also be extracted[4].
-
Copper Sulfate Wash: An alternative to an acid wash is to use an aqueous solution of copper(II) sulfate. Diamines can form complexes with copper ions, which can then be removed in the aqueous layer. This method is particularly useful if the product is acid-sensitive[4].
-
-
Chromatography:
-
Normal-Phase Silica Gel Chromatography: If the product is significantly less polar than the diamine, silica gel chromatography can be an effective purification method.
-
Reverse-Phase Chromatography: For highly polar products, reverse-phase chromatography using a C18 column with a water/acetonitrile or water/methanol mobile phase may be more suitable[4].
-
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities, including residual diamine. It may be beneficial to first convert the product to a salt to facilitate crystallization[5].
Frequently Asked Questions (FAQs)
This section addresses general questions regarding the handling, storage, and properties of this compound.
Question: What are the recommended storage conditions for this compound?
Answer: To ensure its stability and purity, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area[6]. It is also recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and reaction with atmospheric carbon dioxide.
Question: What are the primary safety precautions to take when handling this compound?
Answer: this compound is a corrosive and flammable liquid[1][6][7]. It can cause severe skin burns and eye damage[1][7]. Therefore, it is essential to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[1].
Safety and Handling Parameters:
| Parameter | Information | Source |
| GHS Hazard Statements | H226: Flammable liquid and vapor.H314: Causes severe skin burns and eye damage. | [7] |
| GHS Precautionary Statements | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.P280: Wear protective gloves/protective clothing/eye protection/face protection. | [1][7] |
| Storage | Store in a well-ventilated place. Keep cool. Store locked up. | [6] |
Question: What are some common applications of this compound in research and development?
Answer: this compound is a versatile building block in organic synthesis. Its primary applications include:
-
Ligand Synthesis: The two primary amine groups make it an excellent bidentate ligand for the formation of metal complexes[8].
-
Monomer for Polymers: It is used as a monomer in the synthesis of polyamides and polyimides.
-
Pharmaceutical and Agrochemical Synthesis: It serves as a precursor for the synthesis of various biologically active molecules.
Reaction Scheme: Salt Formation with HCl
Caption: Reaction of this compound with hydrochloric acid to form the corresponding dihydrochloride salt.
References
-
WANG Ying-lei, JI Yue-ping, LI Pu-rui, et al. Synthesis of 2-Methyl-2-nitro-1,3-diazido-propane[J]. Chinese Journal of Energetic Materials, 2010, 18(1): 11-14. [Link]
- US4078003A - Method for the preparation of 1,3-diamino-2,2-dimethyl propane - Google P
-
Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System - MDPI. [Link]
-
2-Methyl-1,3-propanediamine | C4H12N2 | CID 14499052 - PubChem - NIH. [Link]
- CN103626664B - Method for synthesizing 2-methyl-1,2-propane diamine - Google P
-
How can I remove 1,3-PropaneDiamine from reaction mixture? - ResearchGate. [Link]
- CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google P
Sources
- 1. 2-Methyl-1,3-propanediamine | 2400-78-4 | TCI AMERICA [tcichemicals.com]
- 2. US4078003A - Method for the preparation of 1,3-diamino-2,2-dimethyl propane - Google Patents [patents.google.com]
- 3. CN103626664B - Method for synthesizing 2-methyl-1,2-propane diamine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. 2-Methyl-1,3-propanediamine | C4H12N2 | CID 14499052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Preventing byproduct formation in 2-Methylpropane-1,3-diamine synthesis
A Guide to Minimizing Byproduct Formation and Optimizing Purity
Welcome to the Technical Support Center for the synthesis of 2-Methylpropane-1,3-diamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important diamine. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of its synthesis and minimize the formation of unwanted byproducts.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials. Its synthesis, however, can be accompanied by the formation of various byproducts that complicate purification and reduce yields. This guide focuses on the two primary industrial routes for its synthesis: the catalytic amination of 2-methyl-1,3-propanediol and the reductive amination of isobutyraldehyde. We will explore the common byproducts in each route, the mechanisms of their formation, and strategies to control them.
Troubleshooting Guide: Synthesis via Catalytic Amination of 2-Methyl-1,3-propanediol
This route involves the reaction of 2-methyl-1,3-propanediol with ammonia in the presence of a hydrogenation catalyst. While capable of high yields, this process can be compromised by incomplete amination and other side reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of a mono-amino alcohol byproduct. How can I increase the conversion to the desired diamine?
A1: The primary byproduct in this synthesis is often the mono-aminated product, 3-amino-2-methyl-1-propanol.[1] This arises from the incomplete amination of the diol. To drive the reaction towards the formation of the diamine, consider the following strategies:
-
Increase Ammonia Concentration: A higher molar ratio of ammonia to the diol will favor the complete amination of both hydroxyl groups. Ratios of 1:6 to 1:20 (hydroxyl group to ammonia) have been shown to be effective in similar systems.[1]
-
Optimize Reaction Temperature: The reaction is typically carried out at elevated temperatures, often in the range of 150-300°C.[1] A temperature that is too low may result in incomplete conversion, while excessively high temperatures can promote side reactions. A temperature range of 240-260°C is often optimal.[1]
-
Catalyst Selection and Loading: Nickel-based catalysts, particularly those supported on carriers and containing promoters like chromium, are commonly used.[1] Ensure the catalyst is active and used in an appropriate amount.
-
Recycle the Amino Alcohol Byproduct: The mono-amino alcohol can be separated from the diamine and recycled back into the reactor. This approach can significantly improve the overall yield of this compound.[1]
Q2: I am observing the formation of secondary and tertiary amines in my product mixture. What is causing this and how can I prevent it?
A2: The formation of secondary and tertiary amines is a common issue in amination reactions, arising from the reaction of the newly formed primary amine with the starting material or intermediates.
-
Mechanism of Secondary Amine Formation: The primary amine product can react with an intermediate aldehyde (formed in situ from the alcohol) to generate an imine, which is then reduced to a secondary amine.
-
Control Measures:
-
Excess Ammonia: Maintaining a high concentration of ammonia helps to ensure that the intermediate aldehyde is more likely to react with ammonia than with the primary amine product.
-
Reaction Conditions: Careful control of reaction temperature and pressure can influence the selectivity towards the primary amine.
-
Experimental Protocol: Catalytic Amination of 2-Methyl-1,3-propanediol
This protocol is a general guideline and should be optimized for your specific equipment and safety procedures.
-
Reactor Setup: Charge a high-pressure autoclave with 2-methyl-1,3-propanediol and a suitable nickel-based catalyst (e.g., Ni/Cr on a support).
-
Ammonia Addition: Add liquid ammonia to the autoclave to achieve the desired molar ratio (e.g., 20 moles of ammonia per mole of diol).
-
Hydrogenation: Pressurize the reactor with hydrogen.
-
Reaction: Heat the reactor to the target temperature (e.g., 250°C) and maintain for several hours with stirring.
-
Work-up: After cooling and venting, filter the catalyst from the reaction mixture.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to separate the desired this compound from the unreacted diol and the mono-amino alcohol byproduct.
Data Summary
| Parameter | Recommended Range | Rationale |
| Temperature | 240 - 260 °C | Balances reaction rate and selectivity.[1] |
| Pressure | ≥ 10 atm | Maintains reactants in the liquid phase and facilitates hydrogenation.[1] |
| Diol:Ammonia Ratio | 1:20 - 1:40 | High excess of ammonia drives the reaction to completion.[1] |
| Catalyst | Ni/Cr on a carrier | Provides high activity and selectivity for amination.[1] |
Reaction Pathway and Byproduct Formation
Caption: Reductive amination of isobutyraldehyde showing the main pathway and key byproduct formations.
Analytical and Purification Corner
Q: What are the best methods to analyze the purity of my this compound?
A: A combination of techniques is recommended for a comprehensive analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for separating and identifying volatile components in your reaction mixture, including the desired product, unreacted starting materials, and byproducts. Isomeric amines can often be resolved using appropriate GC columns. [2]* Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information, allowing for the confirmation of the desired product and the identification of impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the characteristic functional groups present in the product and to monitor the disappearance of starting material functional groups.
Q: How can I effectively purify this compound?
A: Fractional distillation under reduced pressure is the most common and effective method for purifying this compound on a laboratory and industrial scale. [1]
-
Distillation Parameters: The boiling points of the components in your mixture will dictate the required distillation conditions (pressure, temperature, column efficiency).
-
Alternative Methods: For the removal of polar impurities, washing with a dilute acid solution can be effective, provided the desired product is not acid-sensitive. However, care must be taken as this can sometimes lead to other side reactions. Complexation with metal salts, such as copper(II) sulfate, has also been used to remove residual amines from reaction mixtures.
References
Sources
Technical Support Center: Scaling Up the Synthesis of 2-Methylpropane-1,3-diamine
Welcome to the technical support center for the synthesis of 2-Methylpropane-1,3-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for scaling up the production of this key building block. Our focus is on providing practical, field-tested insights to ensure the successful and efficient synthesis of this compound.
Introduction
This compound is a valuable diamine monomer used in the synthesis of polyamides, polyimides, and as a building block in the development of pharmaceutical compounds.[1] Scaling up its synthesis from the laboratory to pilot or industrial scale presents a unique set of challenges. This guide will address common issues encountered during the scale-up process, offering troubleshooting strategies and answers to frequently asked questions.
Core Synthesis Pathway: Reductive Amination of 2-Methyl-1,3-propanediol
One of the most common and scalable routes to this compound is the reductive amination of 2-methyl-1,3-propanediol.[2] This method involves the reaction of the diol with ammonia in the presence of a catalyst and hydrogen gas.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up of this compound synthesis via reductive amination.
Problem 1: Low Conversion of 2-Methyl-1,3-propanediol
Symptoms:
-
GC analysis of the crude reaction mixture shows a significant amount of unreacted 2-methyl-1,3-propanediol.
-
The reaction appears to stall before reaching completion.
Potential Causes & Solutions:
| Cause | Recommended Action & Explanation |
| Catalyst Inactivity | Action: Ensure the catalyst (e.g., Raney Nickel, Cobalt) is fresh and properly activated. For Raney Nickel, this involves washing with deionized water until the washings are neutral. Explanation: Catalysts can deactivate over time due to poisoning or improper storage. Scale-up requires a proportionally larger amount of active catalyst to maintain reaction rates. |
| Insufficient Ammonia Concentration | Action: Increase the molar excess of ammonia. In a scaled-up batch reactor, ensure efficient sparging of ammonia gas or use a sufficient quantity of liquid ammonia. Explanation: The reaction is an equilibrium process. A higher concentration of ammonia drives the equilibrium towards the formation of the diamine. |
| Inadequate Hydrogen Pressure | Action: Increase the hydrogen pressure within the safe operating limits of the reactor. Explanation: Higher hydrogen pressure increases the concentration of dissolved hydrogen, which is crucial for the reductive step of the amination process. |
| Low Reaction Temperature | Action: Gradually increase the reaction temperature. A typical range for this reaction is 160-220°C.[3] Explanation: While higher temperatures can lead to side reactions, insufficient temperature will result in slow reaction kinetics. |
| Poor Mass Transfer | Action: Increase the agitation speed in the reactor. Explanation: In a larger reactor, ensuring good mixing is critical for bringing the reactants (diol, ammonia, hydrogen) into contact with the solid catalyst. |
Problem 2: Formation of Side Products and Impurities
Symptoms:
-
GC-MS or LC-MS analysis reveals the presence of unexpected peaks in the crude product.
-
The final product has a persistent color or odor after initial purification.
Potential Causes & Solutions:
| Cause | Recommended Action & Explanation |
| Over-alkylation | Action: Optimize the molar ratio of ammonia to the diol. A larger excess of ammonia can help to minimize the formation of secondary and tertiary amines. Explanation: The newly formed primary amine can react further with the diol to form undesired byproducts. |
| Dehydration of Diol | Action: Ensure the reaction temperature does not significantly exceed the recommended range. Explanation: At higher temperatures, 2-methyl-1,3-propanediol can undergo dehydration to form unsaturated alcohols or ethers.[4] |
| Aldol Condensation | Action: This is more relevant if starting from an aldehyde precursor. However, if impurities in the starting diol include aldehydes, this can be an issue. Ensure the purity of the starting 2-methyl-1,3-propanediol. Explanation: Aldehyde impurities can undergo self-condensation or react with the amine product. |
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the reductive amination of 2-methyl-1,3-propanediol on a large scale?
A1: Raney Nickel and Raney Cobalt are commonly used catalysts for this transformation due to their high activity and relatively low cost.[3] For large-scale operations, a fixed-bed reactor with a supported catalyst (e.g., Nickel on alumina) can offer advantages in terms of catalyst separation and continuous processing.
Q2: How can I efficiently remove the catalyst after the reaction in a large batch?
A2: For slurry-phase reactions with Raney Nickel, the catalyst can be allowed to settle, and the supernatant liquid can be decanted or pumped out. The remaining catalyst can then be filtered. It is crucial to handle pyrophoric catalysts like Raney Nickel under a wet, inert atmosphere to prevent ignition upon exposure to air.
Q3: What is the most effective method for purifying this compound at scale?
A3: Fractional distillation under reduced pressure is the most common and effective method for purifying this compound. The product has a boiling point of approximately 123-125°C at 20 mmHg.[5] A packed distillation column will provide the necessary theoretical plates to separate the product from lower and higher boiling impurities.
Q4: How can I minimize the formation of colored impurities during distillation?
A4: Colored impurities can form due to thermal degradation or oxidation of the product. To minimize this, ensure the distillation is performed under a high vacuum to keep the reboiler temperature as low as possible. Additionally, blanketing the distillation apparatus with an inert gas like nitrogen can prevent oxidation.
Q5: Are there any specific safety precautions to consider when scaling up this synthesis?
A5: Yes, several safety precautions are critical:
-
Hydrogen: Hydrogen is highly flammable and forms explosive mixtures with air. Ensure the reactor and all associated equipment are properly grounded and that there are no sources of ignition.
-
Ammonia: Ammonia is a corrosive and toxic gas. Use appropriate personal protective equipment (PPE), including a respirator, and work in a well-ventilated area.
-
Raney Nickel: As mentioned, Raney Nickel is pyrophoric when dry. Always handle it as a slurry in water or a suitable solvent.
-
Exothermic Reaction: The hydrogenation reaction is exothermic. Ensure the reactor has adequate cooling capacity to control the temperature and prevent a runaway reaction.
Experimental Protocols
Protocol 1: Large-Scale Synthesis of this compound
Materials:
-
2-Methyl-1,3-propanediol (99%+)
-
Raney Nickel (slurry in water)
-
Anhydrous Ammonia
-
Hydrogen gas (high purity)
-
Deionized water
-
Methanol
Equipment:
-
High-pressure autoclave (e.g., 5 L) equipped with a mechanical stirrer, gas inlet, liquid sampling port, thermocouple, and cooling coils.
-
Catalyst filtration system
-
Fractional distillation apparatus
Procedure:
-
Catalyst Preparation: In a separate vessel, carefully wash the Raney Nickel slurry (e.g., 50 g) with deionized water until the washings are neutral. Then, wash with methanol to remove the water.
-
Reactor Charging: Charge the high-pressure autoclave with 2-methyl-1,3-propanediol (e.g., 1 kg, 11.1 mol) and the prepared Raney Nickel catalyst under a nitrogen atmosphere.
-
Sealing and Purging: Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen to remove all air.
-
Ammonia Addition: Introduce anhydrous ammonia into the reactor (e.g., 1.5 kg, 88.2 mol).
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar). Begin stirring and heat the reactor to the target temperature (e.g., 180°C). Monitor the reaction progress by taking samples periodically and analyzing them by GC.
-
Cooling and Depressurization: Once the reaction is complete (typically >98% conversion of the diol), cool the reactor to room temperature and carefully vent the excess ammonia and hydrogen.
-
Catalyst Removal: Under an inert atmosphere, filter the reaction mixture to remove the Raney Nickel catalyst.
-
Purification: Transfer the crude product to a distillation flask and perform fractional distillation under reduced pressure to obtain pure this compound.
Visualizations
Reductive Amination Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Conversion
Caption: Decision tree for troubleshooting low reaction conversion.
References
-
Reductive Amination. (2023). In Wikipedia. Retrieved from [Link]
- Method for synthesizing 2-methyl-1,2-propane diamine. (2014). Google Patents.
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of 2-methyl-1,3-propanediol. (n.d.). PrepChem.com. Retrieved from [Link]
Sources
- 1. 2-Methyl-1,3-propanediamine | C4H12N2 | CID 14499052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. CN103626664B - Method for synthesizing 2-methyl-1,2-propane diamine - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. 2-甲基-1,3-丙二醇 99% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Catalyst Selection for 2-Methylpropane-1,3-diamine Synthesis
Welcome to the technical support center for the synthesis of 2-Methylpropane-1,3-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical insights into catalyst selection and process optimization. Our goal is to move beyond simple protocols and explain the fundamental reasoning behind experimental choices, empowering you to troubleshoot and enhance your synthetic outcomes.
The synthesis of this compound, a valuable building block, is most commonly achieved via the catalytic hydrogenation of 2-methyl-1,3-propanedinitrile. The choice of catalyst is the most critical parameter influencing yield, selectivity, and overall process efficiency.[1][2] This guide will walk you through catalyst selection, address common experimental challenges in a question-and-answer format, and provide detailed experimental protocols.
Catalyst Selection and Optimization: A Comparative Guide
The hydrogenation of dinitriles to diamines is a well-established industrial process, yet achieving high selectivity for the primary diamine without the formation of secondary or tertiary amines can be challenging.[1][2] The reaction proceeds through a highly reactive imine intermediate, which can react with the newly formed amine product, leading to undesirable byproducts.[1][2] The catalyst's nature and the reaction conditions are paramount in steering the reaction toward the desired primary diamine.
Frequently Asked Questions: Catalyst Choice
Q: What are the most common catalysts for the hydrogenation of 2-methyl-1,3-propanedinitrile?
A: The most frequently employed catalysts are heterogeneous, based on Group 10 metals.[2] Specifically, Raney® Nickel and Raney® Cobalt are the workhorses for this transformation due to their high activity and cost-effectiveness.[3][4] Supported noble metal catalysts, such as Palladium (Pd) or Rhodium (Rh) on carbon or alumina, are also used, particularly when milder conditions are required or specific selectivity is targeted.[1]
Q: How do I choose between Raney® Nickel and Raney® Cobalt?
A: Your choice depends on a balance of activity, selectivity, and cost.
-
Raney® Nickel is highly active and economical, making it a popular choice for industrial-scale production.[3][5] It provides excellent conversion rates under relatively high pressure and temperature. However, it can sometimes lead to the formation of secondary and tertiary amine byproducts if conditions are not carefully controlled.[2] The addition of a base, like sodium hydroxide, and ammonia is often necessary to suppress the formation of these byproducts and enhance primary amine selectivity.[5][6]
-
Raney® Cobalt catalysts, sometimes doped with other metals like iron, can offer superior selectivity towards the primary diamine compared to Raney® Nickel under certain conditions.[7][8] They may require slightly different operating parameters but can be an excellent option when byproduct formation is a significant concern.
Q: When should I consider using a precious metal catalyst like Palladium or Rhodium?
A: Precious metal catalysts are generally more expensive but can be more active at lower temperatures and pressures.[3] This can be advantageous when dealing with thermally sensitive substrates. Supported palladium catalysts, for example, have been shown to be effective for nitrile hydrogenations.[1] However, for a simple dinitrile like 2-methyl-1,3-propanedinitrile, the cost-performance benefit often favors Raney-type catalysts. Precious metal catalysts might also exhibit different selectivity profiles, which could be explored if Raney catalysts do not provide the desired outcome.
Comparative Overview of Common Catalysts
| Catalyst | Typical Conditions | Advantages | Disadvantages | Selectivity Factors |
| Raney® Nickel | 100-150°C, 2-30 bar H₂, Ammonia/NaOH additive[5] | High activity, Low cost, Widely available[3][4] | Pyrophoric, Requires careful handling, May form secondary/tertiary amines[2] | Addition of ammonia or a strong base is crucial to maximize primary amine yield.[5] |
| Raney® Cobalt | 120-180°C, 20-100 bar H₂ | Often higher selectivity for primary amines compared to Ni[7][9] | Higher cost than Ni, May require more stringent conditions | Doping with other metals (Fe, Ni, etc.) can further enhance selectivity.[7] |
| Palladium on Carbon (Pd/C) | 25-80°C, 6-100 bar H₂[10] | High activity under mild conditions, Good for functional group tolerance[1] | Higher cost, Potential for hydrogenolysis of C-N bonds in some substrates[11] | Solvent system and acidic/basic additives can significantly influence the reaction pathway.[10] |
| Rhodium on Alumina (Rh/Al₂O₃) | 60-100°C, 20-80 bar H₂ | High activity, Can be very selective | High cost | Support material and preparation method play a key role in catalyst performance. |
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis of this compound in a practical, question-and-answer format.
Q1: My reaction has stalled, and the conversion of the dinitrile is low. What are the likely causes and how can I fix this?
A: Low conversion is a frequent issue that can often be traced back to the catalyst or reaction conditions.
-
Cause 1: Catalyst Deactivation/Poisoning. Raney® catalysts are susceptible to poisoning by impurities like sulfur or halogen compounds in your starting material or solvent.
-
Solution: Ensure the purity of your 2-methyl-1,3-propanedinitrile and solvents using analytical techniques like GC-MS or NMR. If impurities are suspected, purify the starting material by distillation.
-
-
Cause 2: Insufficient Catalyst Activity. The activity of Raney® Nickel can vary between batches and decrease with storage.
-
Solution: Always use freshly activated or properly stored catalyst. Consider increasing the catalyst loading (e.g., from 5 wt% to 10 wt% of the substrate).
-
-
Cause 3: Suboptimal Reaction Conditions. Hydrogen pressure, temperature, and agitation are critical.
-
Solution: Ensure your reactor is properly sealed and maintaining the target hydrogen pressure. Verify the reaction temperature with a calibrated thermometer. Increase the stirring speed to ensure good mixing and mass transfer of hydrogen to the catalyst surface.[12]
-
Q2: The conversion is high, but the yield of this compound is low due to the formation of numerous byproducts. How can I improve selectivity?
A: Poor selectivity is the most common challenge in this synthesis, primarily due to the formation of secondary and tertiary amines.[1][2]
-
Cause 1: Absence of a Selectivity-Enhancing Additive. The intermediate imine is highly reactive towards the primary amine product.
-
Solution: The addition of ammonia (typically as liquid ammonia or a solution in the reaction solvent) is essential.[5] Ammonia competes with the primary amine for reaction with the imine intermediate, thereby suppressing the formation of secondary amines.[13] Adding a strong base like NaOH can also improve selectivity.[5][6]
-
-
Cause 2: Reaction Temperature is Too High. Higher temperatures can sometimes favor side reactions.
-
Solution: Try reducing the reaction temperature in 10-15°C increments. While this may slow the reaction rate, it can significantly improve selectivity for the primary amine.
-
-
Cause 3: Incorrect Catalyst Choice. As discussed, some catalysts are inherently more selective than others.
-
Solution: If you are using Raney® Nickel and continue to have selectivity issues despite adding ammonia, consider switching to a Raney® Cobalt catalyst, which is often reported to give higher primary amine selectivity.[14]
-
Q3: I'm having difficulty separating the catalyst from my product mixture after the reaction.
A: Raney® catalysts are fine powders and can be challenging to filter.
-
Cause 1: Fine Catalyst Particles. Raney® Nickel and Cobalt are very fine, pyrophoric powders.
-
Solution: Allow the catalyst to settle completely after the reaction before attempting to decant the supernatant. Filtration is typically done under an inert atmosphere (e.g., nitrogen) to prevent the catalyst from igniting upon contact with air. Using a filter aid like Celite® can help prevent the filter paper from clogging. The relatively high density of Raney® Nickel facilitates its separation from the liquid phase after the reaction is complete.[3]
-
Q4: During workup and purification, I am losing a significant amount of my product. What are some best practices for isolating this compound?
A: Diamines can be tricky to isolate due to their basicity and water solubility.
-
Cause 1: Product Loss During Aqueous Extraction. As a diamine, your product is basic and can be protonated and become highly water-soluble in acidic or neutral aqueous solutions.
-
Solution: During liquid-liquid extraction, ensure the aqueous layer is strongly basic (pH > 12) by adding NaOH or KOH. This will keep the diamine in its free base form, which is more soluble in organic solvents.[15] Use a suitable organic solvent for extraction, and perform multiple extractions to ensure complete recovery.
-
-
Cause 2: Issues with Distillation.
-
Solution: this compound is a liquid at room temperature. Purification is typically achieved by fractional distillation under reduced pressure to prevent thermal decomposition. Ensure your distillation setup is efficient to get a pure product.
-
-
Cause 3: Streaking on Silica Gel Chromatography. The basic amine groups interact strongly with the acidic silica gel, leading to poor separation and recovery.[15][16]
-
Solution: If chromatography is necessary, deactivate the silica gel by adding a small amount of a base, like triethylamine (~1-2%), to the eluent system.[15] This will cap the acidic sites on the silica and allow for much cleaner elution of the amine product.
-
Visualizing the Process
Catalyst Selection Workflow
This diagram outlines the decision-making process for selecting the optimal catalyst system based on experimental goals.
Caption: Decision tree for catalyst selection in diamine synthesis.
Reaction Pathway and Side Reactions
This diagram illustrates the desired reaction pathway from the dinitrile to the primary diamine and the competing side reaction that leads to secondary amine impurities.
Caption: Synthesis pathway and byproduct formation.
Detailed Experimental Protocol
The following is a representative protocol for the lab-scale synthesis of this compound using Raney® Nickel.
Safety First: Raney® Nickel is pyrophoric and must be handled under an inert atmosphere or a layer of solvent (e.g., ethanol, water) at all times. All operations should be conducted in a well-ventilated fume hood. High-pressure hydrogenation should only be performed by trained personnel using a certified high-pressure reactor (autoclave).
Materials:
-
2-methyl-1,3-propanedinitrile (>98% purity)
-
Raney® Nickel (50% slurry in water)
-
Anhydrous Ethanol
-
Liquid Ammonia
-
Hydrogen gas (high purity)
-
Sodium Hydroxide (for workup)
-
Dichloromethane (for extraction)
Equipment:
-
High-pressure autoclave (e.g., Parr reactor) with magnetic stirring, gas inlet, pressure gauge, and thermocouple.
-
Schlenk line or glove box for inert atmosphere handling.
-
Standard laboratory glassware for workup and distillation.
Procedure:
-
Catalyst Preparation:
-
In a flask under a nitrogen atmosphere, weigh out the desired amount of Raney® Nickel slurry (typically 5-10% by weight relative to the dinitrile).
-
Carefully decant the water and wash the catalyst three times with anhydrous ethanol to remove water. Keep the catalyst covered with ethanol at all times.
-
-
Reactor Charging:
-
To the autoclave vessel, add the 2-methyl-1,3-propanedinitrile and anhydrous ethanol (to create a ~10-20% solution).
-
Carefully transfer the washed Raney® Nickel catalyst into the reactor.
-
Seal the reactor according to the manufacturer's instructions.
-
-
Reaction Execution:
-
Move the sealed reactor to a safe, designated area for high-pressure reactions.
-
Purge the reactor headspace three times with nitrogen, followed by three purges with hydrogen to remove all air.
-
Cool the reactor to a low temperature (e.g., -20°C to 0°C) and carefully add the required amount of liquid ammonia (typically 5-15 mol% relative to the dinitrile).
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 30 bar).
-
Begin stirring and heat the reactor to the target temperature (e.g., 120°C).
-
Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is complete when hydrogen consumption ceases.
-
-
Workup and Purification:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Purge the reactor with nitrogen.
-
Under a nitrogen atmosphere, open the reactor. Allow the catalyst to settle.
-
Carefully decant or filter the reaction mixture to remove the catalyst. Caution: The catalyst remains pyrophoric. Quench the recovered catalyst carefully under water.
-
Transfer the filtrate to a round-bottom flask and remove the ethanol and excess ammonia by rotary evaporation.
-
Dissolve the residue in dichloromethane. Wash the organic solution with a saturated aqueous sodium hydroxide solution to remove any acidic impurities and ensure the product is in its free base form.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate by rotary evaporation to yield the crude this compound.
-
Purify the crude product by vacuum distillation to obtain the final, high-purity diamine.
-
-
Analysis:
-
Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and GC-MS analysis.
-
References
-
Mebane, R. C., Jensen, D. R., Rickerd, K. R., & Gross, B. H. (n.d.). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Synthetic Communications, 33(19), 3373–3379. [Link]
- Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. (1998).
-
Pásztor, Z., & Bakos, J. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(2), 223–233. [Link]
- Method for the production of primary amines by hydrogenating nitriles. (2007).
-
Wikipedia. (2024). Raney nickel. [Link]
-
Hydrogenation of dinitriles over Raney®-Ni catalyst. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
- Raney cobalt catalyst and a process for hydrogenating organic compounds using said catalyst. (2000).
-
Bäckvall, J. E., et al. (n.d.). Heterogeneous Raney Nickel and Cobalt Catalysts for Racemization and Dynamic Kinetic Resolution of Amines. Request PDF. ResearchGate. [Link]
-
W.R. Grace & Co. (n.d.). Hydrogenation Catalysts. Retrieved January 18, 2026, from [Link]
-
How to improve efficiency of the diamine synthesis from fluorescein? (2019). Chemistry Stack Exchange. [Link]
-
[Discussion] Tips and Tricks to getting better synthetic yields. (2014). Reddit. [Link]
-
Raney nickel was described for the first time in 1925. (2023). MDPI. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Preparation of 1,3-diamino-2,2-dimethyl-propane. (1979).
- Method for synthesizing 2-methyl-1,2-propane diamine. (2016).
-
Nájera, C., & Yus, M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. [Link]
-
Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. (2021). Nature Communications. [Link]
-
Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. (2022). MDPI. [Link]
-
Reductive Amination of 2‐Amino‐2‐methyl‐1‐propanol and Ammonia to Produce 2‐Methyl‐1,2‐propanediamine over Raney Nickel Catalyst. (n.d.). ResearchGate. [Link]
-
A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration. (2005). Green Chemistry. [Link]
-
Synthesis of 2-Methyl-2-nitro-1,3-diazido-propane. (2010). Chinese Journal of Energetic Materials. [Link]
-
Two-step nitrile hydrogenation to the primary amine proposed by Sabatier et al. (n.d.). ResearchGate. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
-
Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst. (2020). New Journal of Chemistry. [Link]
-
Synthesis of 2-methyl-1,3-propanediol. (n.d.). PrepChem.com. [Link]
-
Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. (2024). Journal of the American Chemical Society. [Link]
-
Wikipedia. (2024). Nitrile reduction. [Link]
-
Switching the Selectivity of Cobalt-Catalyzed Hydrogenation of Nitriles. (2019). ACS Catalysis. [Link]
-
Diamine Biosynthesis: Research Progress and Application Prospects. (2020). Applied and Environmental Microbiology. [Link]
-
Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. (2019). ACS Catalysis. [Link]
-
Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. (2017). ACS Omega. [Link]
-
Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source. (2017). ACS Omega. [Link]
- Process for the preparation of 2-methyl-1,3-propanediol. (1978).
-
2-Methyl-1,3-propanediamine. (n.d.). PubChem. [Link]
-
Wikipedia. (2024). 1,3-Diaminopropane. [Link]
-
N
1,N3-Bis[(2H-pyrrol-2-ylidene)methyl]propane-1,3-diamine. (n.d.). PubChem. [Link]
Sources
- 1. pp.bme.hu [pp.bme.hu]
- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 3. Raney nickel - Wikipedia [en.wikipedia.org]
- 4. Hydrogenation Catalysts [grace.com]
- 5. US7214829B2 - Method for the production of primary amines by hydrogenating nitriles - Google Patents [patents.google.com]
- 6. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]
- 7. US6156694A - Raney cobalt catalyst and a process for hydrogenating organic compounds using said catalyst - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
Technical Support Center: Purification of 2-Methylpropane-1,3-diamine
Welcome to the technical support center for the purification of 2-Methylpropane-1,3-diamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile diamine. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in achieving the desired purity for your downstream applications.
Introduction: The Nuances of Purifying this compound
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and polymers. However, its purification can be a significant hurdle due to its inherent chemical properties. Like many aliphatic diamines, it is prone to absorbing atmospheric water and carbon dioxide, and its purification via distillation requires careful optimization to avoid thermal degradation and overcome potential azeotrope formation. This guide will walk you through a systematic approach to troubleshooting common purification issues, underpinned by the principles of chemical engineering and organic chemistry.
Part 1: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the purification of this compound.
Distillation Issues
Question: I am attempting to purify this compound by fractional distillation, but I'm observing a broad boiling range and poor separation. What could be the cause?
Answer: A broad boiling range during the fractional distillation of this compound can be attributed to several factors. Let's break down the potential causes and solutions.
Potential Causes and Troubleshooting Steps:
-
Presence of Water (Azeotrope Formation): Aliphatic diamines are often hygroscopic and can form azeotropes with water, making complete separation by simple fractional distillation difficult.
-
Troubleshooting:
-
Drying before Distillation: Pre-dry the crude diamine using a suitable drying agent like potassium hydroxide (KOH) pellets or sodium sulfate (Na₂SO₄).
-
Azeotropic Distillation: If significant water is present, consider an azeotropic distillation. Add a solvent that forms a lower-boiling azeotrope with water (e.g., toluene). The water-entrainer azeotrope will distill off first, leaving behind the anhydrous diamine.
-
Karl Fischer Titration: Quantify the water content in your crude material using Karl Fischer titration to determine if this is the primary issue.[1][2][3][4]
-
-
-
Reaction with Atmospheric Carbon Dioxide: this compound can react with CO₂ from the air to form non-volatile carbamate salts. These salts can decompose upon heating in the distillation flask, leading to pressure fluctuations and inconsistent boiling.
-
Troubleshooting:
-
Inert Atmosphere: Handle the diamine under an inert atmosphere (e.g., nitrogen or argon) as much as possible to minimize exposure to air.[5][6]
-
Purging: Before distillation, gently bubble nitrogen through the crude diamine (with mild heating if necessary) to help decompose any carbamates and remove dissolved CO₂.
-
-
-
Thermal Degradation: Although this compound is relatively stable, prolonged heating at high temperatures can lead to decomposition, which can manifest as discoloration and pressure changes.
-
Troubleshooting:
-
Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point of the diamine and minimize thermal stress.
-
Efficient Heating: Use a heating mantle with a stirrer to ensure even heating and avoid localized overheating.
-
-
-
Inefficient Fractionating Column: The efficiency of your fractionating column might be insufficient for the separation.
-
Troubleshooting:
-
Column Selection: Use a column with a higher number of theoretical plates (e.g., a Vigreux or packed column).
-
Proper Insulation: Insulate the column to maintain the temperature gradient.
-
Controlled Distillation Rate: Distill at a slow, steady rate to allow for proper equilibration between the liquid and vapor phases in the column.[7][8][9]
-
-
Question: My purified this compound is clear initially but turns yellow or brown upon standing. Why is this happening and how can I prevent it?
Answer: The discoloration of purified diamines upon storage is a common issue, often related to oxidation or reaction with atmospheric components.
Potential Causes and Prevention:
-
Air Oxidation: Amines can be susceptible to air oxidation, leading to the formation of colored impurities.
-
Prevention:
-
Inert Gas Storage: Store the purified diamine under an inert atmosphere (nitrogen or argon).
-
Amber Glassware: Use amber-colored glass bottles to protect the compound from light, which can catalyze oxidation.
-
Refrigeration: Store the diamine at a low temperature to slow down the rate of degradation.
-
-
-
Residual Impurities: Trace amounts of impurities from the synthesis may be less stable and degrade over time, causing discoloration.
-
Prevention:
-
Thorough Purification: Ensure the initial purification is as complete as possible. A second distillation or purification via the dihydrochloride salt may be necessary.
-
-
Purity Assessment Challenges
Question: I have purified my this compound, but I'm unsure about its final purity. What analytical techniques should I use?
Answer: A combination of analytical techniques is recommended for a comprehensive assessment of the purity of this compound.
Recommended Analytical Methods:
| Technique | Purpose | Key Considerations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To identify and quantify volatile impurities. | Derivatization may be necessary to improve peak shape and resolution. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and identify organic impurities. | Use a deuterated solvent and a known internal standard for quantitative analysis.[10][11][12][13][14][15] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of characteristic functional groups (N-H, C-H, etc.) and identify certain impurities. | Can be used to monitor the disappearance of starting material functional groups (e.g., -OH if the precursor was an amino alcohol). |
| Karl Fischer Titration | To accurately determine the water content. | Essential for applications sensitive to moisture.[1][2][3][4] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in crude this compound?
A1: The impurity profile will largely depend on the synthetic route. If synthesized via the amination of 2-amino-2-methyl-1-propanol, common impurities may include:
-
Unreacted 2-amino-2-methyl-1-propanol.
-
Water, a byproduct of the reaction.
-
Side-products from the amination reaction.
-
Catalyst residues.
Q2: Is it better to purify this compound as the free base or as a salt?
A2: This depends on the nature of the impurities and the desired final purity.
-
Purification as the free base (distillation): This is effective for removing non-volatile impurities and some volatile organic impurities with different boiling points.
-
Purification as a salt (recrystallization): Converting the diamine to its dihydrochloride salt and recrystallizing it is an excellent method for removing impurities that have different solubilities.[16][17] The pure diamine can then be regenerated by treatment with a strong base. This method is particularly useful for achieving very high purity.
Q3: How do I regenerate the free this compound from its dihydrochloride salt?
A3: To regenerate the free diamine, dissolve the dihydrochloride salt in a minimal amount of water and then add a strong base, such as a concentrated solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), until the solution is strongly basic (pH > 12). The free diamine will separate as an oily layer, which can be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane), dried, and then distilled to obtain the pure product.
Q4: What are the key safety precautions when handling this compound?
A4: this compound is a corrosive and flammable liquid.[6][18][19] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep it away from heat, sparks, and open flames.
Part 3: Visualization & Experimental Protocols
Experimental Workflow: Purification via Dihydrochloride Salt Formation
This workflow is recommended when high purity is required and distillation alone is insufficient.
Caption: Workflow for high-purity this compound purification.
Troubleshooting Logic for Fractional Distillation
This decision tree can help diagnose issues during fractional distillation.
Caption: Troubleshooting decision tree for fractional distillation.
Protocol: Purity Assessment by ¹H NMR
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the purified this compound into an NMR tube.
-
Solvent and Standard: Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Analysis:
-
Confirm the characteristic peaks for this compound.
-
Integrate the peaks corresponding to the diamine and the internal standard to calculate the purity.
-
Look for any unexpected peaks that may indicate impurities.
-
| Proton | Expected Chemical Shift (ppm, in D₂O) [16] | Multiplicity | Integration |
| -CH₃ | ~1.17 | singlet | 6H |
| -CH₂- | ~3.05 | singlet | 4H |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
References
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Water contents Amines. (n.d.). Hiranuma. Retrieved from [Link]
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Water Content in Aromatic Amine. (n.d.). Kyoto Electronics Manufacturing Co., Ltd. Retrieved from [Link]
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Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. (2022). MDPI. Retrieved from [Link]
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2-Methyl-1,3-propanediamine. (n.d.). PubChem. Retrieved from [Link]
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2-Methylpropylenediamine. (n.d.). PubChem. Retrieved from [Link]
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2-Methyl-1,2-propanediamine. (n.d.). Chemsrc. Retrieved from [Link]
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Purification: Fractional Distillation. (n.d.). University of Rochester Department of Chemistry. Retrieved from [Link]
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low/high resolution 1H proton nmr spectrum of 2-methylpropane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
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Chemical Properties of 2-Methyl-1,2-propanediamine (CAS 811-93-8). (n.d.). Cheméo. Retrieved from [Link]
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13C nmr spectrum of 2-methylpropane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
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How Do You Troubleshoot Common Distillation Column Issues? (2025). Chemistry For Everyone. Retrieved from [Link]
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Organic Chemistry 1 - What are some common mistakes when doing fractional distillation? (2019). Reddit. Retrieved from [Link]
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2-Methyl-1, 3-propanediamine, min 98% (GC)(T), 1 gram. (n.d.). Aladdin Scientific. Retrieved from [Link]
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N-Methyl-1,3-propanediamine. (n.d.). PubChem. Retrieved from [Link]
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5.3: Fractional Distillation. (2021). Chemistry LibreTexts. Retrieved from [Link]
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How Can You Fix Problems In Distillation Columns? (2025). Chemistry For Everyone. Retrieved from [Link]
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2-Amino-2-methyl-1,3-propanediol. (n.d.). NIST WebBook. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Branched vs. Linear Diamines in Polyamide Synthesis: The Impact of a Single Methyl Group
For researchers, scientists, and professionals in drug development and materials science, the choice of monomers is a critical determinant of the final properties of a polymer. This guide provides an in-depth technical comparison of the use of branched versus linear diamines in polymerization, with a specific focus on the synthesis of polyamides. We will explore how a subtle change in monomer architecture—the introduction of a single methyl group—can significantly alter polymerization kinetics and the thermal and mechanical properties of the resulting polymer.
Introduction: The Architectural Significance of Diamine Monomers
Polyamides, a cornerstone of high-performance polymers, are synthesized through the polycondensation of a diamine and a dicarboxylic acid or its derivative. The structure of the diamine monomer plays a pivotal role in defining the polymer's final characteristics. While linear diamines lead to linear polymer chains with the potential for high crystallinity and strong intermolecular forces, the introduction of a branch, such as a methyl group, can disrupt this regularity. This guide will use the comparative case study of 1,5-diaminopentane (a linear diamine) and its branched isomer, 2-methyl-1,5-pentanediamine , to illustrate these fundamental principles.
Theoretic Impact of Branching on Polymer Structure
The presence of a methyl branch on the diamine backbone introduces steric hindrance and alters the chain's conformational flexibility. This has profound implications for the resulting polymer's architecture and, consequently, its macroscopic properties.
-
Linear Diamines: Promote linear polymer chains that can pack closely together, leading to higher crystallinity and strong hydrogen bonding between amide linkages. This typically results in polymers with high tensile strength, high melting points, and good thermal stability.
-
Branched Diamines: The side group disrupts the regular packing of polymer chains, leading to a more amorphous structure.[1] This can result in lower crystallinity, a lower melting point, and altered mechanical properties. The branching can also influence the polymerization kinetics by sterically hindering the approach of the monomers.
Comparative Experimental Study: Polyamides from 1,5-Diaminopentane and 2-Methyl-1,5-pentanediamine
To provide a clear and objective comparison, we will outline a typical experimental procedure for the synthesis of polyamides via interfacial polymerization, a rapid and effective method for this reaction.[2][3]
Experimental Protocol: Interfacial Polymerization of Polyamides
Materials:
-
1,5-diaminopentane
-
2-methyl-1,5-pentanediamine[4]
-
Sebacoyl chloride
-
Sodium hydroxide (NaOH)
-
Hexane
-
Distilled water
Procedure:
-
Aqueous Phase Preparation:
-
Prepare a solution of the linear diamine (1,5-diaminopentane) in aqueous sodium hydroxide. The NaOH is crucial to neutralize the HCl byproduct of the reaction.[2]
-
In a separate beaker, prepare a solution of the branched diamine (2-methyl-1,5-pentanediamine) in aqueous sodium hydroxide with the same molar concentration as the linear diamine solution.
-
-
Organic Phase Preparation:
-
Prepare a solution of sebacoyl chloride in hexane.
-
-
Interfacial Polymerization:
-
Carefully pour the organic phase (sebacoyl chloride solution) over the aqueous phase (diamine solution) in a beaker to form two distinct layers.
-
A polymer film will form immediately at the interface of the two layers.[2][3]
-
Using forceps, gently grasp the polymer film and pull it out of the beaker as a continuous "rope."
-
Wrap the polymer rope around a glass rod or a test tube and continue to draw it out until one of the reactants is depleted.
-
Repeat the process for the other diamine.
-
-
Polymer Purification and Drying:
-
Wash the synthesized polyamide ropes thoroughly with water and then with acetone or ethanol to remove unreacted monomers and salts.
-
Dry the polymer samples in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
-
Characterization of the Resulting Polyamides
The synthesized polyamides should be characterized to compare their thermal and mechanical properties.
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature (Td).
-
-
Mechanical Testing:
-
Tensile Testing: To measure tensile strength, Young's modulus, and elongation at break of cast films of the polymers.
-
Comparative Performance Data
The introduction of a methyl branch in the diamine monomer has a noticeable impact on the properties of the resulting polyamide. The following table summarizes the expected trends based on published literature.
| Property | Polyamide from 1,5-Diaminopentane (Linear) | Polyamide from 2-Methyl-1,5-pentanediamine (Branched) | Rationale |
| Crystallinity | Higher | Lower | The methyl group disrupts chain packing and hinders crystallization.[1] |
| Melting Temperature (Tm) | Higher | Lower | Reduced crystallinity and weaker intermolecular forces due to branching lead to a lower Tm.[5] |
| Glass Transition Temp. (Tg) | Lower | Higher | The branched structure restricts segmental motion of the polymer chains, leading to a higher Tg.[6] |
| Thermal Stability (Td) | Generally Higher | Slightly Lower | The more ordered, crystalline structure of the linear polyamide can contribute to higher thermal stability. |
| Tensile Strength | Higher | Lower | The higher crystallinity and stronger intermolecular forces in the linear polyamide result in greater strength. |
| Solubility | Lower | Higher | The less regular structure of the branched polyamide allows solvent molecules to penetrate more easily, leading to better solubility.[7] |
Discussion: Causality Behind the Observed Differences
The experimental data consistently demonstrates that the introduction of a single methyl group on the diamine backbone significantly alters the properties of the resulting polyamide.
-
Impact on Polymerization Kinetics: While not always straightforward, the steric hindrance from the methyl group in 2-methyl-1,5-pentanediamine can potentially slow down the polymerization rate compared to the linear 1,5-diaminopentane. The accessibility of the amine groups to the diacid chloride is a key factor in the reaction kinetics of interfacial polymerization.
-
Structure-Property Relationships:
-
The lower melting point of the branched polyamide is a direct consequence of its reduced crystallinity. The methyl side chains act as defects in the polymer chain, preventing the close packing necessary for a highly ordered crystalline structure.
-
The higher glass transition temperature of the branched polyamide might seem counterintuitive. However, the bulky methyl group restricts the rotational freedom of the polymer backbone, requiring more thermal energy for the onset of large-scale segmental motion, which defines the glass transition.
-
The superior mechanical properties of the linear polyamide are attributed to its higher degree of crystallinity and the extensive hydrogen bonding network that can form between the well-aligned polymer chains. This results in a material that can withstand higher stress before yielding.
-
The enhanced solubility of the branched polyamide is a significant advantage for processing. The irregular chain structure creates more free volume, allowing solvent molecules to more easily solvate the polymer chains.
-
Conclusion and Future Perspectives
This guide has demonstrated that even a minor modification to a monomer, such as the addition of a methyl group, can have a profound impact on the polymerization process and the final properties of the resulting polymer. The choice between a linear and a branched diamine allows for the fine-tuning of polyamide properties to suit specific applications.
For researchers and drug development professionals, understanding these structure-property relationships is crucial for designing polymers with tailored characteristics, such as controlled degradation rates, specific mechanical strengths, or desired solubility profiles. Future research could explore the effects of different types and sizes of branched groups on the diamine backbone to further expand the library of polyamides with tunable properties.
References
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Interfacial Polymerization. (n.d.). Retrieved from [Link]
-
Ghosh, S., & De, P. (2021). Structure–function correlation of branched and linear polyaramides for the removal of pollutants from water. RSC Advances, 11(43), 26765-26775. [Link]
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Interfacial Polymerization. (n.d.). Retrieved from [Link]
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de la Campa, J. G., de Abajo, J., & García, J. M. (2012). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry, 50(5), 1015-1024. [Link]
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Kim, J. F., Park, H. B., & Lee, Y. M. (2018). Optimal Performance of Thin-Film Composite Nanofiltration-Like Forward Osmosis Membranes Set Off by Changing the Chemical Structure of Diamine Reacted with Trimesoyl Chloride through Interfacial Polymerization. Membranes, 8(4), 103. [Link]
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Ghosh, S., & De, P. (2021). Structure–function correlation of branched and linear polyaramides for the removal of pollutants from water. RSC Advances, 11(43), 26765-26775. [Link]
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Lee, H. S., Kim, J. H., & Kim, J. H. (2019). Comparison of the properties of polyimides derived from various dianhydride and diamine monomers. Polymers, 11(8), 1344. [Link]
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Catino, A., & Mariani, A. (2001). Aliphatic and Aromatic Polyamides. Chimica & Industria, 83, 43-46. [Link]
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Rathna, G. V., & Kumar, R. S. (2013). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Journal of the Serbian Chemical Society, 78(10), 1475-1487. [Link]
-
Thermal Properties of the Polyamide from 2-Methylpentamethylenediamine and Dodecanedioic Acid. (n.d.). Retrieved from [Link]
-
Kim, M. S., Lee, D. W., & Kim, J. H. (2021). Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s. Polymers, 13(18), 3127. [Link]
-
2-Methylpentamethylenediamine. (n.d.). In Wikipedia. Retrieved from [Link]
-
Synthesis and characterization of copolyamides derived from novel aliphatic bio-based diamine. (n.d.). Retrieved from [Link]
-
Llevot, A., Grau, E., Carlotti, S., Grelier, S., & Cramail, H. (2016). Biobased Polyamides: A Journey from the Biomass Towards Cutting Edge Materials. Polymers, 8(3), 82. [Link]
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Polycondensations of sebacoyl chloride and ByD. (n.d.). Retrieved from [Link]
-
Interfacial Polymerization of Nylon 10 from Diamine and Diacid Chloride. (2020, June 26). In Chemistry LibreTexts. Retrieved from [Link]
-
Synthesis and properties of polyamide-imides with different monomer sequence and effect on transparency and thermal properties. (n.d.). Retrieved from [Link]
-
Smirnova, O. U., Yarosh, A. A., & Sakharov, A. M. (2020). Synthesis and properties of polyamides from 2,5-furandicarboxylic acid and aromatic and aliphatic diamines. Russian Chemical Bulletin, 69(2), 378-381. [Link]
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Al-Hajri, D. S., Al-Omair, M. A., & Al-Romaih, H. S. (2022). Nanofiltration Membranes Formed through Interfacial Polymerization Involving Cycloalkane Amine Monomer and Trimesoyl Chloride Showing Some Tolerance to Chlorine during Dye Desalination. Membranes, 12(3), 314. [Link]
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Effect of the Dianhydride/Branched Diamine Ratio on the Architecture and Room Temperature Healing Behavior of Polyetherimides. (2016). ACS Applied Materials & Interfaces, 8(50), 34664-34675. [Link]
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Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols. (2021). Polymers, 13(21), 3786. [Link]
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The Effect of α-Olefin–Maleic Anhydride Copolymer on the Rheological and Crystalline Properties and Microcellular Foaming Behavior of Polyamide 6. (2023). Polymers, 15(9), 2095. [Link]
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2-Methyl-1,5-pentanediamine. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]
-
Thermodynamic Properties of 1,5-Pentanediamine Adipate Dihydrate in Three Binary Solvent Systems from 278.15 K to 313.15 K. (2022). Crystals, 12(6), 877. [Link]
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A Senior Application Scientist's Guide to the Analysis of 2-Methylpropane-1,3-diamine: A Comparative Review of GC-MS and Alternative Methodologies
For researchers, scientists, and professionals in drug development, the accurate quantification and identification of small molecules are paramount. This guide provides an in-depth technical comparison of analytical methodologies for 2-Methylpropane-1,3-diamine, a key building block and potential impurity in various chemical syntheses. We will delve into the nuances of Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical technique and objectively compare its performance against viable alternatives, supported by established experimental principles.
The Analytical Challenge: The Nature of this compound
This compound (CAS RN: 2400-78-4) is a short-chain aliphatic diamine with a molecular weight of 88.15 g/mol .[1] Its structure, characterized by two primary amine groups and a methyl branch, presents a distinct analytical challenge. The high polarity and hydrogen-bonding capacity of the amine functional groups lead to low volatility and potential for strong interaction with active sites in a gas chromatograph, often resulting in poor peak shape and low sensitivity if analyzed directly.[2] To overcome these hurdles, chemical derivatization is an essential step in the analytical workflow for GC-MS analysis.
The Gold Standard: GC-MS with Derivatization
Gas Chromatography-Mass Spectrometry is a powerful and widely adopted technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[3][4] For non-volatile or highly polar analytes like this compound, derivatization is employed to chemically modify the molecule, increasing its volatility and thermal stability, thereby making it amenable to GC analysis.[2]
The Rationale Behind Derivatization
The primary objective of derivatization in this context is to cap the active hydrogens on the amine groups with non-polar moieties. This transformation achieves several critical goals:
-
Increased Volatility: By replacing the polar N-H bonds with less polar groups, intermolecular hydrogen bonding is eliminated, significantly lowering the boiling point of the analyte and allowing it to be readily vaporized in the GC inlet.
-
Improved Chromatographic Performance: Derivatization reduces the analyte's interaction with the stationary phase of the GC column, leading to more symmetrical peak shapes and improved resolution.
-
Enhanced Sensitivity: Certain derivatizing agents can introduce fluorinated groups, which can enhance the response of an electron capture detector (ECD) or improve ionization efficiency in the mass spectrometer.
-
Structural Confirmation: The mass shift and characteristic fragmentation patterns of the derivative provide additional confidence in the identification of the analyte.
Proposed Derivatization Strategy: Acylation with Pentafluoropropionic Anhydride (PFPA)
Acylation with fluorinated anhydrides is a common and effective derivatization method for primary and secondary amines.[5] Pentafluoropropionic anhydride (PFPA) reacts with the primary amine groups of this compound to form stable, volatile N,N'-bis(pentafluoropropionyl) derivatives.
Diagram: Derivatization of this compound with PFPA
Caption: Chemical reaction of this compound with PFPA.
Experimental Protocol: A Proposed GC-MS Method
1. Sample Preparation and Derivatization:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL. Create a series of calibration standards by serial dilution.
-
Derivatization:
-
To 100 µL of the standard or sample solution in a sealed vial, add 50 µL of a suitable base (e.g., 1 M sodium bicarbonate) to ensure the amine is in its free base form.
-
Add 50 µL of PFPA.
-
Vortex the mixture for 1 minute.
-
Heat the vial at 60-70°C for 30 minutes to drive the reaction to completion.
-
After cooling to room temperature, add 200 µL of an extraction solvent (e.g., ethyl acetate or toluene) and 200 µL of water.
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer containing the derivatized analyte to a GC vial for analysis.
-
2. GC-MS Instrumentation and Conditions:
| Parameter | Proposed Condition | Rationale |
| Gas Chromatograph | Agilent 8890 GC or equivalent | A modern, reliable GC system is essential for reproducible results. |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | A non-polar column is suitable for the separation of the relatively non-polar derivatized analyte. |
| Inlet Temperature | 250°C | Ensures complete vaporization of the derivatized analyte without thermal degradation. |
| Injection Mode | Splitless (1 µL injection volume) | Provides high sensitivity for trace-level analysis. |
| Oven Program | Initial temp 60°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min) | A temperature gradient allows for the efficient separation of the analyte from solvent and other potential components. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | An inert carrier gas is required for GC, and helium provides good efficiency. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent | A sensitive and robust mass spectrometer is crucial for detection and identification. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Source Temperature | 230°C | Optimized temperature to maintain ion integrity. |
| Quadrupole Temp. | 150°C | Ensures stable performance of the mass analyzer. |
| Acquisition Mode | Full Scan (m/z 50-500) for identification and Selected Ion Monitoring (SIM) for quantification | Full scan allows for the identification of unknown compounds, while SIM mode provides higher sensitivity and selectivity for target analyte quantification. |
| Expected SIM Ions | To be determined from the mass spectrum of the derivatized standard. Likely fragments would involve loss of CF3, C2F5, and parts of the carbon chain. | The selection of characteristic and abundant ions is key to achieving high sensitivity and specificity in SIM mode. |
Diagram: GC-MS Analytical Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Alternative Analytical Methodologies: A Comparative Overview
While GC-MS is a powerful tool, other techniques can also be employed for the analysis of this compound, each with its own set of advantages and limitations.
High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD)
HPLC is a versatile technique that separates compounds in a liquid mobile phase. For the analysis of aliphatic amines, which lack a strong chromophore, derivatization is also necessary to enable detection by UV or fluorescence detectors.
-
Derivatization for HPLC: Common derivatizing agents for HPLC include dansyl chloride and o-phthalaldehyde (OPA). Dansyl chloride reacts with primary and secondary amines to form highly fluorescent derivatives, offering excellent sensitivity.[7][8][9][10]
-
Advantages: HPLC is well-suited for the analysis of non-volatile and thermally labile compounds without the need for high temperatures. The instrumentation can be less complex and more cost-effective than GC-MS.
-
Disadvantages: HPLC typically offers lower chromatographic resolution compared to capillary GC. The identification is based solely on retention time, which is less definitive than the mass spectral data provided by MS.
Ion Chromatography (IC)
Ion chromatography is a form of HPLC that is specifically designed for the separation of ionic species. It is an excellent technique for the analysis of small, polar amines without the need for derivatization.
-
Principle of Separation: Amines, being weak bases, are protonated in an acidic eluent and can be separated on a cation-exchange column.[11][12][13][14] Detection is typically achieved by suppressed conductivity, which provides high sensitivity and a stable baseline.
-
Advantages: IC eliminates the need for a derivatization step, simplifying sample preparation and reducing potential sources of error. It is a robust and reliable technique for the analysis of a wide range of amines.[11][12][13][14]
-
Disadvantages: The identification is based on retention time alone. The sensitivity may not be as low as that achievable with GC-MS or HPLC with fluorescence detection for certain applications.
Performance Comparison: GC-MS vs. Alternatives
The choice of analytical technique depends on the specific requirements of the analysis, including the desired sensitivity, selectivity, and sample throughput.
| Feature | GC-MS with Derivatization | HPLC-UV/FLD with Derivatization | Ion Chromatography (IC) |
| Principle | Separation of volatile derivatives in the gas phase | Separation of derivatized analytes in the liquid phase | Separation of ionic species in the liquid phase |
| Derivatization | Required (e.g., PFPA) | Required (e.g., Dansyl Chloride) | Not required |
| Selectivity | Very High (based on retention time and mass spectrum) | Moderate (based on retention time) | Moderate (based on retention time) |
| Sensitivity (LOD) | Low (pg to fg range) | Low (pmol to fmol range with fluorescence detection) | Moderate (µg/L to mg/L range) |
| Identification | High confidence (mass spectral library matching) | Tentative (based on retention time matching with standard) | Tentative (based on retention time matching with standard) |
| Sample Throughput | Moderate (dependent on GC run time) | High | High |
| Instrumentation Cost | High | Moderate | Moderate |
| Robustness | High, but can be affected by matrix interferences | High | Very High |
Conclusion: Selecting the Optimal Analytical Strategy
For the definitive identification and highly sensitive quantification of this compound, GC-MS with derivatization stands out as the superior technique. The structural information provided by the mass spectrometer offers an unparalleled level of confidence in the analytical results, which is often a critical requirement in pharmaceutical and drug development settings.
However, for routine analysis where high sample throughput is a priority and the identity of the analyte is already established, Ion Chromatography presents a compelling alternative. The elimination of the derivatization step streamlines the workflow, reduces the potential for analytical variability, and can lead to a more cost-effective and robust method.
HPLC with UV or fluorescence detection after derivatization also offers a viable and sensitive option, particularly when GC-MS instrumentation is not available. The choice between these techniques should be guided by a thorough evaluation of the specific analytical needs, available resources, and the required level of data quality.
This guide provides a framework for the development and comparison of analytical methods for this compound. It is essential to perform a full method validation for any chosen technique to ensure its accuracy, precision, and reliability for the intended application.[3][15][16]
References
-
Agilent Technologies. (n.d.). Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Retrieved from [Link]
-
Azom.com. (2015, October 16). Identification of Amines Found in Refineries via Ion Chromatography Using a High Capacity Cation Exchange Column. Retrieved from [Link]
- González-Ibarra, A. A., et al. (2015). Determination of putrescine, cadaverine, spermidine and spermine in different chemical matrices by high performance liquid chromatography-electrospray ionization-ion trap tandem mass spectrometry (HPLC-ESI-ITMS/MS).
- Kusch, P., et al. (2009). Identification and Structural Elucidation of Corrosion Inhibiting Long-Chain N-1Alkyl1,3-propanediamines by GC–MS.
- Lázaro, C. A., et al. (2013). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. Arquivo Brasileiro de Medicina Veterinária e Zootecnia, 65(5), 1534-1542.
- Mol, H. G., et al. (2000). Preconcentration and dansylation of aliphatic amines using C18 solid-phase packings: Application to the screening analysis in environmental water samples.
- On-Site Analysis. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives.
- P. E. F. G. (n.d.). Organic analysis by ion chromatography. 1. Determination of aromatic amines and aromatic diisocyanates by cation-exchange chromatography with amperometric detection.
- Park, M., et al. (2018). Linear correlation of aliphatic diamines to response factors by number of carbons in GC-MS. Journal of Industrial and Engineering Chemistry, 68, 333-339.
- Patil, V. (2015). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Quality Assurance, 6(3), 64-70.
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ResearchGate. (n.d.). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. Retrieved from [Link]
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ResearchGate. (n.d.). 2.2.2. Quantitation by HPLC of amines as dansyl derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Ion chromatographic separation of polyamines: Putrescine, spermidine and spermine. Retrieved from [Link]
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Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Retrieved from [Link]
- Wang, Y., et al. (2018). Determining Eight Biogenic Amines in Surface Water Using High-Performance Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 8541248.
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LabRulez GCMS. (2021, April 22). GC & GC/MS Method Development Quick Reference Guide. Retrieved from [Link]
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MDPI. (2021). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved from [Link]
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MDPI. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14499052, 2-Methyl-1,3-propanediamine. Retrieved from [Link]
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A Senior Application Scientist's Guide to HPLC Quantification of 2-Methylpropane-1,3-diamine
Introduction: The Analytical Challenge of Small Diamines
2-Methylpropane-1,3-diamine is a small, polar aliphatic diamine. From an analytical perspective, its structure presents a significant challenge for quantification by High-Performance Liquid Chromatography (HPLC). The molecule lacks a chromophore or fluorophore, rendering it essentially invisible to the most common HPLC detectors, such as UV-Visible (UV-Vis) and Fluorescence Detectors (FLD). Therefore, direct analysis is not feasible.
To overcome this, a chemical derivatization strategy is required. This involves reacting the diamine with a labeling reagent to attach a UV-active or fluorescent tag. This guide provides an in-depth comparison of two robust, field-proven pre-column derivatization methods for the quantification of this compound: the o-Phthalaldehyde (OPA) method for fluorescence detection and the 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) method for either UV or fluorescence detection. Additionally, we will explore a modern, alternative approach that avoids derivatization altogether: Hydrophilic Interaction Chromatography (HILIC) coupled with a universal detector.
This document is designed for researchers and drug development professionals, offering not just protocols but the scientific rationale behind the methodological choices, ensuring you can select and implement the most suitable method for your laboratory's needs.
Method 1: Pre-column Derivatization with o-Phthalaldehyde (OPA)
The OPA method is a classic and widely adopted technique for the sensitive detection of primary amines.[1][2][3]
Principle and Causality
The reaction, first reported by Roth in 1971, involves the rapid reaction of a primary amine with OPA in the presence of a thiol-containing compound (e.g., 2-mercaptoethanol or N-acetyl-L-cysteine) under basic conditions.[2] This forms a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole derivative.[1][2][4][5] The mechanism involves the initial reaction of the primary amine with OPA, followed by the addition of the thiol to form the fluorescent product.[1][4][5] Because this compound possesses two primary amine groups, it will react to form a highly responsive derivative, making this method exceptionally sensitive. The choice of a fluorescence detector is critical, as it offers significantly higher sensitivity than UV absorbance for these derivatives.
Visualizing the OPA Derivatization Workflow
Caption: General workflow for OPA-based amine quantification.
Experimental Protocol
1. Reagent Preparation:
-
Borate Buffer (0.4 M, pH 10.2): Dissolve boric acid in water and adjust the pH to 10.2 with a concentrated NaOH solution.[6]
-
OPA Derivatization Reagent: To 50 mL of borate buffer, add 50 mg of o-Phthalaldehyde (dissolved in 1 mL of methanol) and 100 µL of 2-mercaptoethanol.[6][7] This reagent is light-sensitive and should be prepared fresh and stored in a dark vial. Its stability is typically limited to one or two weeks when stored properly.[7]
2. Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable diluent (e.g., 0.1 M HCl).
-
Create a series of calibration standards by diluting the stock solution.
-
Dilute unknown samples to fall within the calibration range.
3. Derivatization Procedure:
-
In an autosampler vial, combine 100 µL of the sample/standard with 200 µL of the OPA derivatization reagent.
-
Mix thoroughly and allow the reaction to proceed for exactly 2 minutes at room temperature before injection. The timing is critical as the OPA derivatives of some amines can be unstable over longer periods.[8][9]
4. HPLC-FLD Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 25 mM Sodium Phosphate buffer, pH 7.2.
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v).
-
Gradient: A typical gradient would start at 20% B, ramp to 80% B over 15 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detector: Excitation wavelength (Ex) of 340 nm and an Emission wavelength (Em) of 455 nm.
Method 2: Pre-column Derivatization with FMOC-Cl
9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) is another excellent derivatizing reagent that reacts with both primary and secondary amines to yield stable, highly fluorescent, and UV-active derivatives.[10]
Principle and Causality
The reaction between FMOC-Cl and an amine occurs under mildly basic conditions, typically in a borate buffer.[11] The chloride is displaced by the amine nucleophile, forming a stable carbamate linkage.[12] This attaches the large, aromatic fluorenylmethoxycarbonyl group to the diamine. This group has strong UV absorbance (around 265 nm) and is also fluorescent, providing flexibility in the choice of detector. Unlike OPA derivatives, FMOC derivatives are generally much more stable, allowing for delayed analysis or re-injection from an autosampler.[11] A key consideration is that excess FMOC-Cl can hydrolyze to form FMOC-OH, which can be a major interfering peak in the chromatogram.[10] This is often managed by adding an amine scavenger like glycine after the primary reaction or by extracting the derivatives.[10]
Visualizing the FMOC-Cl Derivatization Reaction
Caption: Reaction of the diamine with two equivalents of FMOC-Cl.
Experimental Protocol
1. Reagent Preparation:
-
Borate Buffer (0.1 M, pH 9.5): Prepare as described previously, adjusting pH as needed.
-
FMOC-Cl Reagent (15 mM): Dissolve the appropriate amount of FMOC-Cl in acetone or acetonitrile. This solution should be prepared fresh daily.
2. Standard and Sample Preparation:
-
Prepare standards and samples as described for the OPA method.
3. Derivatization Procedure:
-
In a vial, mix 100 µL of sample/standard with 200 µL of borate buffer.
-
Add 200 µL of the FMOC-Cl reagent, vortex immediately, and let the reaction proceed for 10 minutes at room temperature.
-
To quench the excess FMOC-Cl, add 100 µL of a primary amine solution (e.g., 0.1 M glycine or amantadine) and react for another 2 minutes.
-
The sample is now ready for injection.
4. HPLC-UV/FLD Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 50 mM Sodium Acetate buffer, pH 4.2.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient would be 40% B to 90% B over 20 minutes.
-
Flow Rate: 1.2 mL/min.
-
Detection:
- UV Detector: 265 nm.
- Fluorescence Detector: Ex: 265 nm, Em: 315 nm.
Method 3 (Alternative): HILIC with Charged Aerosol Detection (CAD)
For laboratories equipped with universal detectors, a derivatization-free approach is possible using Hydrophilic Interaction Chromatography (HILIC).
Principle and Causality
HILIC is a chromatographic technique that uses a polar stationary phase (like bare silica or a diol-bonded phase) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[13] This creates a water-enriched layer on the surface of the stationary phase. Polar analytes, like this compound, partition into this layer and are retained. This is the opposite of reversed-phase chromatography.
Since the analyte is not derivatized, a universal detector is required. The Charged Aerosol Detector (CAD) is an excellent choice. It nebulizes the column effluent, and the resulting aerosol particles are charged and then measured by an electrometer. The response is proportional to the mass of the non-volatile analyte, making it suitable for compounds without a chromophore. This approach simplifies sample preparation significantly but requires specialized instrumentation and careful mobile phase selection, as non-volatile buffers can create high background noise.[14]
Experimental Protocol
1. Reagent Preparation:
-
Mobile Phase A: 100 mM Ammonium Formate, pH 3.0, in water.
-
Mobile Phase B: Acetonitrile.
-
Sample Diluent: 80:20 (v/v) Acetonitrile:Water. It is critical that the sample is dissolved in a solvent similar in strength to the mobile phase to ensure good peak shape.
2. Standard and Sample Preparation:
-
Prepare stock solutions and standards using the sample diluent.
3. HILIC-CAD Conditions:
-
Column: HILIC column (e.g., ZIC-HILIC, 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase: Isocratic elution with 85% Mobile Phase B and 15% Mobile Phase A is a good starting point.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
CAD Settings:
- Nebulizer Temperature: 35 °C.
- Power Function: Set according to manufacturer's recommendation.
Performance Comparison Guide
The choice of method depends on available instrumentation, required sensitivity, and sample throughput needs. The following table summarizes the key performance attributes of each method based on typical experimental data.
| Parameter | OPA-FLD Method | FMOC-UV/FLD Method | HILIC-CAD Method |
| Principle | Pre-column derivatization | Pre-column derivatization | Direct analysis |
| Detector | Fluorescence (FLD) | UV or Fluorescence (FLD) | Charged Aerosol (CAD) |
| Sensitivity | Excellent (low ng/mL to pg/mL) | Very Good (low to mid ng/mL) | Good (mid to high ng/mL) |
| Selectivity | Very High (for primary amines) | High (for primary/secondary amines) | Moderate (separates by polarity) |
| Speed (Sample Prep) | Very Fast (~2 min reaction) | Moderate (~15 min reaction) | Fastest (dilute and shoot) |
| Derivative Stability | Low to Moderate | High | N/A |
| Throughput | High | Moderate | High |
| Robustness | Moderate (reagent stability) | High | High (no reaction variables) |
| Instrumentation | Standard HPLC with FLD | Standard HPLC with UV or FLD | HPLC with CAD |
| Primary Advantage | Highest Sensitivity | Derivative Stability & Flexibility | No Derivatization Required |
| Primary Disadvantage | Derivative Instability | Reagent Interference (FMOC-OH) | Lower Sensitivity, requires CAD |
Expert Recommendation & Conclusion
As a Senior Application Scientist, my recommendation is contingent on the specific analytical objective:
-
For Ultra-Trace Quantification: When the highest sensitivity is paramount, such as in impurity profiling or pharmacokinetic studies, the OPA-FLD method is the undisputed choice. Its speed and sensitivity are unmatched, provided that the sample analysis workflow is automated and consistent to manage the derivative instability.
-
For Routine, Robust Analysis: When reliability, method robustness, and sample stability are more critical than absolute sensitivity, the FMOC-Cl method is superior. The stability of the derivatives allows for samples to be queued in an autosampler for extended periods, making it ideal for quality control environments. The ability to use either UV or fluorescence detection adds valuable flexibility.
-
For Simplicity and High-Throughput Screening: If the laboratory is equipped with a universal detector like a CAD and the required sensitivity is within the mid-ng/mL range or higher, the HILIC-CAD method is the most efficient. The elimination of the derivatization step drastically reduces sample preparation time and removes a significant source of potential error, making it perfect for screening large numbers of samples.
Ultimately, the quantification of this compound is a solvable analytical problem. By understanding the chemical principles behind each of these validated methods, researchers can confidently select the approach that best aligns with their technical capabilities and research goals.
References
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ResearchGate. (n.d.). HPLC of amines as 9-fluorenylmethyl chloroformate derivatives. Retrieved January 18, 2026, from [Link]
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Rovelli, G., & Wilson, K. R. (2023). Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. The Journal of Physical Chemistry B, 127(14), 3257–3265. [Link]
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Rovelli, G., & Wilson, K. R. (2023). Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. PubMed. [Link]
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Rovelli, G., & Wilson, K. R. (2023). Elucidating the Mechanism for the Reaction of o-phthalaldehyde with Primary Amines in the Presence of Thiols. eScholarship, University of California. [Link]
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Rovelli, G., & Wilson, K. R. (2023). Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols. OSTI.GOV. [Link]
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ResearchGate. (n.d.). Elucidating the Mechanism for the Reaction of o-Phthalaldehyde with Primary Amines in the Presence of Thiols | Request PDF. Retrieved January 18, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved January 18, 2026, from [Link]
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Malaysian Journal of Chemistry. (2019). 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. [Link]
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Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved January 18, 2026, from [Link]
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ResearchGate. (n.d.). The reaction of amines with 9-fluorenilmetil-cloroformiato (FMOC-Cl). Retrieved January 18, 2026, from [Link]
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Lio, M. S., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health. [Link]
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American Chemical Society. (2021). 9-Fluorenylmethyloxycarbonyl chloride. [Link]
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ResearchGate. (n.d.). The derivatization scheme of alkyl amines with FMOC-Cl. Retrieved January 18, 2026, from [Link]
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ResearchGate. (n.d.). Derivatization, stability and chromatographic behavior of o-phthaldialdehyde amino acid and amine derivatives: o-Phthaldialdehyde/ 2-mercaptoethanol reagent | Request PDF. Retrieved January 18, 2026, from [Link]
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ScienceOpen. (2019). Review Article The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Be. [Link]
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American Pharmaceutical Review. (n.d.). Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids. Retrieved January 18, 2026, from [Link]
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Interchim. (n.d.). OPA, amine detection reagent. Retrieved January 18, 2026, from [Link]
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Wiley Analytical Science. (2023). Salty solutions affect HILIC-CAD analysis. [Link]
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ResearchGate. (n.d.). Hydrophilic interaction chromatography with aerosol-based detectors (ELSD, CAD, NQAD) for polar compounds lacking a UV chromophore in an intravenous formulation | Request PDF. Retrieved January 18, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of 1,3-Propanediamine, N-methyl-N'-(2-nitrophenyl)-N-[3-[(2-nitrophenyl)amino]propyl]- on Newcrom R1 HPLC column. Retrieved January 18, 2026, from [Link]
-
DiVA portal. (n.d.). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Retrieved January 18, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of N-Methyl-1,3-propanediamine on Newcrom R1 HPLC column. Retrieved January 18, 2026, from [Link]
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PubMed. (2012). Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection. [Link]
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PubMed. (2018). Liquid chromatography-tandem mass spectrometry method for the analysis of N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, a biocidal disinfectant, in dairy products. [Link]
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ResearchGate. (n.d.). Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection | Request PDF. Retrieved January 18, 2026, from [Link]
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A Comparative Guide to the Reactivity of 2-Methylpropane-1,3-diamine in Synthesis and Polymerization
For researchers, medicinal chemists, and polymer scientists, the selection of a diamine building block is a critical decision that dictates reaction kinetics, product architecture, and material properties. While common linear diamines like ethylenediamine (EDA) and 1,3-diaminopropane (PDA) are well-characterized, specialty diamines such as 2-Methylpropane-1,3-diamine (2-MPDA) offer unique structural motifs that can be leveraged for specific applications. This guide provides an in-depth comparison of the reactivity of 2-MPDA against other common aliphatic diamines, supported by fundamental chemical principles and practical experimental insights.
Fundamental Properties Influencing Diamine Reactivity
The reactivity of a diamine in common nucleophilic reactions, such as acylation or epoxy ring-opening, is primarily governed by two key factors: the basicity of the nitrogen lone pairs (nucleophilicity) and the steric environment around those nitrogen atoms.
1.1. Basicity and Nucleophilicity (pKa)
The pKa of the conjugate acid of an amine is a direct measure of its basicity. A higher pKa indicates a stronger base and, generally, a more potent nucleophile. The two amine groups of a diamine have distinct protonation constants (K_a1 and K_a2), corresponding to pKa1 and pKa2.
The presence of an electron-donating alkyl group, such as the methyl group in 2-MPDA, is expected to increase the electron density on the nitrogen atoms, thereby increasing their basicity compared to the unsubstituted parent diamine, 1,3-diaminopropane.
Table 1: Comparison of Physicochemical Properties of Selected Diamines
| Diamine | Structure | Molar Mass ( g/mol ) | Boiling Point (°C) | pKa1 | pKa2 |
| This compound (2-MPDA) | CC(CN)CN | 88.15 | 147 | ~10.8 (estimated) | ~8.7 (estimated) |
| Ethylenediamine (EDA) | NCCN | 60.10 | 116-117 | 9.92[1][2] | 6.85[1] |
| 1,3-Diaminopropane (PDA) | NCCCN | 74.12 | 140 | 10.94[3] | 8.88 |
| 1,4-Diaminobutane (Putrescine) | NCCCCN | 88.15 | 158-160 | 10.8 | 9.7 |
Based on these values, the primary amine groups of 2-MPDA and PDA are expected to be more nucleophilic than those of EDA. The increasing separation of the amine groups from EDA to PDA to 1,4-diaminobutane reduces the electrostatic repulsion of the second protonated amine, leading to a higher pKa2 value.
1.2. Steric Hindrance
The most significant structural feature of 2-MPDA is the methyl group at the C2 position. This group introduces steric bulk near the amine functionalities, which can hinder the approach of electrophiles. This steric effect is a critical differentiating factor in its reactivity compared to linear, unbranched diamines. While the electron-donating nature of the methyl group enhances intrinsic nucleophilicity, steric hindrance can kinetically impede reactions with bulky substrates.[4]
Comparative Reactivity in Key Chemical Transformations
The interplay between basicity and steric hindrance leads to a unique reactivity profile for 2-MPDA.
2.1. Acylation Reactions: Amide Bond Formation
In drug discovery and materials science, the formation of amide bonds is a fundamental transformation. The rate of acylation is highly sensitive to both the nucleophilicity of the amine and steric accessibility.
-
Versus 1,3-Diaminopropane (PDA): 2-MPDA is expected to exhibit slightly slower acylation kinetics compared to PDA, particularly with sterically demanding acylating agents (e.g., acyl chlorides with bulky substituents near the carbonyl group). While their basicities are similar, the methyl group in 2-MPDA shields the nitrogen lone pairs, increasing the activation energy for the tetrahedral intermediate formation.
-
Versus Ethylenediamine (EDA): Despite EDA being less basic, its lower steric profile can, in some cases, lead to faster reaction rates, especially with unhindered electrophiles. However, for reactions where the higher basicity of 2-MPDA is the dominant factor, it may react more quickly.
This differential reactivity can be exploited for achieving mono-acylation versus di-acylation, although controlling selectivity with symmetrical diamines is inherently challenging.
2.2. Epoxy Curing
Diamines are extensively used as curing agents for epoxy resins, where the amine groups perform a nucleophilic attack on the epoxide ring. The kinetics of this process and the properties of the resulting thermoset are highly dependent on the diamine structure.
-
Reaction Rate: The general reactivity trend for aliphatic amines in epoxy curing increases with basicity and decreases with steric hindrance.[4]
-
2-MPDA vs. PDA: 2-MPDA is predicted to have a slightly slower curing rate than PDA. The steric hindrance from the methyl group can impede the approach to the epoxide carbon. This can be advantageous in applications requiring a longer pot life and better flow properties before gelation.
-
2-MPDA vs. EDA: EDA, being a primary diamine with minimal steric hindrance, is a very fast curing agent. 2-MPDA will offer a more moderate and controllable curing profile in comparison.
-
-
Network Properties: The structure of the diamine crosslinker directly influences the thermomechanical properties of the cured epoxy. The methyl group in 2-MPDA will introduce a structural irregularity in the polymer network compared to the linear chains formed by PDA or EDA. This can lead to a lower crosslink density and potentially a lower glass transition temperature (Tg), but may also enhance toughness by disrupting chain packing.
Table 2: Predicted Comparative Performance in Epoxy Curing
| Diamine | Pot Life / Gel Time | Glass Transition Temp (Tg) | Mechanical Toughness |
| 2-MPDA | Moderate | Moderate | Potentially Enhanced |
| EDA | Short | High | Brittle |
| PDA | Moderate-Short | High | Moderate |
| 1,4-Diaminobutane | Long | Moderate-High | Moderate |
2.3. Coordination Chemistry: Chelation
Diamines are classic chelating ligands, forming stable complexes with metal ions. The stability of these complexes is highly dependent on the size of the chelate ring formed.
-
Chelate Ring Size:
-
Ethylenediamine (EDA) forms a highly stable 5-membered chelate ring.
-
1,3-Diaminopropane (PDA) and this compound (2-MPDA) both form 6-membered chelate rings.
-
Generally, 5-membered chelate rings are thermodynamically more stable than 6-membered rings (the "chelate effect"). Therefore, EDA will typically form more stable complexes with a given metal ion than either PDA or 2-MPDA. The methyl group in 2-MPDA can further influence complex stability through steric interactions, which may be either stabilizing or destabilizing depending on the coordination geometry of the metal center.
Experimental Protocol: Comparative Kinetic Analysis of Diamine Acylation by ¹H NMR Spectroscopy
To empirically validate the predicted reactivity differences, a comparative kinetic study can be performed by monitoring the acylation of different diamines in real-time using ¹H NMR spectroscopy.
Objective: To determine the relative rates of acylation for 2-MPDA, PDA, and EDA with a model acylating agent, acetic anhydride.
Methodology:
-
Reagent Preparation:
-
Prepare 0.1 M stock solutions of 2-MPDA, PDA, and EDA in a deuterated solvent (e.g., DMSO-d₆).
-
Prepare a 0.1 M stock solution of acetic anhydride in the same deuterated solvent.
-
Include an internal standard (e.g., 1,3,5-trimethoxybenzene) in the diamine solutions for accurate concentration monitoring.
-
-
NMR Experiment Setup:
-
Equilibrate the NMR spectrometer to a constant temperature (e.g., 298 K).
-
In a standard 5 mm NMR tube, add 0.5 mL of the diamine/internal standard solution.
-
Acquire a reference spectrum (t=0) before the addition of the acylating agent.
-
-
Reaction Initiation and Monitoring:
-
At a precisely recorded time, inject 0.5 mL of the acetic anhydride stock solution into the NMR tube.
-
Quickly mix the contents and re-insert the tube into the spectrometer.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 60 seconds) for a duration sufficient to observe significant conversion (e.g., 1-2 hours).[5][6][7][8]
-
-
Data Analysis:
-
For each spectrum, integrate the signal corresponding to a characteristic proton of the starting diamine (e.g., the α-methylene protons) and a characteristic proton of the mono-acylated product (e.g., the acetyl methyl group or the shifted α-methylene protons).
-
Normalize these integrals against the integral of the internal standard to determine the concentration of reactant and product at each time point.
-
Plot the concentration of the diamine versus time for each of the three reactions.
-
Determine the initial reaction rate for each diamine by calculating the slope of the concentration-time curve at the earliest time points.
-
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} Caption: Workflow for comparative kinetic analysis of diamine acylation.
Application-Specific Recommendations
The choice between 2-MPDA and other diamines is contingent upon the desired outcome of the specific application.
-
For rapid curing of epoxy resins or when maximum crosslink density is desired: Ethylenediamine is the preferred choice due to its high reactivity and minimal steric bulk.
-
When a longer pot life, increased flexibility in the final polymer, or a more controlled reaction is needed: this compound is an excellent candidate. Its steric hindrance moderates its reactivity relative to unbranched analogs.
-
For synthesizing small molecules where high nucleophilicity is paramount and steric hindrance is not a major obstacle: 1,3-Diaminopropane offers a good balance of high basicity and accessibility.
-
In applications requiring unique stereochemical control or modified solubility properties: The chiral center and alkyl substitution of 2-MPDA can be a significant advantage, providing a handle to influence the three-dimensional structure and physical properties of the final product.
Conclusion
This compound presents a compelling alternative to more common linear diamines. Its reactivity is a nuanced balance between the enhanced nucleophilicity conferred by its electron-donating methyl group and the kinetic moderation imposed by steric hindrance. This unique profile makes it particularly suitable for applications demanding controlled reaction rates, such as in epoxy formulations requiring longer processing times, or in the synthesis of complex molecules where its specific stereochemistry can be leveraged. By understanding the fundamental principles outlined in this guide, researchers can make more informed decisions in selecting the optimal diamine building block to meet their specific synthetic and material performance objectives.
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A Comparative Guide to the Structural Validation of 2-Methylpropane-1,3-diamine by X-ray Crystallography
This guide provides an in-depth technical comparison of methodologies for the structural elucidation of 2-Methylpropane-1,3-diamine, with a primary focus on the definitive validation offered by single-crystal X-ray crystallography. Tailored for researchers, scientists, and professionals in drug development, this document outlines the experimental rationale, presents a detailed protocol for handling a low-melting-point compound, and objectively compares crystallographic data with alternative analytical techniques.
Introduction: The Structural Imperative of a Flexible Diamine
This compound is a foundational building block in synthetic and medicinal chemistry. Its two primary amine groups and flexible aliphatic backbone allow it to serve as a versatile ligand in coordination chemistry, a monomer in polymer synthesis, and a key component in the architecture of pharmacologically active molecules. The precise three-dimensional arrangement of its atoms—its conformation, bond lengths, and angles—as well as the intermolecular interactions it forms, are critical determinants of its chemical reactivity and physical properties.
However, a significant challenge arises from its physical state: this compound is a colorless liquid at room temperature with a melting point reported around -30°C[1]. This property precludes standard crystallization techniques and necessitates a specialized approach for structural validation. While methods like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling provide valuable insights, single-crystal X-ray crystallography remains the gold standard for delivering an unambiguous, high-resolution depiction of the molecule's solid-state structure. This guide details the premier crystallographic technique for this challenge—in situ cryocrystallization—and compares its outputs with those from complementary methods.
The Crystallographic Solution: In Situ Cryocrystallization
The most formidable obstacle to the crystallographic analysis of this compound is growing a single crystal from a liquid. The technique of choice is in situ cryocrystallization, which involves growing the crystal directly on the X-ray diffractometer at cryogenic temperatures[2][3]. This method bypasses the need for conventional solvent-based crystallization and allows for the direct structural determination of low-melting-point compounds.
Causality Behind the Experimental Choice
Why is this method superior for this specific molecule?
-
Direct Analysis: It analyzes the pure substance, avoiding potential conformational influences from co-crystallizing agents or solvents.
-
Trapping Kinetic Intermediates: The rapid cooling can sometimes trap conformational isomers that might not be present in a slowly grown crystal.
-
Overcoming Physical State: It is one of the few techniques capable of producing diffraction-quality single crystals from substances that are liquids at ambient temperatures[3].
Experimental Workflow: From Liquid to Structure
The process of in situ cryocrystallization is a meticulous one, requiring precise control over temperature.
Caption: Workflow for in situ cryocrystallization of a liquid sample.
Detailed Protocol for In Situ Cryocrystallization
-
Sample Loading: A small volume of liquid this compound (>98% purity) is drawn into a fine glass or quartz capillary (e.g., 0.3 mm diameter).
-
Sealing: The capillary is carefully sealed using a small flame or wax to prevent the sample from evaporating under the vacuum of the cryostream.
-
Mounting: The sealed capillary is mounted on a goniometer head on the single-crystal X-ray diffractometer.
-
Initial Freezing: The sample is rapidly cooled to a temperature well below its melting point (e.g., 100 K or -173°C) using a liquid nitrogen cryostream. This typically results in a polycrystalline or amorphous solid.
-
Crystal Growth & Annealing: A focused heat source (such as an optical heating device or a carefully controlled warm stream of nitrogen) is used to locally melt the solid. The sample is then subjected to a series of slow, controlled cooling and warming cycles around the melting point[2]. This thermal annealing process encourages the nucleation and growth of a single, well-ordered crystal at the expense of the polycrystalline mass.
-
Data Collection: Once a suitable single crystal is obtained, it is cooled back to the data collection temperature (e.g., 100 K), and the X-ray diffraction experiment is performed.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the electron density map of the unit cell, from which the atomic positions are determined and refined to yield the final, precise 3D structure.
Comparative Analysis: A Multi-faceted Approach to Structure
While X-ray crystallography provides the definitive solid-state structure, a comprehensive understanding is best achieved by comparing this data with insights from other techniques. The primary alternatives for a small molecule like this compound are NMR spectroscopy and computational modeling.
Caption: Comparison of information derived from different analytical methods.
Data Summary: Technique Comparison
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Computational Modeling (DFT) |
| State of Matter | Solid (Crystal) | Solution | In Silico (Gas Phase or Solvated Model) |
| Primary Information | Precise 3D atomic coordinates, bond lengths/angles, intermolecular packing, and absolute stereochemistry[4]. | Through-bond and through-space atomic connectivity, dynamic conformational averaging, and relative stereochemistry[5][6]. | Predicted geometries, relative energies of conformers, and electronic properties[7][8]. |
| Strengths | - Unambiguous structural determination.[4] - Reveals solid-state packing and hydrogen-bonding networks. - Gold standard for absolute structure proof. | - Provides data under physiologically relevant solution conditions.[9] - Excellent for studying dynamic processes and conformational flexibility.[6] - Non-destructive and requires small sample amounts. | - Can explore all possible conformations and their relative stabilities.[7] - Does not require physical sample. - Complements experimental data by providing energy landscapes.[10] |
| Limitations | - Requires a single, diffraction-quality crystal, which can be challenging to obtain.[11] - Structure represents a single, low-energy state in a crystal lattice, not necessarily the dominant solution conformation.[12] | - Data represents a population-weighted average of all conformations present in solution, complicating the analysis of a single structure. - Cannot directly determine absolute configuration without chiral auxiliaries. | - It is a theoretical model; accuracy depends on the level of theory and basis set used. - Must be validated by experimental data.[7][13] |
Synergistic Interpretation
The true power of these techniques is realized when they are used in concert.
-
DFT predicts, X-ray confirms: DFT calculations can predict the lowest energy conformers of this compound. The experimentally determined crystal structure can then be compared to these predictions to validate the computational model[13]. The gauche conformation is often stabilized in diamines by intramolecular hydrogen bonding, a feature that both techniques can investigate[7].
-
X-ray explains NMR: NMR might show complex signal averaging due to rotation around the C-C bonds. The crystal structure provides a static snapshot of a single, stable conformer, helping to deconvolute the dynamic picture seen in solution.
Expected Structural Features of this compound
Based on the analysis of similar diamines, the crystal structure of this compound is expected to reveal key features:
-
Conformation: The flexible backbone will likely adopt a specific conformation (e.g., gauche or anti) to optimize packing and intramolecular interactions.
-
Hydrogen Bonding: The two primary amine groups are strong hydrogen bond donors, and the nitrogen lone pairs are acceptors. An extensive network of intermolecular N-H···N hydrogen bonds is expected to dominate the crystal packing, defining the supramolecular architecture.
-
Molecular Packing: The arrangement of molecules in the crystal lattice will be a balance between maximizing hydrogen bonding and achieving efficient space-filling, influenced by the steric bulk of the methyl group.
Conclusion
The structural validation of this compound, a low-melting-point liquid, presents a clear experimental challenge that is effectively overcome by in situ cryocrystallization. This technique provides unparalleled, high-resolution data, yielding an unambiguous three-dimensional structure. While NMR spectroscopy and computational modeling offer essential, complementary information regarding the molecule's behavior in solution and its theoretical energy landscape, single-crystal X-ray crystallography stands as the definitive method for elucidating its solid-state conformation and the critical intermolecular interactions that govern its properties. The integration of these methods provides a holistic and robust structural understanding essential for its application in advanced chemical and pharmaceutical development.
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A Comparative Analysis of the Chelating Properties of C-Substituted Propanediamines: A Technical Guide
This guide provides a detailed comparative analysis of the chelating properties of C-substituted 1,3-propanediamines. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural nuances that govern metal ion affinity and complex stability. We will explore the underlying thermodynamic principles, present robust experimental methodologies for their evaluation, and provide a comparative analysis of stability constants for a series of ligands.
Introduction: The Significance of the Propanediamine Scaffold
Propanediamines are bidentate ligands that form stable six-membered chelate rings with metal ions. This structural motif is a cornerstone in coordination chemistry, finding applications from catalysis to medicinal agents. The central carbon atom of the 1,3-propanediamine backbone presents a unique opportunity for synthetic modification. Introducing substituents at this C2 position allows for the fine-tuning of the ligand's steric and electronic properties, which in turn dictates the stability and selectivity of its metal complexes.
The stability of a metal complex is a measure of the equilibrium between the free metal ion and the complexed state.[1] This is quantified by the stability constant (K) or, more conveniently, its logarithm (log K). A larger log K value signifies a more stable complex.[1][2] Understanding how C-substitution impacts this value is critical for designing ligands with tailored metal-binding affinities for specific applications.
The Influence of C-Substitution on Chelate Stability
The introduction of alkyl groups on the central carbon of the 1,3-propanediamine backbone profoundly influences the stability of the resulting metal complexes. This influence can be dissected into several key factors:
-
Steric Hindrance: Alkyl substituents increase steric bulk around the metal coordination sphere. This can disfavor complex formation by introducing strain, leading to lower stability constants. For example, increasing the size or number of substituents on the C2 carbon can force the chelate ring into a less stable conformation.
-
Electronic Effects (Inductive Effect): Alkyl groups are weakly electron-donating. This inductive effect increases the electron density on the nitrogen donor atoms, enhancing their basicity (pKa). Higher basicity generally leads to the formation of stronger metal-nitrogen bonds and, consequently, more stable complexes.
-
The Chelate Effect: The formation of a chelate ring by a bidentate ligand like propanediamine is entropically more favorable than the coordination of two separate monodentate ligands (e.g., ammonia).[2][3] This is because the coordination of one bidentate ligand displaces multiple solvent molecules (typically water), leading to an overall increase in the disorder (entropy) of the system.[2] C-substitution can modulate this effect by pre-organizing the ligand into a conformation that is more or less favorable for chelation.
These factors are often in opposition. For instance, while a bulky substituent might increase the basicity of the nitrogen atoms (favoring stability), it will also introduce steric hindrance (disfavoring stability). The net effect on the complex's stability constant is a delicate balance of these competing influences.
Caption: Workflow for determining stability constants via potentiometry.
Comparative Data Analysis
To illustrate the impact of C-substitution, the table below presents the stepwise stability constants (log K) for the formation of copper(II) complexes with 1,3-propanediamine (pn) and several of its C-substituted derivatives. Copper(II) is chosen as the reference metal ion due to its strong preference for forming square-planar complexes with diamines and the extensive data available.
Table 1: Stability Constants of Cu(II) Complexes with C-Substituted 1,3-Propanediamines
| Ligand (Abbreviation) | Substituent(s) at C2 | log K₁ | log K₂ | Source |
| 1,3-Propanediamine (pn) | -H, -H | 9.65 | 7.15 | [4] |
| 2-Methyl-1,3-propanediamine | -H, -CH₃ | 9.80 | 6.80 | [5] |
| 2,2-Dimethyl-1,3-propanediamine | -CH₃, -CH₃ | 9.95 | 5.50 | [5] |
Note: Conditions are typically at 25°C and an ionic strength of 0.1 M or 0.5 M.
Interpretation of Data:
-
Log K₁ Trend: The stability of the 1:1 complex (log K₁) increases with increasing methyl substitution (pn < 2-methyl-pn < 2,2-dimethyl-pn). This trend is primarily driven by the inductive effect of the methyl groups. By donating electron density, they increase the basicity of the nitrogen atoms, leading to a stronger Cu-N bond and a more stable initial complex.
-
Log K₂ Trend: In contrast, the stability of the 1:2 complex (log K₂) decreases significantly with increased substitution (pn > 2-methyl-pn > 2,2-dimethyl-pn). This reversal is a clear indication of steric hindrance . While the first ligand can coordinate without major issue, the addition of a second bulky, substituted ligand introduces significant steric repulsion. This clash destabilizes the [Cu(L)₂]²⁺ complex, particularly for the 2,2-dimethyl derivative, making its formation much less favorable compared to the unsubstituted parent ligand. [6] This dataset perfectly encapsulates the competitive nature of electronic and steric effects in coordination chemistry. While electronic effects dominate the formation of the 1:1 complex, steric hindrance becomes the decisive factor in the formation of the 1:2 complex.
Conclusion and Future Outlook
The C-substitution on the 1,3-propanediamine backbone is a powerful strategy for modulating the chelating properties of the ligand. A delicate interplay between the electron-donating nature of alkyl substituents and the steric hindrance they impose governs the ultimate stability of the resulting metal complexes. As demonstrated, methyl substitution enhances the stability of 1:1 Cu(II) complexes while destabilizing the corresponding 1:2 complexes.
These findings have significant implications for the rational design of ligands. For applications requiring highly stable 1:1 complexes, such as in certain MRI contrast agents or radiopharmaceuticals, C-substitution can be advantageous. Conversely, for processes that rely on the formation of 1:2 complexes, such as in some catalytic cycles, bulky C-substituents may be detrimental. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to systematically evaluate and select the optimal propanediamine-based ligand for their specific application.
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A Comparative Guide to the Stability of Metal Complexes with 2-Methylpropane-1,3-diamine and Related Ligands
Abstract
The thermodynamic stability of metal complexes is a cornerstone of coordination chemistry, profoundly influencing their application in catalysis, analytical chemistry, and pharmaceutical development. This guide provides a comprehensive benchmark of the stability of metal complexes formed with 2-Methylpropane-1,3-diamine. Through a detailed comparison with the widely-used ligands ethylenediamine and propane-1,3-diamine, we explore the intricate interplay of chelate ring size and steric hindrance. This document synthesizes theoretical principles with a rigorous, self-validating experimental protocol for the potentiometric determination of stability constants, offering researchers a robust framework for ligand selection and complex characterization.
Theoretical Foundations of Metal-Diamine Complex Stability
The stability of a metal complex in solution is quantified by its stability constant (or formation constant), a type of equilibrium constant for the formation of the complex from its constituent metal ion and ligands.[1][2] A higher stability constant signifies a stronger interaction and a greater concentration of the complex at equilibrium.[1] For bidentate diamine ligands, several key factors govern the stability of the resulting chelate complexes.
The Chelate Effect
Polydentate ligands, which bind to a central metal ion through two or more donor atoms, form significantly more stable complexes than comparable monodentate ligands.[3][4] This phenomenon, known as the chelate effect, is primarily driven by a favorable entropy change.[2][5] Consider the replacement of two monodentate ammonia ligands with one bidentate ethylenediamine ligand on an aqueous copper(II) ion:
[Cu(H₂O)₆]²⁺ + 2 NH₃ ⇌ [Cu(NH₃)₂(H₂O)₄]²⁺ + 2 H₂O [Cu(H₂O)₆]²⁺ + en ⇌ [Cu(en)(H₂O)₄]²⁺ + 2 H₂O
In the first reaction, three molecules react to form three product molecules. In the second, two molecules react to form three, resulting in a net increase in the number of independent particles in the system. This increase in disorder leads to a positive entropy change (ΔS°), which makes the Gibbs free energy change (ΔG° = ΔH° - TΔS°) more negative, thus favoring the formation of the chelate complex.[2][6]
Influence of Chelate Ring Size
Diamine ligands form chelate rings with the metal ion. The size of this ring is a critical determinant of complex stability.[7]
-
Ethylenediamine (en) , a 1,2-diamine, forms a highly stable five-membered ring (MN₂C₂).
-
Propane-1,3-diamine (tn) and its derivatives, like This compound , are 1,3-diamines and form six-membered rings.
Generally, for saturated diamine ligands, five-membered rings are more stable than six-membered rings due to lower conformational strain. This principle is a key factor when comparing the stability of complexes formed with ethylenediamine versus propane-1,3-diamine.
Steric Hindrance
The presence of bulky substituents on the ligand backbone can introduce steric hindrance, which typically weakens the metal-ligand bonds and reduces the stability of the complex.[8] In the case of this compound, the methyl group attached to the central carbon of the propane backbone can influence the conformation of the six-membered chelate ring, potentially impacting its stability relative to the unsubstituted propane-1,3-diamine.[8][9]
The Irving-Williams Series
For a given ligand, the stability of complexes with divalent first-row transition metal ions generally follows a specific trend, regardless of the ligand's nature. This trend is known as the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺.[6][10] This series arises from the decrease in ionic radii across the period and the ligand field stabilization energies of the complexes.[6][11] This fundamental principle provides a predictive framework for understanding the relative stabilities of complexes formed with different metal ions.
Experimental Design for Stability Constant Determination
To ensure the generation of high-quality, reproducible data, potentiometric titration is the method of choice. It is a highly accurate and widely applicable technique for determining equilibrium constants in solution.[12][13] The method involves monitoring the hydrogen ion concentration (pH) of a solution containing the metal ion and the ligand as a strong base is added.
Workflow for Potentiometric Titration
The experimental process follows a logical sequence from preparation to data analysis, ensuring the integrity and validity of the results.
Caption: Workflow for determining stability constants via potentiometric titration.
Detailed Protocol: Potentiometric Titration
This protocol is designed to be a self-validating system, incorporating calibration and control titrations. All measurements should be conducted at a constant temperature (e.g., 25.0 ± 0.1 °C) and constant ionic strength (e.g., 0.1 M NaClO₄).[7][14]
A. Reagent and Solution Preparation:
-
Carbonate-Free NaOH: Prepare an approximately 0.1 M NaOH solution using boiled, deionized water. Standardize this solution against a primary standard (e.g., potassium hydrogen phthalate).
-
Perchloric Acid (HClO₄): Prepare an approximately 0.1 M HClO₄ solution and standardize it against the previously standardized NaOH solution.
-
Metal Perchlorate Solutions: Prepare approximately 0.01 M stock solutions of the metal perchlorates (e.g., Cu(ClO₄)₂, Ni(ClO₄)₂) from high-purity salts. Standardize these solutions using established methods like EDTA titration.
-
Ligand Solutions: Prepare approximately 0.02 M solutions of the diamine ligands (ethylenediamine, propane-1,3-diamine, this compound) in deionized water.
-
Background Electrolyte: Prepare a 1.0 M stock solution of NaClO₄ to maintain constant ionic strength.
B. Electrode Calibration:
-
Calibrate the glass electrode and pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).
-
Perform an acid-base titration in the absence of the ligand and metal ion to determine the electrode's response and the actual hydrogen ion concentration from the measured pH.[15]
C. Titration Procedure:
-
Ligand Protonation Titration:
-
Pipette a known volume (e.g., 40.0 mL) of a solution containing the ligand (final concentration ~1 mM), perchloric acid (~2.5 mM), and NaClO₄ (to achieve 0.1 M ionic strength) into a double-walled titration vessel.[15]
-
Maintain the temperature at 25.0 °C.
-
Bubble nitrogen or argon gas through the solution to prevent CO₂ contamination.[15]
-
Add the standardized NaOH solution in small increments (e.g., 0.05 mL) using an automatic burette.
-
Record the pH reading after each addition, ensuring the reading is stable.
-
-
Metal-Ligand Titration:
-
Repeat the procedure above, but with the addition of the metal perchlorate stock solution to the initial mixture. A typical metal-to-ligand ratio is 1:2 or 1:3.
-
Ensure the final concentrations are, for example, Metal: ~0.5 mM, Ligand: ~1.5 mM, Acid: ~2.5 mM.
-
D. Data Analysis:
-
Use the ligand protonation titration data to calculate the acid dissociation constants (pKa) of the diamine.
-
Use the metal-ligand titration data, along with the ligand's pKa values, to calculate the stepwise (K₁, K₂) and overall (β₂) stability constants. Specialized software (e.g., Hyperquad) is often used for this purpose to refine the constants from the raw titration data.[12]
Comparative Stability Data & Analysis
The stability of metal complexes is fundamentally linked to the ligand's structure. By comparing ethylenediamine (en), propane-1,3-diamine (tn), and this compound (mn), we can directly observe the effects of chelate ring size and steric hindrance.
Ligand Structures and Chelate Ring Formation
The structural differences between the three ligands directly translate to different chelate ring sizes and potential steric interactions upon complexation.
Caption: Structures of the compared diamine ligands.
Comparison of Stability Constants (log K₁)
The following table summarizes typical literature values for the first stepwise stability constant (log K₁) for complexes with key divalent transition metals at 25 °C and an ionic strength of 0.1 M.
| Metal Ion | Ethylenediamine (en)[16] | Propane-1,3-diamine (tn)[17] | This compound (mn) |
| Cu(II) | 10.55 | 9.6 | Data not widely available, expected to be slightly lower than tn |
| Ni(II) | 7.32 | 6.25 | Data not widely available, expected to be slightly lower than tn |
| Zn(II) | 5.66 | 4.8 | Data not widely available, expected to be slightly lower than tn |
Note: Specific, directly comparable experimental data for this compound is sparse in readily available literature, highlighting the need for studies like the one proposed here. The expected trend is based on established chemical principles.
Analysis of Stability Trends
-
Chelate Ring Size (en vs. tn): The data clearly shows that for all metal ions, the stability constants for ethylenediamine complexes are significantly higher than for propane-1,3-diamine complexes. This is a classic demonstration of the chelate ring size effect, where the five-membered ring formed by 'en' is thermodynamically more favorable than the six-membered ring formed by 'tn'.[3]
-
Steric Hindrance (tn vs. mn): While comprehensive data for this compound is limited, it is anticipated that its complexes will be slightly less stable than those of propane-1,3-diamine. The methyl group on the chelate ring backbone is expected to introduce a degree of steric strain, which can weaken the metal-ligand interaction.[8] This effect is generally less pronounced than the ring size effect but is a crucial consideration in fine-tuning complex stability for specific applications.
-
Effect of Metal Ion: The stability for all three ligands follows the Irving-Williams series: Ni(II) > Zn(II), with Cu(II) being the most stable. This predictable trend confirms that the nature of the metal ion is a dominant factor in determining complex stability.[10] The exceptionally high stability of Cu(II) complexes is attributed to the Jahn-Teller effect, which provides additional stabilization.[6]
Conclusion and Outlook
This guide establishes a clear hierarchy of stability among the compared diamine ligands. The choice of ligand has a profound impact on the resulting metal complex's stability, governed by the principles of the chelate effect, ring size, and steric hindrance.
-
Ethylenediamine remains the ligand of choice for applications requiring maximum thermodynamic stability, owing to the formation of a favorable five-membered chelate ring.
-
Propane-1,3-diamine provides a less stable, more flexible six-membered ring, which may be advantageous in applications where ligand dissociation is a desired part of a mechanistic cycle.
-
This compound offers a further modification of the six-membered ring scaffold. The introduction of a methyl group is expected to slightly decrease stability due to steric hindrance, providing a tool for researchers to rationally attenuate metal-ligand bond strength.
For drug development professionals and materials scientists, a nuanced understanding of these relationships is critical. The ability to select a ligand to achieve a specific stability constant allows for the precise design of metal-based therapeutics with optimal bioavailability and reactivity, or the development of catalysts with tailored activity and lifespan. The provided experimental protocol offers a reliable pathway for researchers to generate their own comparative data for novel or less-studied ligands, contributing to the broader knowledge base of coordination chemistry.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Methylpropane-1,3-diamine
This guide provides essential safety and logistical information for the proper handling and disposal of 2-Methylpropane-1,3-diamine (CAS No: 2400-78-4). As a corrosive and flammable aliphatic amine, this compound demands rigorous adherence to established protocols to ensure the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are designed for researchers, scientists, and drug development professionals who handle this chemical.
Hazard Profile and Immediate Safety Precautions
This compound is a versatile building block in chemical synthesis, notably as a monomer in the development of polyimides and other materials.[1] However, its utility is matched by its significant hazard profile. Understanding these hazards is the foundation of safe handling and disposal. The compound is classified as a flammable liquid and vapor, and it can cause severe skin burns and serious eye damage.[2][3][4]
The causality behind these classifications lies in its chemical nature. As a low molecular weight amine, it is volatile and its vapors can form flammable mixtures with air.[4] Its basicity and reactivity make it highly corrosive to skin and eye tissue upon contact.[2][3] Therefore, rigorous personal protective measures are not merely recommended; they are mandatory.
Essential Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, ensure the following PPE is worn:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] In situations with a high risk of splashing, a full-face shield should be worn in addition to goggles.
-
Skin Protection: A flame-resistant lab coat and impervious clothing are necessary.[2] Handle the chemical using compatible, chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use and wash hands thoroughly after removal.[2]
-
Respiratory Protection: All handling of open containers must occur in a certified chemical fume hood to prevent inhalation of vapors.[5] If engineering controls are insufficient or in the event of a large spill, a full-face respirator with an appropriate organic vapor cartridge is required.[2][6]
-
Emergency Equipment: An eyewash station and safety shower must be immediately accessible and tested regularly.[5]
Summary of Safety and Regulatory Data
The following table summarizes critical quantitative and regulatory information for this compound.
| Property | Value | Source(s) |
| GHS Hazard Classification | Flammable Liquid, Category 3; Skin Corrosion, Sub-category 1B; Serious Eye Damage, Category 1 | [2][3][4] |
| UN Number | UN2734 (as AMINES, LIQUID, CORROSIVE, FLAMMABLE, N.O.S.) | [7] |
| Transport Hazard Class | 8 (Corrosive), 3 (Flammable) | [7][8] |
| Packing Group | II | [7][8] |
| Incompatible Materials | Acids, Strong oxidizing agents, Acid anhydrides, Acid chlorides, Isocyanates | [5][6] |
Waste Characterization and Segregation: A Self-Validating System
Proper disposal begins with correct waste characterization. Due to its corrosive and flammable properties, any waste containing this compound must be classified as hazardous waste.[5][9] The core principle of safe chemical waste management is segregation to prevent dangerous reactions.[10]
Protocol for Waste Segregation
-
Identify Waste Stream: Any solution containing this compound, as well as any materials used to clean up spills (e.g., absorbent pads, contaminated PPE), must be treated as hazardous waste.
-
Select Compatible Container: Use a container made of a material compatible with amines. The original product container is often a suitable choice.[9] Ensure the container is in good condition, free from leaks, and has a tightly sealing cap.[9][10]
-
Label Container Correctly: From the moment the first drop of waste is added, the container must be labeled with the words "HAZARDOUS WASTE " and a full description of its contents, including "this compound" and any other constituents.[9]
-
Prevent Incompatible Mixing: Never mix amine waste with other waste streams, especially acids or strong oxidizing agents.[5][10] Such mixing can cause violent exothermic reactions, generating heat and potentially hazardous gases.[6] Store the sealed waste container in a designated, cool, and well-ventilated Satellite Accumulation Area (SAA) away from incompatible materials.[9][10]
Disposal Workflow and Decision Making
The appropriate disposal procedure depends on the nature of the waste generated, whether it is from a small laboratory spill or a bulk container of unused product. The following workflow provides a logical path for decision-making.
Step-by-Step Disposal Protocols
Protocol A: Management of Small Laboratory Spills (<100 mL)
-
Secure the Area: Immediately alert personnel in the vicinity. If safe to do so, restrict access to the spill area.
-
Ensure Safety: Work upwind of the spill. Ensure ventilation is adequate (i.e., the spill is contained within a chemical fume hood).[8]
-
Don PPE: Wear the full PPE ensemble as described in Section 1.1.
-
Eliminate Ignition Sources: Immediately remove all heat, sparks, and open flames from the area.[8]
-
Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[8][11]
-
Collect Waste: Using non-sparking tools, carefully scoop the absorbent material into a designated, compatible hazardous waste container.[8]
-
Decontaminate: Wipe the spill area with a suitable decontamination solution (e.g., soap and water), followed by clean water. Collect all cleaning materials as hazardous waste.
-
Package and Label: Seal the waste container tightly. Label it clearly as "HAZARDOUS WASTE" with a detailed list of contents.
-
Dispose: Arrange for the container to be collected by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[10]
Protocol B: Disposal of Bulk or Unused Product
-
Do Not Drain Dispose: Never dispose of this compound down the drain. This can cause significant harm to aquatic life and ecosystems.[10][12]
-
Confirm Container Integrity: Ensure the product is in its original, tightly sealed container or a compatible, properly labeled waste container.[9][10] The container must be in good condition and not leaking.[9]
-
Segregate and Store: Place the container in a designated hazardous waste storage area that is cool, dry, and well-ventilated.[2][10] This area should be secure and provide secondary containment.
-
Arrange Professional Disposal: Contact your institution's EHS office or a certified hazardous waste disposal service to arrange for pickup and disposal.[10] The preferred method of disposal for this type of chemical is high-temperature incineration at a permitted facility.[7]
-
Maintain Records: Keep accurate records of the waste disposal, including quantities, dates, and the name of the disposal company, as required by regulations.[10]
Environmental Stewardship and Alternative Disposal
The long-term goal of any chemical handling protocol should be to minimize environmental impact. This compound is recognized as being harmful to aquatic life with long-lasting effects.[3] Adhering to the disposal procedures above prevents its release into the environment.
For larger quantities of contaminated but potentially recoverable amine, consider reclamation services. Some specialized companies offer programs to take contaminated fluids offsite, purify them using techniques like distillation, and return the cleaned product for reuse.[13] This is an environmentally friendly alternative to incineration that aligns with the principles of a circular economy.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methylpropane-1,3-diamine
As researchers and professionals in drug development, our commitment to safety is as paramount as our dedication to scientific advancement. This guide provides essential, immediate safety and logistical information for handling 2-Methylpropane-1,3-diamine, a versatile yet hazardous compound. By understanding its properties and adhering to rigorous safety protocols, we can mitigate risks and ensure a secure laboratory environment. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, empowering you to make informed safety decisions.
Hazard Analysis of this compound
This compound (CAS No: 2400-78-4) is a flammable and corrosive liquid that demands stringent safety measures.[1][2][3] Its primary hazards include causing severe skin burns and serious eye damage.[1][2][3] Understanding the specific nature of these hazards is the first step in establishing a robust safety protocol.
Corrosive chemicals like this compound can destructively attack living tissue upon contact.[4] The damage can be immediate and severe, leading to permanent injury if not handled with the appropriate protective equipment.[4] Furthermore, its flammable nature requires careful management of ignition sources and proper storage to prevent fire or explosion.[2][5]
A comprehensive understanding of its chemical and physical properties is crucial for safe handling.
| Property | Value | Source |
| Molecular Formula | C4H12N2 | [3] |
| Molecular Weight | 88.15 g/mol | [3] |
| Appearance | Colorless to Almost colorless clear liquid | |
| Primary Hazards | Flammable, Corrosive | [3] |
| Hazard Statements | H226: Flammable liquid and vapor. H314: Causes severe skin burns and eye damage. H318: Causes serious eye damage. | [1] |
Engineering Controls: The First Line of Defense
Before relying on personal protective equipment (PPE), it is imperative to implement robust engineering controls to minimize exposure. The primary engineering control for handling this compound is adequate ventilation.[1][6]
-
Chemical Fume Hood: All handling of this compound should be conducted within a certified chemical fume hood to control vapors and prevent inhalation exposure.[5]
-
Local Exhaust Ventilation: For larger scale operations, local exhaust ventilation systems may be necessary to capture emissions at the source.[2]
-
Emergency Facilities: Accessible and regularly tested safety showers and eyewash stations are mandatory in any area where corrosive chemicals are handled.[6][7]
Personal Protective Equipment (PPE) Selection: A Systematic Approach
The selection of appropriate PPE is critical for preventing contact with this compound. The following diagram outlines a systematic approach to PPE selection based on the handling scenario.
Caption: PPE Selection Workflow for this compound
Eye and Face Protection
Direct contact with this compound can cause serious, irreversible eye damage.[1] Therefore, robust eye and face protection is non-negotiable.
-
Chemical Safety Goggles: Wear tightly fitting safety goggles that conform to EN 166 (EU) or are NIOSH (US) approved.[1]
-
Face Shield: In situations with a high potential for splashing, such as when transferring larger volumes or during line-breaking operations, a face shield must be worn in addition to safety goggles.[8]
Skin and Body Protection
Given that this compound causes severe skin burns, comprehensive skin and body protection is essential.[1][2]
-
Gloves: Handle with impervious chemical-resistant gloves.[1] The choice of glove material is critical. Consult the glove manufacturer's compatibility charts for specific breakthrough times and permeation rates. Nitrile gloves may offer splash protection for short-duration tasks, but for extended handling, more robust materials like butyl rubber or Viton® are recommended. Always inspect gloves for any signs of degradation or puncture before use.[1]
-
Protective Clothing: Wear fire-resistant and impervious clothing.[1] A flame-resistant lab coat is a minimum requirement. For tasks with a higher risk of splashes or spills, a chemical-resistant apron or coveralls should be worn over the lab coat.
Respiratory Protection
While engineering controls should be the primary means of controlling vapor inhalation, respiratory protection may be necessary in certain situations.
-
Respirator Use: If exposure limits are exceeded, or if irritation or other symptoms are experienced, a full-face respirator with appropriate cartridges should be used.[1] The selection and use of respirators must comply with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[8] A comprehensive respiratory protection program, including fit testing and training, is required.[7]
Procedural Guidance for Safe Handling and Disposal
Adherence to a strict, step-by-step protocol is crucial for minimizing risk.
Handling Protocol
-
Preparation: Before handling, ensure that all necessary engineering controls are functioning correctly and that all required PPE is readily available and in good condition. Confirm the location of the nearest safety shower and eyewash station.[7]
-
Donning PPE: Don PPE in the following order: lab coat, chemical-resistant apron (if needed), safety goggles, face shield (if needed), and finally, gloves.
-
Chemical Transfer: Conduct all transfers of this compound within a chemical fume hood. Use non-sparking tools and ensure that both the source and receiving containers are grounded and bonded to prevent static discharge.[1][2]
-
Post-Handling: After handling, wash hands thoroughly with soap and water after removing gloves.[1] Do not use alcohol-based hand sanitizers, as they may increase skin absorption of certain chemicals.[9]
Spill Response
In the event of a spill, immediate and appropriate action is required.
-
Evacuation: Alert personnel in the immediate area and evacuate if necessary.
-
Containment: For small spills, contain the liquid with an inert absorbent material such as sand, earth, or vermiculite.[2]
-
Cleanup: Use non-sparking tools to collect the absorbed material into a labeled, sealed container for disposal.[2]
-
Decontamination: Decontaminate the spill area thoroughly.
Disposal Plan
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Waste Collection: Collect all waste, including contaminated PPE and spill cleanup materials, in a designated, properly labeled hazardous waste container.[2]
-
Regulatory Compliance: Dispose of the waste through an authorized hazardous waste disposal facility in accordance with all local, state, and federal regulations.[1][2] Do not dispose of this compound down the drain.[2]
-
Container Decontamination: Empty containers should be decontaminated before disposal or recycling.[2]
Emergency Procedures
In case of accidental exposure, immediate first aid is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5] Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the affected skin with large amounts of water while removing contaminated clothing and shoes.[2] Continue flushing for at least 15 minutes. Seek immediate medical attention.[1]
-
Inhalation: Remove the individual to fresh air.[1][2] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[2] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1][5] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[1]
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely work with this compound, ensuring the well-being of yourself and your colleagues while advancing your vital research.
References
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Toxic, Irritative, and Corrosive Gases and Liquids. Occupational Safety and Health Administration (OSHA). [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
